(S)-(-)-HA 966
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-amino-1-hydroxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-3-1-2-6(8)4(3)7/h3,8H,1-2,5H2/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKUBNLZMKAEIN-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)[C@H]1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283408 | |
| Record name | (3S)-3-Amino-1-hydroxy-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111821-58-0 | |
| Record name | (3S)-3-Amino-1-hydroxy-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111821-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HA-966, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111821580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-3-Amino-1-hydroxy-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-3-Amino-1-hydroxy-2-pyrrolidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HA-966, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C1G86U80C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what is (S)-(-)-HA 966
An In-depth Technical Guide to (S)-(-)-HA-966
Introduction
(S)-(-)-HA-966, or (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one, is the levorotatory enantiomer of the racemic compound HA-966. While its counterpart, (R)-(+)-HA-966, is recognized as a selective antagonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, (S)-(-)-HA-966 displays a distinct pharmacological profile.[1][2][3][4] It is significantly less potent at the NMDA receptor's glycine site and is primarily characterized by its potent sedative, muscle relaxant, and ataxic effects.[1][3][4][5] Its mechanism of action is not fully elucidated but is thought to involve the modulation of striatal dopaminergic pathways, drawing comparisons to the effects of γ-butyrolactone (GBL) and γ-hydroxybutyrate (GHB), although it does not bind to GABA-B receptors.[2][6] This document provides a comprehensive technical overview of (S)-(-)-HA-966 for researchers, scientists, and drug development professionals, detailing its properties, mechanism of action, quantitative pharmacological data, and relevant experimental methodologies.
Chemical and Physical Properties
(S)-(-)-HA-966 is a cyclic hydroxamate derivative of the amino acid norvaline.[2] Its fundamental chemical and physical characteristics are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | (3S)-3-Amino-1-hydroxy-pyrrolidin-2-one | [2] |
| Synonyms | (-)-HA 966 | [7] |
| CAS Number | 111821-58-0 | [8] |
| Molecular Formula | C₄H₈N₂O₂ | [2][8] |
| Molecular Weight | 116.12 g/mol | [2][8] |
| Appearance | Solid | |
| Purity | ≥98% (Commercially available) | [8] |
| Solubility | Soluble to 100 mM in water | [8] |
| Storage | Store at room temperature | [8] |
Mechanism of Action
The primary pharmacological activities of (S)-(-)-HA-966 are distinct from its (R)-(+)-enantiomer. While the racemate HA-966 is known as an NMDA receptor antagonist acting at the glycine modulatory site, this activity is almost exclusively attributed to the (R)-(+)-enantiomer.[1][3][9]
Activity at the NMDA Receptor
(S)-(-)-HA-966 is a very weak antagonist at the glycine site of the NMDA receptor complex.[1][3][5] Radioligand binding and electrophysiological studies have consistently demonstrated that its affinity and inhibitory potency at this site are substantially lower than that of the (R)-(+)-enantiomer.[1][3][5] This weak activity is insufficient to explain its potent in vivo sedative and muscle relaxant effects.
Modulation of Dopaminergic Systems
The most prominent hypothesis for the sedative action of (S)-(-)-HA-966 involves the disruption of striatal dopaminergic neurotransmission.[3][4][8] This effect is similar to that of γ-butyrolactone.[3][4] Studies have shown that systemic administration of the (-)-enantiomer inhibits the neuronal firing rate of dopamine (B1211576) (DA) neurons in the substantia nigra.[6] This inhibition of impulse flow in the nigrostriatal pathway is believed to underlie its sedative and ataxic properties. Furthermore, (S)-(-)-HA-966 has been shown to prevent restraint stress-induced increases in dopamine utilization in the medial prefrontal cortex and nucleus accumbens.[7]
Caption: Enantiomer-specific activity of HA-966 at the NMDA receptor.
Caption: Proposed mechanism of sedative action for (S)-(-)-HA-966.
Pharmacological Effects
The in vivo effects of (S)-(-)-HA-966 are consistent with a central nervous system depressant.
-
Sedative and Hypnotic Effects: It produces a marked, dose-dependent sedative and muscle relaxant action.[1][3][4] In monkeys, the racemate was observed to cause periodical sleeping episodes.[10]
-
Ataxic Effects: The compound significantly impairs motor coordination. The (S)-(-)-enantiomer is over 25-fold more potent in causing ataxia than the (R)-(+)-enantiomer in rotarod tests.[3][4]
-
Anticonvulsant Effects: While the (R)-(+)-enantiomer's anticonvulsant activity is linked to its NMDA antagonism, the (S)-(-)-enantiomer also shows anticonvulsant properties, albeit through a different mechanism.[6] It is effective against tonic extensor seizures induced by electroshock.[6]
-
Anxiolytic and Anti-stress Effects: (S)-(-)-HA-966 has been shown to suppress fear-induced behaviors and prevent stress-induced changes in dopamine metabolism, suggesting anxiolytic potential.[7]
-
Neuroprotective Effects: Unlike its (R)-(+)-enantiomer, (S)-(-)-HA-966 was found to be ineffective in providing neuroprotection in an MPTP-induced animal model of Parkinson's disease.[11]
Quantitative Pharmacological Data
The following tables summarize key quantitative data from in vitro and in vivo studies, highlighting the pharmacological differences between the enantiomers of HA-966.
Table 5.1: In Vitro Receptor Binding and Functional Assays
| Parameter | Compound | Value (µM) | Species | Preparation | Reference(s) |
| IC₅₀ (Inhibition of [³H]glycine binding) | (S)-(-)-HA-966 | 339 | Rat | Cerebral cortex synaptic membranes | [1][3] |
| (R)-(+)-HA-966 | 12.5 | Rat | Cerebral cortex synaptic membranes | [1][3] | |
| (±)-HA-966 | 17.5 | Rat | Cerebral cortex synaptic membranes | [9] | |
| IC₅₀ (Inhibition of glycine-potentiated NMDA response) | (S)-(-)-HA-966 | 708 | Rat | Cultured cortical neurons | [1][3][5] |
| (R)-(+)-HA-966 | 13 | Rat | Cultured cortical neurons | [1][3][5] |
Table 5.2: In Vivo Efficacy and Potency
| Assay | Compound | ED₅₀ (mg/kg) | Route | Species | Effect | Reference(s) |
| Anticonvulsant (Low-intensity electroshock) | (S)-(-)-HA-966 | 8.8 | i.v. | Mouse | Prevention of tonic extensor seizures | [6] |
| (R)-(+)-HA-966 | 105.9 | i.v. | Mouse | Prevention of tonic extensor seizures | [6] | |
| (±)-HA-966 | 13.2 | i.v. | Mouse | Prevention of tonic extensor seizures | [6] | |
| Ataxia (Rotarod performance) | (S)-(-)-HA-966 | Potent | i.p. | Mouse | >25-fold more potent than (R)-(+) form | [3][4] |
| (R)-(+)-HA-966 | Weak | i.p. | Mouse | Minimum effective dose of 250 mg/kg | [12] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays used to characterize (S)-(-)-HA-966.
Protocol: Radioligand Binding Assay for Glycine Site Affinity
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (synaptic membranes) in fresh buffer, repeat centrifugation, and finally resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine 50 µL of synaptic membrane preparation (approx. 100 µg protein), 25 µL of [³H]glycine (final concentration ~50 nM), and 25 µL of (S)-(-)-HA-966 at various concentrations (e.g., 10⁻⁸ M to 10⁻³ M).
-
For total binding, add 25 µL of assay buffer instead of the compound.
-
For non-specific binding, add 25 µL of a high concentration of unlabeled glycine (e.g., 1 mM).
-
Incubate the plate at 4°C for 30 minutes.
-
-
Termination and Measurement:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of (S)-(-)-HA-966.
-
Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Caption: Workflow for an in vivo anticonvulsant assay.
Protocol: In Vivo Rotarod Test for Ataxia
-
Animal Training:
-
Select male Swiss-Webster mice (20-25 g).
-
Train the mice to remain on a rotating rod (e.g., 3 cm diameter, 15 rpm) for a continuous period of 2 minutes. Repeat training until a stable baseline performance is achieved.
-
-
Compound Administration:
-
Divide trained mice into groups.
-
Administer (S)-(-)-HA-966 (or its enantiomer/vehicle as controls) via the desired route (e.g., i.p. or i.v.) at various doses.
-
-
Testing:
-
At a set time post-injection (e.g., 15 minutes), place each mouse on the rotating rod.
-
Record the latency to fall from the rod.
-
A cut-off time (e.g., 120 seconds) is typically used, where animals remaining on the rod for the full duration are assigned the maximum score.
-
-
Data Analysis:
-
Compare the mean latency to fall for each dose group with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
The dose that causes a significant decrease in performance is considered the minimum effective dose for ataxia.
-
Conclusion
(S)-(-)-HA-966 is a pharmacologically unique compound whose primary effects—sedation, muscle relaxation, and ataxia—are not mediated by the NMDA receptor's glycine site, in stark contrast to its (R)-(+)-enantiomer. Its mechanism appears to involve the inhibition of dopaminergic neurons, making it a valuable tool for investigating the role of dopamine in arousal, motor control, and stress responses. The clear stereospecificity of HA-966 enantiomers provides a powerful demonstration of how subtle changes in molecular geometry can lead to profoundly different biological activities. Further research into the precise molecular targets of (S)-(-)-HA-966 could yield new insights into the mechanisms of sedation and may inform the development of novel therapeutic agents.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HA-966 - Wikipedia [en.wikipedia.org]
- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. reddit.com [reddit.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Hydroxy-3-amino-pyrrolidone-2(HA-966): a new GABA-like compound, with potential use in extrapyramidal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of the strychnine-insensitive glycine site NMDA antagonist (R)-HA-966 in an experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
(S)-(-)-HA 966: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-HA 966, the S-enantiomer of 3-amino-1-hydroxy-pyrrolidin-2-one, is a compound that has garnered significant interest in neuroscience research due to its distinct pharmacological profile. Unlike its R-(+)-enantiomer, which is a potent and selective antagonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, this compound exhibits only weak activity at this site.[1][2] Instead, its prominent sedative and muscle relaxant effects are attributed to a unique mechanism involving the modulation of the nigrostriatal dopamine (B1211576) system. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways and workflows.
Core Mechanism of Action: Disruption of Striatal Dopaminergic Neurotransmission
The primary mechanism of action for the sedative and muscle relaxant effects of this compound is not its interaction with the NMDA receptor, but rather its ability to disrupt dopaminergic neurotransmission in the striatum.[1] This effect is primarily achieved through the inhibition of the firing of dopaminergic neurons originating in the substantia nigra pars compacta.
Inhibition of Dopaminergic Neuron Firing
Electrophysiological studies have demonstrated that systemic administration of this compound leads to a dose-dependent reduction in the firing rate of dopamine neurons in the substantia nigra, ultimately resulting in a complete cessation of spontaneous neuronal activity.[2] This inhibitory effect is not mediated by the NMDA receptor. While the precise molecular target responsible for this inhibition remains to be definitively elucidated, evidence suggests a potential, albeit indirect, involvement of the GABA-B receptor system. The inhibitory effects of this compound on dopaminergic neuronal firing have been shown to be completely reversed by the GABA-B receptor antagonist, CGP-35348.[2][3] However, radioligand binding studies have revealed that this compound has a very low affinity for the GABA-B receptor itself, suggesting a complex, possibly functional or indirect, interaction rather than direct agonism.[3]
Impact on Striatal Dopamine Levels
The inhibition of dopamine neuron firing in the substantia nigra by this compound is thought to lead to an increase in the extracellular concentration of dopamine in the striatum. While direct quantitative in vivo microdialysis data for the (S)-(-)-enantiomer is limited, studies on the racemic mixture of HA-966 have shown a rapid and selective increase in striatal dopamine levels.[4] The proposed mechanism for this phenomenon is that the cessation of nerve impulses reduces the reuptake of dopamine from the synaptic cleft, leading to its accumulation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that defines the pharmacological profile of this compound.
| Parameter | Value | Species | Preparation | Reference |
| IC50 ([3H]glycine binding) | 339 µM | Rat | Cerebral cortex synaptic membranes | [1][2] |
| IC50 (inhibition of glycine-potentiated NMDA responses) | 708 µM | Rat | Cultured cortical neurons | [2] |
Table 1: this compound Activity at the NMDA Receptor Glycine Site
| Parameter | Value | Route of Administration | Species | Preparation | Reference |
| ID50 (reduction in firing rate) | 5.7 mg/kg | i.v. | Rat | Substantia nigra dopamine neurons (in vivo) | [2] |
| EC50 (inhibition of firing) | 444.0 µM | Bath application | Rat | Substantia nigra slices (in vitro) | [3] |
Table 2: this compound Inhibitory Effects on Dopaminergic Neurons
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for NMDA Receptor Glycine Site Affinity
This protocol outlines the methodology used to determine the binding affinity of this compound to the strychnine-insensitive glycine site of the NMDA receptor.
1. Membrane Preparation:
-
Rat cerebral cortices are dissected and homogenized in ice-cold 50 mM Tris-acetate buffer (pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the synaptic membranes.
-
The membrane pellet is washed and resuspended in fresh buffer.
2. Binding Assay:
-
Aliquots of the membrane preparation (typically 0.2-0.5 mg of protein) are incubated in a final volume of 0.5 mL of 50 mM Tris-acetate buffer.
-
The incubation mixture contains a fixed concentration of [3H]glycine (e.g., 50 nM) and varying concentrations of the test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled glycine (e.g., 1 mM).
-
The mixture is incubated at 4°C for 30 minutes.
3. Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]glycine (IC50) is determined by non-linear regression analysis of the competition binding data.
Extracellular Single-Unit Electrophysiology in the Substantia Nigra
This protocol describes the in vivo method used to measure the effect of this compound on the firing rate of dopamine neurons in the substantia nigra.
1. Animal Preparation:
-
Male Sprague-Dawley rats are anesthetized (e.g., with chloral (B1216628) hydrate).
-
The animal is placed in a stereotaxic frame, and a burr hole is drilled in the skull overlying the substantia nigra.
2. Recording Electrode Placement:
-
A glass micropipette filled with a conducting solution (e.g., 2 M NaCl) is lowered into the substantia nigra pars compacta.
-
Dopaminergic neurons are identified based on their characteristic electrophysiological properties, including a slow, regular firing rate (1-5 Hz), long-duration action potentials (>2.5 ms), and a biphasic (positive-negative) waveform.
3. Drug Administration and Data Acquisition:
-
A stable baseline firing rate of a single dopamine neuron is recorded for several minutes.
-
This compound is administered intravenously (i.v.) in escalating doses.
-
The neuronal firing rate is continuously recorded, amplified, filtered, and displayed on an oscilloscope.
-
Spike times are recorded and analyzed to determine the firing frequency.
4. Data Analysis:
-
The change in firing rate from baseline is calculated for each dose of the compound.
-
The dose that produces a 50% reduction in the baseline firing rate (ID50) is determined.
In Vivo Microdialysis for Striatal Dopamine Measurement
This protocol outlines the general procedure for in vivo microdialysis to measure extracellular dopamine levels in the striatum.
1. Probe Implantation:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is implanted into the striatum and secured to the skull with dental cement.
-
A dummy cannula is inserted to keep the guide patent.
2. Microdialysis Procedure:
-
Following a recovery period, the dummy cannula is replaced with a microdialysis probe.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
3. Drug Administration and Sample Collection:
-
Baseline dialysate samples are collected to establish basal dopamine levels.
-
This compound is administered systemically (e.g., intraperitoneally or intravenously).
-
Dialysate samples continue to be collected to monitor changes in extracellular dopamine concentrations over time.
4. Sample Analysis:
-
The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Dopamine is separated on a reverse-phase column and detected by an electrochemical detector.
5. Data Analysis:
-
Dopamine concentrations are typically expressed as a percentage of the baseline levels.
-
The time course of the drug's effect on dopamine release is plotted.
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, provide a visual representation of the proposed signaling pathway and experimental workflows.
Caption: Proposed signaling pathway for this compound.
Caption: Experimental workflows for key assays.
Conclusion
References
- 1. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Responses of rat substantia nigra dopamine-containing neurones to (-)-HA-966 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+-)-1-hydroxy-3-aminopyrrolidone-2 (HA-966) inhibits the activity of substantia nigra dopamine neurons through a non-N-methyl-D-aspartate receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of (S)-(-)-HA-966: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-HA-966, the S-enantiomer of 3-amino-1-hydroxy-pyrrolidin-2-one, exhibits a unique pharmacological profile characterized by potent sedative, ataxic, and muscle relaxant effects. Unlike its R-(+)-enantiomer, which acts as a selective antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, (S)-(-)-HA-966 is only weakly active at this site. Its primary mechanism of action is believed to involve the disruption of striatal dopaminergic neurotransmission, presenting a distinct profile from classic central nervous system depressants. This document provides a comprehensive overview of the pharmacological properties of (S)-(-)-HA-966, including its binding affinities, in vitro and in vivo effects, and detailed experimental methodologies for its characterization.
Introduction
HA-966 is a chiral molecule whose enantiomers possess distinct pharmacological activities. The (R)-(+)-enantiomer is a well-characterized antagonist of the glycine site on the NMDA receptor, contributing to its anticonvulsant and neuroprotective properties.[1] In contrast, the (S)-(-)-enantiomer is primarily responsible for the sedative and ataxic effects of the racemic mixture.[1] Described as a γ-hydroxybutyric acid (GHB)-like agent, (S)-(-)-HA-966 notably lacks affinity for the GABA-B receptor, distinguishing its mechanism from that of GHB.[1] This technical guide focuses on the pharmacological profile of (S)-(-)-HA-966, providing a detailed resource for researchers and drug development professionals.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for (S)-(-)-HA-966 and its enantiomer, providing a comparative view of their activity at the NMDA receptor glycine site.
Table 1: In Vitro Binding Affinities at the NMDA Receptor Glycine Site
| Compound | Preparation | Radioligand | IC50 (µM) | Reference(s) |
| (S)-(-)-HA-966 | Rat Cerebral Cortex Synaptic Membranes | [3H]glycine | 339 | [2] |
| (R)-(+)-HA-966 | Rat Cerebral Cortex Synaptic Membranes | [3H]glycine | 12.5 | [2] |
| (±)-HA-966 | Rat Cerebral Cortex Synaptic Plasma Membranes | [3H]glycine | 17.5 | [3] |
Table 2: In Vitro Functional Activity at the NMDA Receptor
| Compound | Preparation | Assay | IC50 (µM) | Reference(s) |
| (S)-(-)-HA-966 | Cultured Cortical Neurons | Inhibition of glycine-potentiated NMDA response | 708 | [4] |
| (R)-(+)-HA-966 | Cultured Cortical Neurons | Inhibition of glycine-potentiated NMDA response | 13 | [4] |
Mechanism of Action
(S)-(-)-HA-966 is a weak antagonist at the glycine site of the NMDA receptor.[2][4] Its prominent sedative and ataxic effects are primarily attributed to a disruption of striatal dopaminergic mechanisms.[2] While the precise molecular mechanism is not fully elucidated, evidence suggests that HA-966 can inhibit the firing rate of dopamine (B1211576) neurons in the substantia nigra.[4] Unlike many sedatives, it does not interact with GABA-B receptors.[1]
Proposed mechanism of (S)-(-)-HA-966 leading to sedation.
In Vivo Pharmacology
In animal models, (S)-(-)-HA-966 induces marked sedation, muscle relaxation, and ataxia.[2] It has been shown to prevent restraint stress-induced increases in dopamine utilization in the medial prefrontal cortex and nucleus accumbens in rats. Furthermore, it suppresses fear-induced behaviors such as immobility and defecation in conditioned fear paradigms.
Detailed Experimental Protocols
Radioligand Binding Assay for the NMDA Receptor Glycine Site
This protocol describes the methodology for determining the binding affinity of (S)-(-)-HA-966 to the strychnine-insensitive glycine site of the NMDA receptor.
-
Preparation of Cortical Membranes:
-
Male Wistar rats are euthanized, and the cerebral cortices are rapidly dissected on ice.
-
The tissue is homogenized in ice-cold 50 mM Tris-acetate buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 10 minutes to remove endogenous ligands.
-
The suspension is centrifuged again, and the final pellet is resuspended in the assay buffer.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a specific radioligand, such as [3H]glycine, and various concentrations of the test compound ((S)-(-)-HA-966).
-
The incubation is carried out in a final volume of 500 µL for 30 minutes at 4°C.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled glycine (e.g., 1 mM).
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
IC50 values are calculated by non-linear regression analysis of the competition binding data.
-
Workflow for radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for assessing the functional activity of (S)-(-)-HA-966 on NMDA receptors in cultured neurons.
-
Cell Culture:
-
Primary cortical neurons are prepared from embryonic day 18 rat fetuses.
-
The cortical tissue is dissociated and plated onto poly-L-lysine-coated glass coverslips.
-
Neurons are maintained in a suitable culture medium for 10-14 days before recording.
-
-
Electrophysiological Recording:
-
Coverslips with cultured neurons are transferred to a recording chamber continuously perfused with an external solution.
-
Whole-cell patch-clamp recordings are made from pyramidal-like neurons under voltage-clamp conditions.
-
Patch pipettes are filled with an internal solution containing a cesium-based salt to block potassium channels.
-
NMDA receptor-mediated currents are evoked by the application of NMDA in the presence of glycine.
-
The effect of (S)-(-)-HA-966 is determined by co-application with NMDA and glycine.
-
The holding potential is typically set at -60 mV to relieve the voltage-dependent magnesium block of the NMDA receptor channel.
-
The peak amplitude of the NMDA-evoked current is measured before and after the application of (S)-(-)-HA-966 to determine the degree of inhibition.
-
Workflow for whole-cell patch-clamp electrophysiology.
Rodent Restraint Stress Model
This protocol details the procedure for inducing stress in rats to study the effects of (S)-(-)-HA-966 on neurochemical changes.
-
Apparatus:
-
Well-ventilated, size-appropriate restraint tubes that restrict movement without causing injury.
-
-
Procedure:
-
Male Sprague-Dawley rats are habituated to the experimental room for at least one week.
-
Animals are randomly assigned to control and stress groups.
-
(S)-(-)-HA-966 or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., 3 and 5 mg/kg) prior to the stress session.
-
Rats in the stress group are placed in the restraint tubes for a defined period (e.g., 30 minutes to 2.5 hours).[5][6]
-
Control animals remain in their home cages.
-
Immediately after the restraint period, animals are euthanized, and brain regions of interest (e.g., medial prefrontal cortex, nucleus accumbens) are dissected.
-
Tissue samples are analyzed for dopamine and its metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Auditory Fear Conditioning Model
This protocol describes a method for assessing the anxiolytic-like effects of (S)-(-)-HA-966 in rats.
-
Apparatus:
-
A conditioning chamber equipped with a grid floor for delivering foot shocks and a speaker for auditory cues.
-
A distinct testing chamber with different contextual cues.
-
-
Procedure:
-
Conditioning (Day 1):
-
Rats are placed in the conditioning chamber and allowed to acclimatize.
-
An auditory conditioned stimulus (CS), such as a tone, is presented, which co-terminates with an unconditioned stimulus (US), a mild foot shock.
-
This pairing is repeated several times.
-
-
Testing (Day 2):
-
(S)-(-)-HA-966 or vehicle is administered prior to testing.
-
Rats are placed in the novel testing chamber.
-
The auditory CS is presented without the US.
-
Fear-induced behaviors, such as freezing (immobility) and defecation, are recorded and quantified.
-
-
Conclusion
(S)-(-)-HA-966 possesses a distinct pharmacological profile characterized by sedative and ataxic effects that are not primarily mediated by the NMDA receptor glycine site or GABA-B receptors. Its mechanism of action appears to involve the modulation of the striatal dopaminergic system. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of (S)-(-)-HA-966 and other compounds with similar pharmacological properties. Further research is warranted to fully elucidate the molecular targets and signaling pathways responsible for its unique central nervous system effects, which could inform the development of novel therapeutic agents.
References
- 1. Fear Extinction in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of Chronic Restraint Stress Model in Young Adult Rats for the Study of Depression Using Longitudinal Multimodal MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Enantiomer-Specific Effects of HA-966: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-1-hydroxy-2-pyrrolidone (HA-966) is a chiral molecule with marked central nervous system activity. Its pharmacological effects are stereospecific, with the (R)-(+)- and (S)-(-)-enantiomers possessing distinct and largely non-overlapping profiles. This technical guide provides an in-depth overview of the enantiomer-specific effects of HA-966, focusing on its differential interactions with the N-methyl-D-aspartate (NMDA) receptor and other neuronal systems. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of HA-966 and its enantiomers.
Introduction
HA-966 is a centrally active compound that has been investigated for its neuroprotective, anticonvulsant, anxiolytic, and sedative properties.[1] Early studies with the racemic mixture revealed a complex pharmacological profile. Subsequent resolution of the enantiomers and their individual characterization demonstrated that the observed effects of racemic HA-966 are a composite of the distinct actions of its (R)-(+)- and (S)-(-)-forms.[1][2]
The (R)-(+)-enantiomer of HA-966 is a selective antagonist at the glycine (B1666218) modulatory site of the NMDA receptor.[2][3] This action underlies its anticonvulsant and neuroprotective effects.[1] In contrast, the (S)-(-)-enantiomer is a potent sedative and muscle relaxant with a pharmacological profile resembling that of gamma-butyrolactone (B3396035) (GBL).[2][4] It is significantly less active at the NMDA receptor's glycine site.[2][3] This guide will delineate the specific pharmacological properties of each enantiomer, providing quantitative data and detailed methodologies to facilitate further research and development.
Quantitative Data on Enantiomer-Specific Effects
The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of the (R)-(+)- and (S)-(-)-enantiomers of HA-966.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Parameter | (R)-(+)-HA-966 | (S)-(-)-HA-966 | Racemic HA-966 | Reference(s) |
| IC₅₀ for [³H]glycine binding | 12.5 µM | 339 µM | 17.5 µM | [2][3][5] |
| Kᵢ for glycine site (estimated) | - | - | 6-17 µM | [6] |
| IC₅₀ for inhibition of glycine-potentiated NMDA response | 13 µM | 708 µM | - | [1][2] |
| pKb at glycine site | 5.6 | - | - | [2] |
Table 2: In Vivo Anticonvulsant and Sedative/Ataxic Effects
| Effect | Animal Model | (R)-(+)-HA-966 (ED₅₀) | (S)-(-)-HA-966 (ED₅₀) | Racemic HA-966 (ED₅₀) | Reference(s) |
| Anticonvulsant | NMDLA-induced seizures (i.v.) | 900 mg/kg | - | - | [2] |
| Sound-induced seizures (i.p.) | 52.6 mg/kg | - | - | [2] | |
| Sedative/Ataxic | Rotarod performance | >25-fold less potent than (S)-(-) enantiomer | Potent sedative | - | [2] |
Signaling Pathways and Mechanisms of Action
(R)-(+)-HA-966: Antagonism at the NMDA Receptor Glycine Site
The primary mechanism of action of (R)-(+)-HA-966 is its selective, low-efficacy partial agonism/antagonism at the strychnine-insensitive glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[2][7] The binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for the opening of the NMDA receptor's ion channel. By binding to the glycine site, (R)-(+)-HA-966 acts as a competitive antagonist, preventing the binding of endogenous glycine and thereby reducing the probability of channel opening in the presence of glutamate.[5] This leads to a reduction in NMDA receptor-mediated excitatory neurotransmission.
(S)-(-)-HA-966: Sedative Effects and Dopaminergic Modulation
The mechanism underlying the sedative and muscle relaxant effects of (S)-(-)-HA-966 is distinct from that of its enantiomer and is not primarily mediated by the NMDA receptor.[2] The pharmacological profile of (S)-(-)-HA-966 is often compared to that of gamma-butyrolactone (GBL), a known sedative.[4] It has been suggested that the sedative action of (S)-(-)-HA-966 involves a disruption of striatal dopaminergic mechanisms.[2] Specifically, it is thought to inhibit the firing of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine (B1211576) release in the striatum.[8] Importantly, studies have shown that (S)-(-)-HA-966 has no affinity for the GABAB receptor, a common target for sedative drugs.[4] The precise molecular target responsible for the inhibition of dopaminergic neuron firing remains to be fully elucidated.
Experimental Protocols
Radioligand Binding Assay for the NMDA Receptor Glycine Site
This protocol is used to determine the binding affinity of the HA-966 enantiomers to the glycine site of the NMDA receptor.
-
Tissue Preparation: Rat cerebral cortex is homogenized in ice-cold 50 mM Tris-acetate buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands. The final pellet is resuspended in the assay buffer.
-
Radioligand: [³H]glycine is used as the radioligand.
-
Assay: The membrane preparation is incubated with a fixed concentration of [³H]glycine and varying concentrations of the test compound ((R)-(+)-HA-966, (S)-(-)-HA-966, or racemic HA-966). Non-specific binding is determined in the presence of a saturating concentration of unlabeled glycine (e.g., 1 mM).
-
Incubation: The mixture is incubated at 4°C for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]glycine (IC₅₀) is determined. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism
This technique is employed to assess the functional antagonism of NMDA receptor-mediated currents by the HA-966 enantiomers in cultured neurons.
-
Cell Culture: Primary cortical or hippocampal neurons are cultured on coverslips.
-
Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Solutions: The external solution contains physiological concentrations of ions, and the internal pipette solution mimics the intracellular ionic environment. NMDA and glycine are included in the external solution to activate NMDA receptors.
-
Procedure:
-
A glass micropipette is used to form a high-resistance seal with the membrane of a neuron.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
The neuron is voltage-clamped at a holding potential (e.g., -60 mV).
-
NMDA receptor-mediated currents are evoked by the application of NMDA and glycine.
-
The test compound ((R)-(+)-HA-966 or (S)-(-)-HA-966) is applied at various concentrations, and the inhibition of the NMDA-evoked current is measured.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the NMDA-evoked current (IC₅₀) is determined.
In Vivo Assessment of Anticonvulsant Activity
-
NMDLA-Induced Seizure Model:
-
Animal Model: Mice.
-
Procedure: A sub-convulsive dose of N-methyl-D,L-aspartic acid (NMDLA) is administered intravenously. The test compound is administered prior to the NMDLA injection.
-
Endpoint: The ability of the test compound to prevent the occurrence of clonic and/or tonic seizures is recorded. The dose that protects 50% of the animals from seizures (ED₅₀) is calculated.
-
-
Audiogenic Seizure Model:
-
Animal Model: Genetically susceptible mice (e.g., DBA/2).
-
Procedure: Mice are exposed to a high-intensity auditory stimulus (e.g., a loud bell or siren). The test compound is administered prior to the stimulus.
-
Endpoint: The occurrence of wild running, clonic seizures, and tonic seizures is scored. The ED₅₀ for the prevention of the tonic component of the seizure is determined.
-
In Vivo Assessment of Sedative/Ataxic Effects
-
Rotarod Test:
-
Animal Model: Mice.
-
Procedure: Mice are placed on a rotating rod. The latency to fall off the rotating rod is measured. The test compound is administered prior to the test.
-
Endpoint: A decrease in the latency to fall from the rotarod is indicative of motor impairment and sedation. The dose that causes 50% of the animals to fall within a specified time (e.g., 60 seconds) is determined as the ED₅₀.
-
Conclusion
The enantiomers of HA-966 exhibit distinct and separable pharmacological profiles, a crucial consideration for any therapeutic development. The (R)-(+)-enantiomer's selective antagonism at the NMDA receptor glycine site provides a clear mechanism for its observed anticonvulsant and neuroprotective effects. In contrast, the (S)-(-)-enantiomer's potent sedative and muscle relaxant properties appear to be mediated through a non-NMDA receptor mechanism involving the modulation of dopaminergic systems. The lack of significant NMDA receptor activity in the (S)-(-)-enantiomer and the absence of sedative properties in the (R)-(+)-enantiomer at effective anticonvulsant doses highlight the potential for developing enantiomerically pure drugs with improved therapeutic indices. Further elucidation of the precise molecular target of (S)-(-)-HA-966 could open new avenues for the development of novel sedative and muscle relaxant agents. This guide provides a foundational resource for researchers to build upon in their exploration of the complex and stereospecific pharmacology of HA-966.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HA-966 - Wikipedia [en.wikipedia.org]
- 5. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The glycine site of the N-methyl-D-aspartate receptor channel: differences between the binding of HA-966 and of 7-chlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
A Tale of Two Enantiomers: Unraveling the Dichotomous Activity of (S)-(-)-HA-966 and (R)-(+)-HA-966
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 3-amino-1-hydroxy-2-pyrrolidinone, commonly known as HA-966, presents a fascinating case of stereoisomerism where its enantiomers, (S)-(-)-HA-966 and (R)-(+)-HA-966, exhibit markedly distinct pharmacological profiles. This technical guide provides a comprehensive analysis of the differential activities of these two enantiomers, focusing on their interactions with key neurotransmitter systems. We delve into their mechanisms of action, present quantitative data on their binding affinities and in vivo potencies, and provide detailed experimental protocols for the key assays used to characterize their effects. This document is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development, offering a consolidated view of the contrasting biological activities of these two molecules.
Introduction
HA-966 is a chiral molecule that has garnered significant interest in neuropharmacology due to the divergent central nervous system effects of its enantiomers.[1] The (R)-(+)-enantiomer is primarily recognized for its activity as a selective antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[2][3] This activity confers upon it neuroprotective and anticonvulsant properties.[4][5] In stark contrast, the (S)-(-)-enantiomer displays only weak activity at the NMDA receptor but possesses potent sedative, muscle relaxant, and ataxic effects.[2][4] While its mechanism is not fully elucidated, it is often described as a γ-hydroxybutyric acid (GHB)-like agent, though it does not bind to GABAB receptors.[1] This guide will systematically explore these differences, providing the quantitative data and methodological details necessary for a thorough understanding of their distinct pharmacological landscapes.
Quantitative Data Presentation
The contrasting pharmacological activities of (S)-(-)-HA-966 and (R)-(+)-HA-966 are clearly demonstrated by their differing affinities in radioligand binding assays and their potencies in in vivo models. The following tables summarize the key quantitative data from various studies.
Table 1: In Vitro Receptor Binding and Functional Assays
| Enantiomer | Assay | Preparation | IC50 (µM) | Reference(s) |
| (R)-(+)-HA-966 | [3H]glycine binding (strychnine-insensitive) | Rat cerebral cortex synaptic membranes | 12.5 | [2][4] |
| (S)-(-)-HA-966 | [3H]glycine binding (strychnine-insensitive) | Rat cerebral cortex synaptic membranes | 339 | [2][4] |
| (R)-(+)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurons | 13 | [2][4] |
| (S)-(-)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurons | 708 | [2][4] |
Table 2: In Vivo Potency and Efficacy
| Enantiomer | Model | Species | Endpoint | ED50 (mg/kg) | Route of Administration | Reference(s) |
| (R)-(+)-HA-966 | Low-intensity electroshock (anticonvulsant) | Mouse | Prevention of tonic extensor seizures | 105.9 | i.v. | [5] |
| (S)-(-)-HA-966 | Low-intensity electroshock (anticonvulsant) | Mouse | Prevention of tonic extensor seizures | 8.8 | i.v. | [5] |
| Racemic HA-966 | Low-intensity electroshock (anticonvulsant) | Mouse | Prevention of tonic extensor seizures | 13.2 | i.v. | [5] |
| (R)-(+)-HA-966 | Sound-induced seizures | Mouse | Antagonism of seizures | 52.6 | i.p. | [2] |
| (R)-(+)-HA-966 | NMDLA-induced seizures | Mouse | Antagonism of seizures | 900 | i.v. | [2] |
| (S)-(-)-HA-966 | Ataxia (inverted screen fall-off) | Mouse | Motor impairment | >25-fold more potent than (R)-(+)-enantiomer | - | [2][4] |
Signaling Pathways and Mechanisms of Action
The distinct pharmacological effects of the HA-966 enantiomers stem from their differential interactions with key neurotransmitter systems.
(R)-(+)-HA-966: The NMDA Receptor Glycine Site Antagonist
(R)-(+)-HA-966 acts as a selective antagonist at the strychnine-insensitive glycine modulatory site on the NMDA receptor.[2][3] The NMDA receptor, a crucial component of excitatory synaptic transmission, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. By binding to the glycine site, (R)-(+)-HA-966 prevents the co-agonist from binding, thereby inhibiting NMDA receptor activation. This antagonism is considered to be of a low-efficacy partial agonist nature, as even at high concentrations, it does not completely abolish NMDA responses.[2][4] This mechanism underlies its observed neuroprotective and anticonvulsant properties, as excessive NMDA receptor activation is implicated in excitotoxicity and seizure propagation.
Figure 1: (R)-(+)-HA-966 Mechanism of Action at the NMDA Receptor.
(S)-(-)-HA-966: A Sedative with a Complex Profile
The mechanism of action for (S)-(-)-HA-966 is less clearly defined. It is a weak antagonist at the NMDA receptor glycine site.[2][4] Its pronounced sedative, muscle relaxant, and ataxic effects have led to comparisons with γ-butyrolactone and GHB.[1] However, studies have shown that it does not have an affinity for the GABAB receptor.[1] The sedative effects are suggested to arise from a disruption of striatal dopaminergic mechanisms.[4] This enantiomer has also been shown to have anticonvulsant properties against electroshock-induced seizures, an effect not related to glycine antagonism.[5]
Figure 2: Postulated Mechanisms of Action for (S)-(-)-HA-966.
Experimental Protocols
The characterization of the distinct activities of the HA-966 enantiomers relies on a variety of well-established experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay: [3H]glycine Binding to Rat Cerebral Cortex Synaptic Membranes
This protocol is designed to measure the affinity of compounds for the strychnine-insensitive glycine binding site on the NMDA receptor.
Materials:
-
Rat cerebral cortex tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]glycine (specific activity ~40-60 Ci/mmol)
-
Unlabeled Glycine (for determination of non-specific binding)
-
Test compounds: (S)-(-)-HA-966 and (R)-(+)-HA-966
-
Glass-fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cerebral cortices in 10 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of test compound solution (at various concentrations), and 50 µL of [3H]glycine (final concentration ~10 nM).
-
For total binding, add 50 µL of Assay Buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled glycine (e.g., 1 mM) instead of the test compound.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (100 µg protein).
-
Incubate the plate at 4°C for 30 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass-fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Figure 3: Workflow for the [3H]glycine Radioligand Binding Assay.
Electrophysiology: Whole-Cell Patch-Clamp Recordings in Rat Cortical Slices
This protocol is used to assess the functional antagonism of NMDA receptor-mediated currents by the HA-966 enantiomers.
Materials:
-
Young adult rats (e.g., P21-P35)
-
Slicing solution (ice-cold, oxygenated): Sucrose-based artificial cerebrospinal fluid (aCSF)
-
Recording aCSF (oxygenated): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2 CaCl2.
-
Internal solution for patch pipette: Containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.
-
NMDA, Glycine, and test compounds
-
Vibratome
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.
-
Cut coronal slices (300-400 µm thick) containing the cortex using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at room temperature.
-
Visualize cortical neurons (e.g., in layer V) using a microscope with DIC optics.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Hold the neuron at a negative potential (e.g., -70 mV) to assess AMPA receptor-mediated currents and at a positive potential (e.g., +40 mV) to relieve the Mg2+ block and isolate NMDA receptor-mediated currents.
-
-
Drug Application and Data Acquisition:
-
Evoke synaptic currents by stimulating afferent fibers with a bipolar electrode.
-
Establish a stable baseline of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Bath-apply a known concentration of glycine to potentiate the NMDA response.
-
Apply different concentrations of (S)-(-)-HA-966 or (R)-(+)-HA-966 to the bath and record the inhibition of the glycine-potentiated NMDA EPSCs.
-
Wash out the drug to observe recovery of the response.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA EPSCs before and after drug application.
-
Construct a concentration-response curve and calculate the IC50 for each enantiomer.
-
In Vivo Neuroprotection: NMDA-Induced Excitotoxicity in Neonatal Rats
This model assesses the ability of a compound to protect against neuronal damage caused by excessive NMDA receptor activation.
Materials:
-
Postnatal day 7 (PND7) rat pups
-
NMDA solution (e.g., 15 nmol in sterile saline)
-
Test compounds: (S)-(-)-HA-966 and (R)-(+)-HA-966
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus for neonatal rats
-
Hamilton syringe
Procedure:
-
Surgery and Injection:
-
Anesthetize the PND7 rat pup.
-
Secure the pup in the stereotaxic apparatus.
-
Make a small incision in the scalp to expose the skull.
-
Inject a solution of NMDA into the striatum using a Hamilton syringe.
-
Administer the test compound (or vehicle) via a specified route (e.g., intraperitoneally) 15 minutes after the NMDA injection.
-
-
Assessment of Brain Injury:
-
Allow the pups to recover and return them to their dam.
-
After a set period (e.g., 5 days), sacrifice the animals and perfuse them with a fixative (e.g., 4% paraformaldehyde).
-
Remove the brains and process them for histological analysis (e.g., Nissl staining).
-
Quantify the extent of brain damage by measuring the size of the lesion in the injected hemisphere.
-
-
Data Analysis:
-
Compare the lesion volumes in the vehicle-treated group with those in the drug-treated groups.
-
Determine if the test compound significantly reduces NMDA-induced brain injury.
-
In Vivo Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test in Mice
The MES test is a widely used model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Materials:
-
Male mice (e.g., 20-25 g)
-
Electroconvulsive shock generator with corneal electrodes
-
Test compounds: (S)-(-)-HA-966 and (R)-(+)-HA-966
-
Electrode solution (e.g., 0.9% saline)
Procedure:
-
Drug Administration:
-
Administer the test compound or vehicle to groups of mice via a specified route (e.g., intravenously or intraperitoneally).
-
-
Seizure Induction:
-
At the time of predicted peak effect of the drug, apply a drop of electrode solution to the eyes of each mouse.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
-
Observation and Scoring:
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the tonic hindlimb extension is considered a positive anticonvulsant effect.
-
-
Data Analysis:
-
For each dose of the test compound, calculate the percentage of mice protected from the tonic hindlimb extension.
-
Determine the ED50 (the dose that protects 50% of the animals) for each enantiomer using probit analysis.
-
Conclusion
The enantiomers of HA-966 provide a compelling example of how stereochemistry can dictate pharmacological activity. (R)-(+)-HA-966 is a well-characterized selective antagonist of the NMDA receptor glycine site with demonstrated neuroprotective and anticonvulsant properties. In contrast, (S)-(-)-HA-966 exhibits a distinct pharmacological profile characterized by potent sedative and ataxic effects, likely mediated through a complex interplay with the dopaminergic system and other, as yet unidentified, targets. The significant differences in their in vitro and in vivo activities underscore the importance of stereospecificity in drug design and development. This technical guide, by consolidating quantitative data and detailed experimental protocols, aims to facilitate further research into the unique properties of these enantiomers and their potential therapeutic applications. The provided methodologies can serve as a foundation for the continued exploration of these and other stereoisomers in the field of neuropharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
An In-Depth Technical Guide to the Sedative Properties of (S)-(-)-HA-966
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-HA-966, the levorotatory enantiomer of 3-amino-1-hydroxy-pyrrolidin-2-one, is a compound of significant interest due to its pronounced sedative, muscle relaxant, and ataxic properties.[1][2] Unlike its dextrorotatory counterpart, (R)-(+)-HA-966, which acts as a selective antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, the sedative effects of (S)-(-)-HA-966 are largely independent of this mechanism.[1][2] This technical guide provides a comprehensive overview of the sedative properties of (S)-(-)-HA-966, detailing its pharmacological profile, proposed mechanism of action, and relevant experimental data. The information is presented to support further research and development in the field of sedative-hypnotics and central nervous system depressants.
Pharmacological Profile
The central nervous system effects of the two enantiomers of HA-966 are distinctly different. While (R)-(+)-HA-966 is a well-characterized antagonist of the glycine/NMDA receptor, (S)-(-)-HA-966 is only weakly active at this site.[1][2] The sedative and ataxic effects of racemic HA-966 are primarily attributed to the (S)-(-)-enantiomer.[1]
Quantitative Data: Receptor Binding and In Vivo Potency
The following tables summarize the key quantitative data for (S)-(-)-HA-966 and its enantiomer.
| Compound | Assay | Preparation | Ligand | IC50 (µM) | Reference |
| (S)-(-)-HA-966 | Radioligand Binding | Rat Cerebral Cortex Synaptic Membranes | [3H]glycine | 339 | [1][2] |
| (R)-(+)-HA-966 | Radioligand Binding | Rat Cerebral Cortex Synaptic Membranes | [3H]glycine | 12.5 | [1][2] |
Table 1: Comparative in vitro binding affinities of HA-966 enantiomers at the NMDA receptor glycine site.
| Compound | Assay | Species | Endpoint | ED50 (mg/kg, i.v.) | Relative Potency (Ataxia) | Reference |
| (S)-(-)-HA-966 | Anticonvulsant | Mouse | Prevention of tonic extensor seizures | 8.8 | >25-fold more potent than (+)-enantiomer | [3] |
| (R)-(+)-HA-966 | Anticonvulsant | Mouse | Prevention of tonic extensor seizures | 105.9 | - | [3] |
Table 2: In vivo potency of HA-966 enantiomers.
Mechanism of Action: Disruption of Striatal Dopaminergic Pathways
The sedative properties of (S)-(-)-HA-966 are not mediated by the GABAB receptor, unlike other compounds with similar sedative profiles such as γ-hydroxybutyrate (GHB). Instead, the leading hypothesis points towards a disruption of striatal dopaminergic mechanisms.[1] This is supported by findings that systemic administration of the (-)-enantiomer of HA-966 inhibits the firing of dopamine (B1211576) neurons in the substantia nigra.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of (S)-(-)-HA-966's sedative properties.
Behavioral Assessment of Sedation in Rodents
This protocol describes a method for assessing the sedative effects of (S)-(-)-HA-966 in mice or rats by observing changes in locomotor activity and the loss of the righting reflex.
Protocol Details:
-
Animals: Male mice (e.g., C57BL/6, 20-25 g) or rats (e.g., Sprague-Dawley, 200-250 g) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: On the day of the experiment, animals are brought to the testing room at least 1 hour before the start of the procedures to acclimate.
-
Drug Administration: (S)-(-)-HA-966 is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. A vehicle-only group serves as a control.
-
Locomotor Activity: Immediately after injection, animals are placed individually into open-field arenas (e.g., 40 x 40 x 30 cm). Their horizontal and vertical movements are tracked for a set period (e.g., 30-60 minutes) using an automated activity monitoring system.
-
Loss of Righting Reflex (LORR): At predetermined time points after drug administration, each animal is gently placed on its back. The inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30-60 seconds) is considered a loss of the righting reflex.[4][5] The latency to LORR and the duration of LORR are recorded.
In Vivo Microdialysis for Striatal Dopamine Measurement
This protocol outlines the procedure for measuring extracellular dopamine levels in the striatum of freely moving rats following the administration of (S)-(-)-HA-966.
Protocol Details:
-
Surgical Implantation of Guide Cannula: Rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the striatum. The animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: (S)-(-)-HA-966 is administered systemically.
-
Post-treatment Sample Collection: Dialysate collection continues for several hours to monitor changes in extracellular dopamine concentrations.
-
Analysis: Dopamine levels in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[6][7]
Electrophysiological Recording of Substantia Nigra Dopamine Neurons
This protocol describes the in vivo extracellular single-unit recording of dopamine neurons in the substantia nigra pars compacta (SNc) of anesthetized rats.
Protocol Details:
-
Anesthesia and Surgery: Rats are anesthetized (e.g., with urethane) and placed in a stereotaxic frame. A craniotomy is performed to expose the brain surface overlying the substantia nigra.
-
Electrode Placement: A recording microelectrode is lowered into the SNc according to stereotaxic coordinates.
-
Neuron Identification: Dopamine neurons are identified based on their characteristic electrophysiological properties, including a slow, regular firing rate, long-duration action potentials, and a specific waveform.[8][9]
-
Baseline Recording: Once a stable dopamine neuron is isolated, its baseline firing rate is recorded for a sufficient period.
-
Drug Administration: (S)-(-)-HA-966 is administered intravenously.
-
Post-Drug Recording: The firing rate of the neuron is continuously monitored to determine the effect of the compound.
Conclusion
(S)-(-)-HA-966 is a potent sedative agent with a mechanism of action that is distinct from many classical sedative-hypnotics. Its ability to induce sedation through the disruption of striatal dopaminergic pathways, rather than through direct interaction with GABA or NMDA receptors, makes it a valuable tool for neuropharmacological research. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential and underlying mechanisms of (S)-(-)-HA-966 and related compounds. Future research should aim to establish a more precise dose-response relationship for its sedative effects and further elucidate the specific molecular targets within the dopaminergic system.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different stereoselectivity of the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) for neuroprotective and anticonvulsant actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Electrophysiological and immunocytochemical characterization of GABA and dopamine neurons in the substantia nigra of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Electrophysiological evidence for functionally distinct neuronal populations in the human substantia nigra [frontiersin.org]
A Technical Guide to (S)-(-)-HA 966: Re-evaluating its Role Beyond the GABA-B Receptor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the pharmacological profile of (S)-(-)-HA 966, with a specific focus on its interaction with the GABA-B receptor. Contrary to the topic's premise, current scientific literature indicates that this compound exhibits no significant affinity for the GABA-B receptor.[1] Its prominent sedative and muscle relaxant effects are attributed to a distinct mechanism of action, likely involving the disruption of striatal dopaminergic pathways, akin to the effects of gamma-butyrolactone (B3396035) (GBL).[2][3][4] This document will first clarify the established pharmacology of this compound, presenting the available quantitative data for its interaction with the NMDA receptor. Subsequently, it will provide a comprehensive, albeit generalized, overview of the experimental protocols and signaling pathways relevant to the characterization of a true GABA-B receptor agonist, thereby serving as a valuable resource for neuropharmacological research.
The Pharmacological Profile of this compound: A Clarification
This compound is the S-enantiomer of the racemic compound HA-966. While its counterpart, (R)-(+)-HA 966, is a selective antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, this compound is significantly weaker at this site.[2][4] Instead, the S-enantiomer is recognized for its potent sedative, ataxic, and muscle relaxant properties.[2][3]
Initial hypotheses considered the GABAergic system, particularly the GABA-B receptor, as a potential mediator of these effects due to their resemblance to those of GABA-B agonists like baclofen. However, multiple studies have concluded that this compound has no affinity for the GABA-B receptor.[1] The prevailing hypothesis for its mechanism of action is a disruption of striatal dopaminergic mechanisms.[3][4]
Quantitative Data: Interaction with the NMDA Receptor
The only available quantitative binding data for this compound is for its weak interaction with the glycine site of the NMDA receptor. This is presented below for completeness and in contrast to its more potent R-enantiomer.
Table 1: Inhibitory Concentration (IC50) of HA-966 Enantiomers at the NMDA Receptor Glycine Site
| Enantiomer | Assay | IC50 (µM) | Reference |
| (S)-(-)-HA-966 | [3H]glycine binding | 339 | [2] |
| (R)-(+)-HA-966 | [3H]glycine binding | 12.5 | [2] |
| (S)-(-)-HA-966 | Inhibition of glycine-potentiated NMDA responses | 708 | [2][3] |
| (R)-(+)-HA-966 | Inhibition of glycine-potentiated NMDA responses | 13 | [2][3] |
Characterizing a True GABA-B Receptor Agonist: A Methodological Guide
While this compound is not a GABA-B agonist, the following sections provide the standard methodologies and conceptual frameworks used to identify and characterize compounds that do act on this receptor.
Hypothetical Data Presentation for a GABA-B Agonist
For a novel compound being investigated as a potential GABA-B receptor agonist, the following tables would be populated with experimental data.
Table 2: Example Binding Affinity Data for a Hypothetical GABA-B Agonist
| Compound | Radioligand | Preparation | Ki (nM) |
| Compound X | [3H]-GABA | Rat cortical membranes | 150 |
| Compound X | [3H]-CGP54626 | Recombinant human GABA-B receptors | 200 |
Table 3: Example Functional Activity Data for a Hypothetical GABA-B Agonist
| Assay | System | Parameter Measured | EC50 (nM) |
| [35S]GTPγS Binding | CHO cells expressing human GABA-B receptors | G-protein activation | 350 |
| cAMP Accumulation | Cultured neurons | Inhibition of forskolin-stimulated cAMP | 500 |
| GIRK Channel Activation | Xenopus oocytes | Potassium current | 750 |
Experimental Protocols
This protocol outlines a standard procedure to determine the binding affinity of a test compound for the GABA-B receptor.
Objective: To determine the inhibition constant (Ki) of a test compound at the GABA-B receptor.
Materials:
-
Tissue source: Rat brain membranes or cells expressing recombinant GABA-B receptors.
-
Radioligand: e.g., [3H]-GABA or a specific antagonist like [3H]-CGP54626.
-
Assay buffer: Typically a Tris-HCl or HEPES based buffer with physiological salts.
-
Non-specific binding control: A high concentration of a known GABA-B agonist (e.g., baclofen) or antagonist.
-
Test compound at various concentrations.
-
Glass fiber filters and a cell harvester for rapid filtration.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue source in ice-cold buffer and perform a series of centrifugations to isolate the membrane fraction containing the receptors.
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (saturating concentration of a known ligand).
-
Equilibration: Incubate the mixture at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor.
Objective: To determine the potency (EC50) and efficacy of a test compound as a GABA-B receptor agonist.
Materials:
-
Membranes from cells expressing GABA-B receptors.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to ensure G-proteins are in an inactive state).
-
Assay buffer containing MgCl2.
-
Test compound at various concentrations.
-
Positive control agonist (e.g., baclofen).
Procedure:
-
Pre-incubation: Pre-incubate the membranes with GDP to ensure G-proteins are in the GDP-bound (inactive) state.
-
Incubation: Add the test compound at various concentrations, followed by the addition of [35S]GTPγS.
-
Reaction: Incubate at 30°C to allow for agonist-induced exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and maximal effect (Emax).
Caption: Workflow for a [35S]GTPγS functional assay.
GABA-B Receptor Signaling Pathways
GABA-B receptors are metabotropic receptors that couple to inhibitory G-proteins (Gαi/o). Upon activation by an agonist, the G-protein dissociates into Gαi/o and Gβγ subunits, which mediate downstream effects.
Caption: Canonical GABA-B receptor signaling pathways.
Conclusion
References
- 1. HA-966 - Wikipedia [en.wikipedia.org]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
The Tale of Two Molecules: An In-depth Technical Guide to the Discovery and History of HA-966 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 3-amino-1-hydroxy-pyrrolidin-2-one, known as HA-966, represents a fascinating case study in stereopharmacology. Initially investigated as a racemic mixture, the resolution of its enantiomers unveiled a striking divergence in their biological activities, paving the way for a deeper understanding of the NMDA receptor's glycine (B1666218) modulatory site and its physiological roles. This technical guide provides a comprehensive overview of the discovery, history, and distinct pharmacological profiles of the (R)-(+)- and (S)-(-)-enantiomers of HA-966, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.
A Historical Perspective: From Racemate to Resolved Enantiomers
The story of HA-966 begins with its synthesis and initial investigation as a racemic mixture. Early studies in the 1970s identified it as a compound with central nervous system activity, exhibiting sedative and muscle relaxant properties. However, the true breakthrough in understanding its mechanism of action came with the successful resolution of its enantiomers. This pivotal development allowed researchers to dissect the pharmacological contributions of each stereoisomer, revealing a classic example of how chirality can dictate biological function.
Subsequent research in the late 1980s and early 1990s established that the two enantiomers of HA-966 possess remarkably different and, in some aspects, opposing pharmacological effects. This discovery was instrumental in advancing the study of the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory, as well as in the pathophysiology of various neurological and psychiatric disorders.
The Dichotomy of Action: Distinct Pharmacological Profiles
The resolution of HA-966 into its constituent enantiomers revealed that the (R)-(+)-enantiomer and the (S)-(-)-enantiomer have distinct and separable pharmacological profiles.
The (R)-(+)-Enantiomer: A Selective Glycine Site Antagonist
The (R)-(+)-enantiomer of HA-966 was identified as a selective antagonist at the glycine modulatory site of the NMDA receptor. This site is a co-agonist binding site, meaning that both glutamate (B1630785) and glycine (or D-serine) must bind to their respective sites for the receptor's ion channel to open efficiently. By acting as a partial agonist/antagonist at this site, (R)-(+)-HA-966 can modulate NMDA receptor activity. This activity confers upon it neuroprotective, anticonvulsant, and anxiolytic properties.
The (S)-(-)-Enantiomer: A Potent Sedative
In stark contrast, the (S)-(-)-enantiomer of HA-966 is only weakly active at the NMDA receptor glycine site. Its predominant effects are potent sedation and ataxia (impaired motor coordination). These effects are not mediated by the NMDA receptor but are thought to involve other neurotransmitter systems, with some studies suggesting a gamma-butyrolactone (B3396035) (GBL)-like mechanism of action.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that highlight the distinct pharmacological properties of the HA-966 enantiomers.
Table 1: In Vitro Receptor Binding and Functional Assays
| Assay | Preparation | Ligand/Agonist | (R)-(+)-HA-966 IC50 (µM) | (S)-(-)-HA-966 IC50 (µM) | Reference |
| [3H]glycine Binding | Rat cerebral cortex synaptic membranes | [3H]glycine | 12.5 | 339 | |
| Glycine-potentiated NMDA response | Cultured cortical neurons | NMDA + Glycine | 13 | 708 |
Table 2: In Vivo Behavioral and Pharmacological Effects
| Model | Species | Endpoint | (R)-(+)-HA-966 ED50 (mg/kg) | (S)-(-)-HA-966 ED50 (mg/kg) | Racemic HA-966 ED50 (mg/kg) | Reference |
| Sound-induced seizures | Mice | Anticonvulsant effect | - | - | - | |
| NMDLA-induced seizures | Mice | Anticonvulsant effect | 900 (i.v.) | - | - | |
| Low-intensity electroshock | Mice | Anticonvulsant effect | 105.9 | 8.8 | 13.2 | |
| Rotarod | Mice | Ataxia | >250 | ~5 | - | |
| Inverted screen | Mice | Ataxia | - | 17-fold more potent than (R)-(+) | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the pharmacological evaluation of HA-966 enantiomers.
Radioligand Binding Assay: [3H]glycine Binding
Objective: To determine the affinity of HA-966 enantiomers for the strychnine-insensitive glycine binding site on the NMDA receptor.
Materials:
-
Rat cerebral cortex synaptic membranes
-
[3H]glycine (specific activity ~40-60 Ci/mmol)
-
Assay buffer: 50 mM Tris-acetate, pH 7.4
-
(R)-(+)-HA-966 and (S)-(-)-HA-966
-
Unlabeled glycine (for determining non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Thaw the rat cerebral cortex synaptic membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of approximately 0.5 mg/mL.
-
Prepare serial dilutions of the HA-966 enantiomers in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 1 mM unlabeled glycine (for non-specific binding).
-
50 µL of the appropriate HA-966 enantiomer dilution or assay buffer.
-
100 µL of the membrane suspension.
-
50 µL of [3H]glycine (final concentration ~10-20 nM).
-
-
Incubate the plate at 4°C for 30 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values by non-linear regression analysis of the competition binding data.
In Vivo Model: Sound-Induced Seizures in Mice
Objective: To assess the anticonvulsant activity of HA-966 enantiomers.
Materials:
-
Audiogenic seizure-susceptible mice (e.g., DBA/2)
-
Sound-attenuating chamber equipped with a high-frequency bell or siren
-
(R)-(+)-HA-966 and (S)-(-)-HA-966
-
Vehicle control (e.g., saline)
Procedure:
-
Administer the HA-966 enantiomers or vehicle to the mice via the desired route (e.g., intraperitoneally) at various doses.
-
After a predetermined pretreatment time (e.g., 30 minutes), place each mouse individually into the sound-attenuating chamber.
-
Expose the mouse to a high-intensity acoustic stimulus (e.g., 110 dB bell) for a fixed duration (e.g., 60 seconds).
-
Observe the mouse for the occurrence of a characteristic seizure sequence: wild running, clonic seizures, tonic-clonic seizures, and respiratory arrest.
-
Record the percentage of mice protected from each seizure phase at each dose.
-
Calculate the ED50 value (the dose that protects 50% of the animals) for the anticonvulsant effect using probit analysis.
In Vivo Model: Rotarod Test for Ataxia
Objective: To evaluate the motor-incoordinating effects of HA-966 enantiomers.
Materials:
-
Mice (e.g., C57BL/6)
-
Rotarod apparatus with a rotating rod of a specified diameter
-
(R)-(+)-HA-966 and (S)-(-)-HA-966
-
Vehicle control
Procedure:
-
Train the mice on the rotarod for a few days prior to the experiment to establish a stable baseline performance. Training typically involves placing the mice on the rod rotating at a constant low speed (e.g., 4 rpm) for a set duration.
-
On the test day, administer the HA-966 enantiomers or vehicle to the trained mice.
-
After the appropriate pretreatment time, place each mouse on the rotarod.
-
The rotarod can be set to a constant speed or an accelerating speed (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod for each mouse. A cutoff time is typically set (e.g., 300 seconds).
-
Compare the latency to fall for the drug-treated groups with the vehicle-treated group.
-
A significant decrease in the latency to fall is indicative of ataxia. The ED50 for ataxia can be calculated as the dose that causes a 50% reduction in the mean latency to fall compared to the control group.
Visualizing the Science: Diagrams and Workflows
NMDA Receptor Signaling Pathway
Caption: NMDA Receptor Signaling and the Action of (R)-(+)-HA-966.
Experimental Workflow for In Vivo Pharmacological Profiling
Caption: Workflow for In Vivo Profiling of HA-966 Enantiomers.
Conclusion
The discovery and subsequent resolution of the HA-966 enantiomers represent a significant milestone in neuropharmacology. The clear demarcation of pharmacological activity between the (R)-(+)- and (S)-(-)-enantiomers has not only provided valuable tools for studying the NMDA receptor but also underscores the critical importance of stereochemistry in drug design and development. The (R)-(+)-enantiomer, with its selective antagonist activity at the glycine site, continues to be a valuable pharmacological probe for elucidating the role of the NMDA receptor in health and disease. Conversely, the sedative properties of the (S)-(-)-enantiomer, while less explored, highlight the potential for discovering novel mechanisms of CNS depression. This in-depth guide serves as a comprehensive resource for researchers and scientists, providing the foundational knowledge necessary to appreciate and further investigate the distinct and fascinating properties of the HA-966 enantiomers.
An In-Depth Technical Guide to the Chemical Structure and Pharmacology of (S)-(-)-HA-966
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-HA-966, the S-enantiomer of 3-amino-1-hydroxypyrrolidin-2-one, is a compound of significant interest in neuropharmacology due to its potent sedative and ataxic effects. Unlike its R-(+)-enantiomer, which acts as a selective antagonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, (S)-(-)-HA-966 exhibits only weak activity at this site. Its distinct pharmacological profile is primarily attributed to the disruption of striatal dopaminergic mechanisms. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological properties of (S)-(-)-HA-966, including detailed experimental protocols and a summary of quantitative data to facilitate further research and drug development.
Chemical Structure and Properties
(S)-(-)-HA-966 is a cyclic hydroxamic acid derivative with the following chemical properties:
-
IUPAC Name: (3S)-3-amino-1-hydroxypyrrolidin-2-one
-
CAS Number: 111821-58-0
-
Molecular Formula: C₄H₈N₂O₂
-
Molecular Weight: 116.12 g/mol
-
SMILES: N[C@H]1CCN(O)C1=O
The molecule possesses a chiral center at the C3 position of the pyrrolidinone ring, leading to two distinct enantiomers with markedly different pharmacological activities.
Synthesis
The enantioselective synthesis of (S)-(-)-HA-966 can be achieved from the readily available chiral precursor, L-methionine. While a detailed, step-by-step protocol is not publicly available in a single comprehensive source, the general synthetic strategy involves the cyclization of a protected L-methionine derivative.
Conceptual Synthetic Pathway from L-Methionine:
A plausible synthetic route, based on established chemical principles, would likely involve the following key transformations:
-
Protection of the amino and carboxylic acid functionalities of L-methionine.
-
Oxidative conversion of the methylthioethyl side chain to a suitable functional group for cyclization.
-
Intramolecular cyclization to form the pyrrolidinone ring.
-
Introduction of the N-hydroxy group.
-
Deprotection to yield (S)-(-)-HA-966.
Researchers aiming to synthesize this compound would need to consult specialized organic chemistry literature for detailed procedures on analogous transformations.
Pharmacological Profile
The pharmacological actions of the two enantiomers of HA-966 are distinctly different. While (R)-(+)-HA-966 is a well-characterized NMDA receptor antagonist at the glycine site, (S)-(-)-HA-966 is a potent central nervous system depressant.
Sedative and Ataxic Effects
(S)-(-)-HA-966 is characterized by its strong sedative and muscle relaxant properties, leading to ataxia in animal models.[1] These effects are significantly more potent than those observed with the (R)-(+)-enantiomer.
Interaction with the NMDA Receptor
(S)-(-)-HA-966 displays weak antagonist activity at the glycine site of the NMDA receptor, with an IC50 value significantly higher than its R-(+)-counterpart.[1]
Effects on the Dopaminergic System
The primary mechanism underlying the sedative and ataxic effects of (S)-(-)-HA-966 is believed to be its ability to disrupt striatal dopaminergic neurotransmission.[1] Acute administration of racemic HA-966 has been shown to cause a rapid elevation of dopamine (B1211576) content in the striatum.[2]
Quantitative Pharmacological Data
The following table summarizes key quantitative data for (S)-(-)-HA-966 and its enantiomer.
| Parameter | (S)-(-)-HA-966 | (R)-(+)-HA-966 | Reference |
| IC50 for [³H]glycine binding | 339 µM | 12.5 µM | [1] |
| IC50 for NMDA response inhibition (cultured cortical neurons) | 708 µM | 13 µM | [1] |
| ID50 for reduction in firing rate of dopamine neurons (i.v.) | 5.7 mg/kg | 57.8 mg/kg | [3] |
| Ataxia (inverted screen fall-off) | 17-fold more potent than (R)-enantiomer | - | [4] |
Experimental Protocols
[³H]Glycine Binding Assay at the NMDA Receptor
This protocol outlines a method to determine the affinity of (S)-(-)-HA-966 for the glycine binding site of the NMDA receptor.
Materials:
-
Rat cerebral cortex membranes
-
[³H]glycine (radioligand)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 1 mM Glycine
-
(S)-(-)-HA-966 stock solution
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Repeat the centrifugation and resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Binding Assay: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer
-
Non-specific Binding: 50 µL of 1 mM glycine
-
Test Compound: 50 µL of varying concentrations of (S)-(-)-HA-966
-
-
Add 50 µL of [³H]glycine (final concentration ~5-10 nM) to all wells.
-
Add 100 µL of the membrane preparation (approximately 100-200 µg of protein) to each well.
-
Incubate the plate at 4°C for 30 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of (S)-(-)-HA-966 by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Rotarod Test for Ataxia in Mice
This protocol is used to assess the motor coordination and balance in mice following the administration of (S)-(-)-HA-966.
Materials:
-
Rotarod apparatus
-
Male mice (e.g., C57BL/6)
-
(S)-(-)-HA-966 solution for injection (e.g., intraperitoneal)
-
Vehicle control solution
-
Timer
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Training:
-
Place the mice on the rotarod, which is rotating at a low, constant speed (e.g., 4 rpm).
-
Train the mice for a fixed duration (e.g., 5 minutes) for 2-3 consecutive days until a stable baseline performance is achieved. Mice that consistently fall off during the training period may be excluded.
-
-
Testing:
-
On the test day, administer (S)-(-)-HA-966 or vehicle to the mice.
-
At a predetermined time after injection (e.g., 15-30 minutes), place the mice on the rotarod.
-
The rotarod should be set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse. A trial is typically ended if the mouse falls off or clings to the rod and makes a full rotation without attempting to walk. A maximum trial duration (e.g., 300 seconds) is usually set.
-
-
Data Analysis: Compare the latency to fall between the (S)-(-)-HA-966-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
In Vivo Microdialysis for Striatal Dopamine
This protocol allows for the measurement of extracellular dopamine levels in the striatum of freely moving rats following administration of (S)-(-)-HA-966.
Materials:
-
Microdialysis probes
-
Guide cannula
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
Microinfusion pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD) system
-
(S)-(-)-HA-966 solution for administration
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize a rat and place it in a stereotaxic apparatus.
-
Implant a guide cannula targeting the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
-
Baseline Collection:
-
Allow the system to stabilize for 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of dopamine levels.
-
-
Drug Administration and Sample Collection:
-
Administer (S)-(-)-HA-966 (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples at the same intervals for a defined period post-injection (e.g., 2-3 hours).
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using an HPLC-ECD system.
-
-
Data Analysis:
-
Express the dopamine levels as a percentage of the baseline and compare the changes over time between the drug-treated and vehicle-treated groups.
-
Signaling Pathways and Mechanisms of Action
The sedative and ataxic effects of (S)-(-)-HA-966 are thought to be mediated by its disruption of the dopaminergic system in the striatum. The precise downstream signaling cascade is still under investigation, but it is hypothesized to involve modulation of dopamine D2 receptor signaling.
Proposed Dopaminergic Signaling Pathway Disruption by (S)-(-)-HA-966
The following diagram illustrates a hypothetical model of how (S)-(-)-HA-966 may interfere with dopaminergic signaling, leading to its observed pharmacological effects. The exact molecular targets of (S)-(-)-HA-966 within this pathway remain to be fully elucidated.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Hydroxy-3-amino-pyrrolidone-2(HA-966): a new GABA-like compound, with potential use in extrapyramidal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the enantiomers of (+/-)-HA-966 on dopamine neurons: an electrophysiological study of a chiral molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
An In-depth Technical Guide to (S)-(-)-HA 966 (CAS: 111821-58-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-HA 966 is the (S)-enantiomer of the pyrrolidinone derivative HA-966, a compound with notable central nervous system activity. While its counterpart, (R)-(+)-HA-966, is recognized as a selective antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, this compound exhibits a distinct pharmacological profile. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, and key experimental findings. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols from seminal studies are provided. Visual diagrams of relevant pathways and workflows are included to facilitate understanding.
Chemical and Physical Properties
This compound, with the chemical name (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one, is a small molecule with the following properties:
| Property | Value | Reference(s) |
| CAS Number | 111821-58-0 | [1] |
| Molecular Formula | C₄H₈N₂O₂ | [1] |
| Molecular Weight | 116.12 g/mol | [1] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in water | [1] |
| Storage | Store at room temperature | [1] |
Pharmacological Profile
The pharmacological actions of the two enantiomers of HA-966 are markedly different. This compound is characterized by its potent sedative and ataxic effects, in contrast to the anticonvulsant properties of the (R)-(+)-enantiomer.[2][3][4]
Mechanism of Action
The sedative and ataxic properties of this compound are thought to arise from the disruption of striatal dopaminergic mechanisms, an effect likened to that of gamma-butyrolactone.[2][4] However, it is important to note that this compound does not exhibit affinity for the GABA-B receptor.[3]
While the (R)-(+)-enantiomer is a potent antagonist at the glycine site of the NMDA receptor, this compound is only weakly active at this site.[2][4] This weak activity is quantified by its inhibitory concentration (IC₅₀) in various assays.
Quantitative Pharmacological Data
The following tables summarize the key in vitro binding and functional assay data for this compound and its enantiomer for comparison.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Assay | Preparation | Ligand | IC₅₀ (µM) | Reference(s) |
| This compound | Radioligand Binding | Rat Cerebral Cortex Synaptic Membranes | [³H]glycine (strychnine-insensitive) | 339 | [2][4] |
| (R)-(+)-HA 966 | Radioligand Binding | Rat Cerebral Cortex Synaptic Membranes | [³H]glycine (strychnine-insensitive) | 12.5 | [2][4] |
Table 2: In Vitro Functional Activity
| Compound | Assay | Preparation | Effect Measured | IC₅₀ / EC₅₀ (µM) | Reference(s) |
| This compound | Electrophysiology | Cultured Cortical Neurons | Inhibition of glycine-potentiated NMDA response | 708 | [2] |
| (R)-(+)-HA 966 | Electrophysiology | Cultured Cortical Neurons | Inhibition of glycine-potentiated NMDA response | 13 | [2] |
| This compound | Electrophysiology | Rat Substantia Nigra Slices | Inhibition of dopaminergic neuronal firing | 444.0 | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assay for Glycine Site Affinity (Adapted from Singh et al., 1990)
This assay determines the binding affinity of this compound to the strychnine-insensitive glycine site on the NMDA receptor complex.
-
Tissue Preparation: Synaptic membranes are prepared from the cerebral cortex of male Charles River CD rats (150-200 g). The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose (B13894) using a Teflon-glass homogenizer. The homogenate is centrifuged at 1,000 x g for 10 minutes. The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes. The pellet is resuspended in 10 volumes of distilled water and centrifuged again at 8,000 x g for 20 minutes. The supernatant and buffy coat are collected and centrifuged at 48,000 x g for 20 minutes. The final pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) and stored frozen at -20°C until use. Prior to the assay, the membranes are thawed and washed three times by resuspension and centrifugation in 50 mM Tris-HCl buffer.
-
Incubation: The binding assay is performed in a final volume of 1 ml containing 50 mM Tris-HCl buffer (pH 7.4), 100 nM strychnine, [³H]glycine (specific activity 40-60 Ci/mmol) at a final concentration of 20 nM, and approximately 100 µg of membrane protein.
-
Competition Binding: To determine the IC₅₀ of this compound, various concentrations of the compound are included in the incubation mixture to compete with [³H]glycine for binding.
-
Separation of Bound and Free Ligand: The incubation is carried out at 4°C for 30 minutes and terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum. The filters are then washed three times with 4 ml of ice-cold 50 mM Tris-HCl buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.
-
Data Analysis: Non-specific binding is determined in the presence of 1 mM glycine. The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curves.
Electrophysiological Recording in Cultured Cortical Neurons (Adapted from Singh et al., 1990)
This protocol assesses the functional antagonism of this compound on NMDA receptor-mediated responses in primary neuronal cultures.
-
Cell Culture: Primary cultures of cortical neurons are prepared from fetal rats (17-19 days gestation). The cerebral cortices are dissected, dissociated, and plated onto poly-L-lysine-coated dishes in a suitable culture medium. The cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on neurons after 7-14 days in culture. The external solution contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.2. The patch pipette solution contains (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, and 2 ATP, with the pH adjusted to 7.2.
-
Drug Application: NMDA (100 µM) and glycine (1 µM) are applied to the neurons via a perfusion system to evoke inward currents. This compound is then co-applied with NMDA and glycine at various concentrations to determine its inhibitory effect.
-
Data Analysis: The amplitude of the NMDA-evoked current in the presence of different concentrations of this compound is measured and compared to the control response. The IC₅₀ value is calculated from the concentration-response curve.
Extracellular Single-Unit Recording in Rat Substantia Nigra Slices (Summary from Grobaski et al., 1997)
This in vitro electrophysiology experiment evaluates the effect of this compound on the firing rate of dopaminergic neurons.
-
Slice Preparation: Coronal slices (300 µm thick) containing the substantia nigra are prepared from the brains of male Sprague-Dawley rats.
-
Recording: Extracellular single-unit recordings are obtained from dopaminergic neurons within the substantia nigra pars compacta.
-
Drug Application: this compound is bath-applied at various concentrations.
-
Data Analysis: The firing rate of the neurons is measured before and after drug application to determine the concentration-dependent inhibitory effect. The EC₅₀ value is calculated from the resulting concentration-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and processes described in this guide.
Caption: Interaction of HA 966 enantiomers with the NMDA receptor glycine site.
Caption: Workflow for the radioligand binding assay.
Caption: Proposed mechanism for the sedative effects of this compound.
Conclusion
This compound is a pharmacologically active compound with a distinct profile from its (R)-(+)-enantiomer. Its primary effects, sedation and ataxia, are attributed to the modulation of striatal dopaminergic pathways rather than significant interaction with the NMDA receptor glycine site. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the unique properties of this compound and its potential applications in neuroscience and drug development. Further research is warranted to fully elucidate the precise molecular targets and signaling cascades responsible for its sedative and ataxic effects.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HA-966 - Wikipedia [en.wikipedia.org]
- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Responses of rat substantia nigra dopamine-containing neurones to (–)-HA-966 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Responses of rat substantia nigra dopamine-containing neurones to (-)-HA-966 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-(-)-HA 966
This guide provides a comprehensive overview of (S)-(-)-HA 966, a compound of significant interest in neuroscience research. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, mechanism of action, and relevant experimental protocols.
Introduction
This compound, chemically known as (S)-(-)-3-amino-1-hydroxypyrrolidin-2-one, is the (S)-enantiomer of the racemic compound HA 966. While the racemate and its (R)-(+)-enantiomer exhibit antagonist activity at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, this compound is a potent sedative and muscle relaxant with only weak activity as an NMDA receptor antagonist.[1][2][3] Its pharmacological profile is often described as being similar to that of γ-butyrolactone and γ-hydroxybutyric acid (GHB), although it does not show affinity for the GABA-B receptor.[4] The distinct effects of the enantiomers of HA-966 highlight the importance of stereochemistry in drug action and make this compound a valuable tool for studying sedative-hypnotic mechanisms and the role of the dopaminergic system in these processes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 116.12 g/mol | [5][6] |
| Molecular Formula | C₄H₈N₂O₂ | [4][5] |
| IUPAC Name | (3S)-3-amino-1-hydroxypyrrolidin-2-one | [7] |
| CAS Number | 111821-58-0 | [5][7] |
| Solubility | Soluble to 100 mM in water | [5][8] |
| Purity | ≥98% | [5] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | [7] |
| Boiling Point | 258.6°C at 760 mmHg | [7] |
| Density | 1.436 g/cm³ | [7] |
Mechanism of Action
The sedative and muscle relaxant effects of this compound are believed to be mediated through its interaction with the striatal dopaminergic system.[1][3] Unlike its (R)-(+)-enantiomer, which is a selective glycine/NMDA receptor antagonist, this compound is a weak antagonist at this site.[1][3][9]
The proposed mechanism involves the disruption of dopamine (B1211576) neurotransmission in the striatum. While the precise molecular targets are not fully elucidated, it is suggested that this compound's γ-butyrolactone-like sedative action may stem from its ability to modulate dopamine release and metabolism.[1][3]
Below is a diagram illustrating the proposed signaling pathway for the sedative action of this compound.
Figure 1: Proposed signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the effects of this compound.
Synthesis of this compound
While a detailed, step-by-step protocol for large-scale synthesis is proprietary, the enantiomers of HA-966 have been prepared from D- and L-methionine, respectively. A general synthetic approach involves the cyclization of a protected amino acid derivative. For research purposes, this compound is commercially available from several suppliers.
In Vivo Behavioral Assessment: Rotarod Test
The rotarod test is used to assess motor coordination and the sedative effects of this compound in rodents.
Materials:
-
Rotarod apparatus
-
This compound solution in sterile saline
-
Vehicle control (sterile saline)
-
Mice or rats
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Training: Train the animals on the rotarod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days until a stable baseline performance is achieved.
-
Drug Administration: On the test day, administer this compound or vehicle intraperitoneally (i.p.) at the desired doses (e.g., 1-10 mg/kg).
-
Testing: At a predetermined time post-injection (e.g., 15-30 minutes), place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod. A trial is typically ended if the animal falls or remains on the rod for the maximum duration (e.g., 300 seconds).
-
Analysis: Compare the latency to fall between the vehicle- and drug-treated groups using appropriate statistical tests (e.g., ANOVA).
In Vivo Neurochemical Analysis: In Vivo Microdialysis
In vivo microdialysis is used to measure extracellular dopamine levels in the striatum of freely moving animals following the administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection
-
This compound solution
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgery: Anesthetize the animal and implant a guide cannula stereotaxically into the striatum. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for at least 1-2 hours.
-
Drug Administration: Administer this compound (i.p. or via the perfusion solution).
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.
-
Analysis: Analyze the dopamine concentration in the dialysates using HPLC-ED.
-
Data Analysis: Express the dopamine levels as a percentage of the baseline and compare the effects of this compound to the vehicle control.
Below is a diagram illustrating a typical experimental workflow for the in vivo evaluation of this compound.
Figure 2: Experimental workflow for in vivo evaluation.
In Vitro Receptor Binding Assay
Radioligand binding assays can be used to confirm the low affinity of this compound for the NMDA receptor glycine site and to rule out binding to other receptors like the GABA-B receptor.
Materials:
-
Rat brain tissue (e.g., cortex for NMDA receptors, cerebellum for GABA-B receptors)
-
Radioligand (e.g., [³H]glycine for NMDA receptors, [³H]GABA or [³H]baclofen for GABA-B receptors)
-
This compound
-
Unlabeled ligands for non-specific binding determination (e.g., glycine, GABA)
-
Filtration apparatus and filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize the brain tissue in an appropriate buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of this compound. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the data and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
Conclusion
This compound is a valuable pharmacological tool for investigating the mechanisms of sedation and the role of the dopaminergic system in motor control and arousal. Its distinct pharmacological profile, separate from its (R)-(+)-enantiomer, underscores the importance of stereoselectivity in drug design and development. The experimental protocols outlined in this guide provide a framework for researchers to further explore the properties and potential applications of this intriguing compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-(-)-3-AMINO-1-HYDROXYPYRROLIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
- 5. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A method for recording the two phases of dopamine release in mammalian brain striatum slices - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 9. Local Regulation of Striatal Dopamine Release Shifts from Predominantly Cholinergic in Mice to GABAergic in Macaques - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of (S)-(-)-HA-966 on Dopamine Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-(-)-HA-966, the S-enantiomer of 3-amino-1-hydroxy-pyrrolidin-2-one, is a compound of significant interest in neuropharmacology due to its distinct central nervous system effects, which are primarily characterized by sedation and muscle relaxation. Unlike its R-(+)-enantiomer, a potent antagonist at the glycine (B1666218) modulatory site of the NMDA receptor, (S)-(-)-HA-966 exhibits only weak activity at this site.[1][2] The primary mechanism underlying the sedative and ataxic effects of (S)-(-)-HA-966 is believed to be a disruption of striatal dopaminergic neurotransmission.[1][2] This technical guide provides a comprehensive overview of the effects of (S)-(-)-HA-966 on dopamine (B1211576) systems, consolidating quantitative data from in vitro and in vivo studies, detailing experimental methodologies, and visualizing key pathways and logical relationships.
Core Mechanism of Action
The pharmacological profile of (S)-(-)-HA-966 is multifaceted, with its most pronounced effects being the inhibition of dopamine neuron activity. While it is a weak antagonist at the glycine site of the NMDA receptor, its sedative properties are thought to arise from its influence on dopaminergic and potentially GABAergic systems.
Interaction with NMDA Receptors
(S)-(-)-HA-966 demonstrates significantly lower affinity for the glycine binding site of the NMDA receptor compared to its R-(+)-enantiomer.[1][2] This weak antagonism is unlikely to be the primary driver of its potent sedative effects.
Effects on Dopamine Neurons
Electrophysiological studies have shown that systemic administration of (S)-(-)-HA-966 dose-dependently reduces the firing rate of dopamine neurons in the substantia nigra.[2] This inhibitory action on dopamine neuron activity is a key aspect of its mechanism and is thought to lead to a reduction in dopamine release in terminal fields such as the striatum.
Putative Interaction with GABA-B Receptors
There is evidence to suggest a possible interaction with GABA-B receptors, as the inhibitory effects of HA-966 enantiomers on dopamine neuron firing can be antagonized by a GABA-B receptor antagonist.[2] However, in vitro binding studies indicate that (S)-(-)-HA-966 is a very weak agonist at the GABA-B receptor, suggesting that this interaction may be indirect or occur via a novel mechanism.
Data Presentation
The following tables summarize the quantitative data on the effects of (S)-(-)-HA-966 and its enantiomer on various components of the dopamine and related systems.
Table 1: In Vitro Receptor Binding Affinities
| Compound | Receptor Site | Preparation | Radioligand | IC50 (µM) | Reference |
| (S)-(-)-HA-966 | Glycine (NMDA) | Rat cerebral cortex synaptic membranes | [3H]glycine | 339 | [1][2] |
| (R)-(+)-HA-966 | Glycine (NMDA) | Rat cerebral cortex synaptic membranes | [3H]glycine | 12.5 | [1][2] |
| Racemic HA-966 | Glycine (NMDA) | Rat cerebral cortex synaptic membranes | [3H]glycine | 17.5 | [3] |
| (S)-(-)-HA-966 | Glycine (NMDA) | Cultured cortical neurons | Glycine-potentiated NMDA responses | 708 | [1][2] |
| (R)-(+)-HA-966 | Glycine (NMDA) | Cultured cortical neurons | Glycine-potentiated NMDA responses | 13 | [1][2] |
Table 2: In Vivo and In Vitro Electrophysiological Effects on Dopamine Neurons
| Compound | Preparation | Effect | ID50 / EC50 | Reference |
| (S)-(-)-HA-966 | Anesthetized Rat (Substantia Nigra) | Reduction in firing rate | 5.7 mg/kg i.v. | [2] |
| (R)-(+)-HA-966 | Anesthetized Rat (Substantia Nigra) | Reduction in firing rate | 57.8 mg/kg i.v. | [2] |
| (S)-(-)-HA-966 | Rat Substantia Nigra Slices | Inhibition of neuronal firing | 444.0 µM | [4] |
Table 3: Effects on Dopamine and Metabolite Levels
| Compound | Dose | Brain Region | Effect | Time Point | Reference |
| Racemic HA-966 | 100 mg/kg | Striatum | Rapid elevation of Dopamine content | 1 hour | [5] |
| Racemic HA-966 | 100 mg/kg | Striatum | Increased DOPAC levels | 0.5 - 1 hour latency | [5] |
| Racemic HA-966 | 100 mg/kg | Striatum | Increased HVA levels | 1 hour latency | [5] |
Table 4: Behavioral Effects
| Compound | Species | Test | Effect | Potency | Reference |
| (S)-(-)-HA-966 | Mouse | Sedation/Ataxia | Sedative and muscle relaxant action | >25-fold more potent than (R)-(+)-enantiomer | [2] |
| (R)-(+)-HA-966 | Mouse | Locomotor Activity | Stimulates locomotion when injected into nucleus accumbens | - | |
| (S)-(-)-HA-966 | Rodents | Anxiolytic Models | Devoid of anxiolytic activity; produces behavioral sedation | - | [6] |
Experimental Protocols
Radioligand Binding Assay for Glycine Site Affinity
-
Objective: To determine the binding affinity of (S)-(-)-HA-966 for the strychnine-insensitive glycine binding site on the NMDA receptor complex.
-
Tissue Preparation: Synaptic plasma membranes are prepared from the cerebral cortex of male Sprague-Dawley rats. The tissue is homogenized in ice-cold 0.32 M sucrose (B13894) solution. The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes, which are subsequently washed and resuspended in assay buffer.
-
Assay Procedure: The binding assay is performed in a final volume of 0.5 mL containing the membrane preparation, [3H]glycine (the radioligand), and varying concentrations of the test compound ((S)-(-)-HA-966). The mixture is incubated at 4°C for a specified time to reach equilibrium.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled glycine. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the drug that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data.
In Vivo Electrophysiology of Substantia Nigra Dopamine Neurons
-
Objective: To assess the effect of systemically administered (S)-(-)-HA-966 on the firing rate of dopamine neurons in the substantia nigra pars compacta (SNc).
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized with a suitable anesthetic (e.g., chloral (B1216628) hydrate). The animal is placed in a stereotaxic frame, and a burr hole is drilled in the skull overlying the SNc.
-
Recording: A glass microelectrode is lowered into the SNc to record the extracellular single-unit activity of spontaneously firing dopamine neurons. These neurons are identified by their characteristic electrophysiological properties (e.g., long duration action potentials, slow firing rate, and burst firing pattern).
-
Drug Administration: Once a stable baseline firing rate is established, (S)-(-)-HA-966 is administered intravenously (i.v.) in increasing doses.
-
Data Analysis: The firing rate of the neuron is continuously monitored, and the percentage change from baseline is calculated for each dose. The ID50 value (the dose that produces a 50% reduction in firing rate) is then determined.
In Vivo Microdialysis for Striatal Dopamine
-
Objective: To measure the effect of (S)-(-)-HA-966 on the extracellular levels of dopamine and its metabolites in the striatum of freely moving rats.
-
Surgical Procedure: Rats are anesthetized and a guide cannula is stereotaxically implanted above the striatum. The cannula is secured to the skull with dental cement. The animals are allowed to recover for several days.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the striatum. The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection and Analysis: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of (S)-(-)-HA-966. The concentrations of dopamine, DOPAC, and HVA in the dialysate are determined by high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The baseline levels of dopamine and its metabolites are established from the pre-drug samples. The post-drug levels are expressed as a percentage of the baseline. The time course of the drug's effect is then plotted.
Behavioral Assessment of Sedation and Motor Coordination (Rotarod Test)
-
Objective: To quantify the sedative and ataxic effects of (S)-(-)-HA-966.
-
Apparatus: A rotarod apparatus consists of a rotating rod that can be set to a constant or accelerating speed.
-
Procedure: Mice or rats are first trained to stay on the rotating rod for a set period. On the test day, animals are administered (S)-(-)-HA-966 or vehicle. At a specified time after administration, the animals are placed on the rotarod, and the latency to fall off is recorded.
-
Data Analysis: The mean latency to fall is calculated for each treatment group. A significant decrease in the latency to fall compared to the vehicle group indicates motor impairment or sedation. Dose-response curves can be generated to determine the ED50 for this effect.
Visualizations
Proposed Signaling Pathway for the Inhibitory Effect on Dopamine Neurons
Caption: Putative signaling pathway of (S)-(-)-HA-966's inhibitory effect on dopamine neurons.
Experimental Workflow for In Vivo Microdialysis
Caption: Experimental workflow for in vivo microdialysis to measure striatal dopamine.
Logical Relationship of (S)-(-)-HA-966's Effects
Caption: Logical flow of (S)-(-)-HA-966's effects from molecular to behavioral levels.
Conclusion and Future Directions
(S)-(-)-HA-966 exerts its primary central nervous system effects through the inhibition of dopamine neuron firing, leading to a disruption of striatal dopamine dynamics. While its interaction with the NMDA receptor is weak, a putative, albeit low-potency, agonism at GABA-B receptors may contribute to its inhibitory action on dopamine systems. The resulting sedative and ataxic behavioral outcomes are consistent with a reduction in dopaminergic signaling.
Further research is warranted to fully elucidate the precise molecular targets responsible for the profound in vivo effects of (S)-(-)-HA-966. Specifically, in vivo microdialysis studies focusing on the time-course of extracellular dopamine and GABA levels following systemic administration of the purified (S)-(-) enantiomer would provide invaluable data. Additionally, comprehensive behavioral studies employing a battery of tests for sedation, motor coordination, and other CNS functions would help to build a more complete profile of this compound. A deeper understanding of the mechanisms of (S)-(-)-HA-966 could pave the way for the development of novel therapeutic agents targeting dopaminergic and GABAergic systems for a variety of neurological and psychiatric disorders.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 4. The behavioural effects of MK-801: a comparison with antagonists acting non-competitively and competitively at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of acute and subacute HA-966 treatment on storage and release of striatal dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective R-(+) enantiomer of HA-966 displays anxiolytic effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroprotective Effects of HA-966 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(±)-3-Amino-1-hydroxy-pyrrolidin-2-one (HA-966) is a compound with a notable history in neuroscience research, primarily recognized for its interaction with the N-methyl-D-aspartate (NMDA) receptor. The pharmacological activities of HA-966 are stereospecific, with its two enantiomers, (R)-(+)-HA-966 and (S)-(-)-HA-966, exhibiting distinct and divergent central nervous system effects. The (R)-(+)-enantiomer is a selective antagonist at the glycine (B1666218) modulatory site of the NMDA receptor and is responsible for the neuroprotective properties of the racemic mixture. In contrast, the (S)-(-)-enantiomer displays weak activity at the NMDA receptor but is a potent sedative and ataxic agent. This technical guide provides an in-depth overview of the neuroprotective effects of HA-966 enantiomers, detailing their mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate these properties.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is critically involved in numerous physiological processes, including learning and memory. However, its overactivation leads to excitotoxicity, a pathological process implicated in a variety of neurodegenerative disorders such as Parkinson's disease, Alzheimer's disease, and ischemic stroke. Consequently, modulation of NMDA receptor activity has been a significant focus of therapeutic drug development.
HA-966 has been identified as an antagonist of the NMDA receptor, exerting its effects through the glycine co-agonist site. This technical guide focuses on the distinct pharmacological profiles of the (R)-(+) and (S)-(-) enantiomers of HA-966, with a primary emphasis on the neuroprotective actions of the (R)-(+)-enantiomer.
Mechanism of Action: A Tale of Two Enantiomers
The differential effects of the HA-966 enantiomers are a classic example of stereoselectivity in pharmacology. The (R)-(+)-enantiomer is the active component for neuroprotection, acting as a selective antagonist at the strychnine-insensitive glycine modulatory site on the NMDA receptor. By binding to this site, (R)-(+)-HA-966 prevents the glycine-mediated potentiation of NMDA receptor activation, thereby reducing calcium influx and mitigating excitotoxic neuronal death. The (S)-(-)-enantiomer, on the other hand, has minimal affinity for the glycine site and does not contribute to the neuroprotective effects. Its sedative and ataxic properties are thought to be mediated through different, as-yet-fully-elucidated mechanisms.
Caption: Differential effects of HA-966 enantiomers on the NMDA receptor and their outcomes.
Quantitative Data
The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the distinct pharmacological profiles of the HA-966 enantiomers.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Enantiomer | Assay | Preparation | IC50 (µM) | Reference |
| (R)-(+)-HA-966 | [3H]Glycine Binding | Rat Cerebral Cortex Synaptic Membranes | 12.5 | [1][2] |
| (S)-(-)-HA-966 | [3H]Glycine Binding | Rat Cerebral Cortex Synaptic Membranes | 339 | [1][2] |
| (R)-(+)-HA-966 | Glycine-potentiated NMDA response | Cultured Cortical Neurons | 13 | [1][2] |
| (S)-(-)-HA-966 | Glycine-potentiated NMDA response | Cultured Cortical Neurons | 708 | [1][2] |
Table 2: In Vivo Neuroprotective and Behavioral Effects
| Enantiomer | Model | Species | Endpoint | ED50 (mg/kg) | Reference |
| (R)-(+)-HA-966 | NMDA-induced Brain Injury | Rat (PND 7) | Attenuation of brain injury | Dose-dependent | [3] |
| (S)-(-)-HA-966 | NMDA-induced Brain Injury | Rat (PND 7) | Attenuation of brain injury | Ineffective | [3] |
| (R)-(+)-HA-966 | Low-intensity Electroshock Seizures | Mouse | Anticonvulsant effect | 105.9 | [3] |
| (S)-(-)-HA-966 | Low-intensity Electroshock Seizures | Mouse | Anticonvulsant effect | 8.8 | [3] |
| Racemic HA-966 | Low-intensity Electroshock Seizures | Mouse | Anticonvulsant effect | 13.2 | [3] |
| (R)-(+)-HA-966 | Sound-induced Seizures | Mouse | Anticonvulsant effect | 52.6 (i.p.) | [2] |
| (R)-(+)-HA-966 | NMDLA-induced Seizures | Mouse | Anticonvulsant effect | 900 (i.v.) | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on the neuroprotective effects of HA-966 enantiomers.
In Vivo Neuroprotection: NMDA-Induced Excitotoxicity in Postnatal Day 7 Rats
This model assesses the ability of a compound to protect against excitotoxic brain injury induced by a direct injection of NMDA into the striatum of developing rats.
-
Animals: Postnatal day 7 (PND 7) Sprague-Dawley rat pups.
-
Procedure:
-
Rat pups are anesthetized, typically with isoflurane.
-
The pup is placed in a stereotaxic apparatus adapted for neonatal rodents.
-
A unilateral intrastriatal injection of NMDA (e.g., 15 nmol in 0.5 µL of saline) is performed.
-
The test compound (racemic HA-966, (R)-(+)-HA-966, or (S)-(-)-HA-966) or vehicle is administered, often intraperitoneally, at a specified time relative to the NMDA injection (e.g., 15 minutes post-injection).
-
Pups are returned to their dam and allowed to recover.
-
After a set period (e.g., 5 days), the animals are euthanized, and their brains are removed.
-
-
Assessment of Neuroprotection:
-
Histology: Brains are sectioned and stained (e.g., with cresyl violet) to visualize the extent of the lesion.
-
Quantitative Analysis: The volume of the brain lesion is quantified using image analysis software. A reduction in lesion volume in the treated group compared to the vehicle group indicates neuroprotection.[4][5]
-
In Vivo Neuroprotection: MPTP Mouse Model of Parkinson's Disease
This model is used to study the neuroprotective effects of compounds against the dopaminergic neurodegeneration characteristic of Parkinson's disease.
-
Animals: Adult male C57BL/6 mice are commonly used due to their susceptibility to MPTP.[6][7]
-
Procedure:
-
Mice are administered a neurotoxin, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), typically via intraperitoneal injections. A common regimen is multiple injections over a short period (e.g., 20 mg/kg, 4 times at 2-hour intervals).[7][8]
-
The test compound ((R)-(+)-HA-966 or (S)-(-)-HA-966) or vehicle is administered before or after the MPTP injections, depending on the study design (e.g., pre-treatment).
-
Animals are monitored for behavioral changes.
-
After a specified period (e.g., 7-21 days), animals are euthanized.
-
-
Assessment of Neuroprotection:
-
Neurochemistry: The levels of dopamine (B1211576) and its metabolites (e.g., DOPAC, HVA) in the striatum are measured using high-performance liquid chromatography (HPLC). A preservation of dopamine levels in the treated group indicates neuroprotection.
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons in the substantia nigra is counted. A higher number of surviving neurons in the treated group signifies neuroprotection.[6][9]
-
In Vitro [3H]Glycine Binding Assay
This assay measures the affinity of a compound for the glycine binding site on the NMDA receptor.[10][11]
-
Preparation: Synaptic plasma membranes are prepared from the cerebral cortex of rats.
-
Procedure:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of radiolabeled glycine ([3H]glycine) and varying concentrations of the test compound (e.g., (R)-(+)-HA-966 or (S)-(-)-HA-966).
-
The incubation is carried out in a suitable buffer at a specific temperature and for a defined duration.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]glycine (IC50) is determined by non-linear regression analysis of the competition binding data.
Electrophysiological Assessment of NMDA Receptor Antagonism
Whole-cell patch-clamp recordings from cultured neurons are used to functionally assess the antagonist activity of compounds at the NMDA receptor.[12][13][14]
-
Cell Culture: Primary cortical or hippocampal neurons are cultured from embryonic or neonatal rodents.
-
Procedure:
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron.
-
The cell membrane under the pipette tip is ruptured to allow for whole-cell recording.
-
The neuron is voltage-clamped at a holding potential (e.g., -70 mV).
-
NMDA receptor-mediated currents are evoked by the application of NMDA and glycine.
-
The effect of the test compound is assessed by applying it to the bath and measuring the reduction in the NMDA-evoked current.
-
-
Data Analysis: The concentration of the test compound that produces a 50% inhibition of the NMDA-evoked current (IC50) is determined.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing the neuroprotective effects of a compound like the HA-966 enantiomers.
Caption: A streamlined workflow for the evaluation of neuroprotective compounds.
Conclusion
The enantiomers of HA-966 provide a compelling case study in stereospecific pharmacology. The (R)-(+)-enantiomer has demonstrated clear neuroprotective effects in preclinical models of excitotoxicity and neurodegeneration, acting as a selective antagonist at the glycine site of the NMDA receptor. In contrast, the (S)-(-)-enantiomer is primarily characterized by its sedative and ataxic properties. This clear distinction in their pharmacological profiles underscores the importance of chiral separation in drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of NMDA receptor modulators and the specific properties of the HA-966 enantiomers. Further research may continue to explore the therapeutic window and potential clinical applications of (R)-(+)-HA-966 in neurodegenerative diseases.
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different stereoselectivity of the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) for neuroprotective and anticonvulsant actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative assessment of neuroprotection against NMDA-induced brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. INTRAHIPPOCAMPAL-NMDA-PRODUCES-AGE-AND-TIME-DEPENDENT-NEUROTOXICITY-IN-RATS [aesnet.org]
- 6. modelorg.com [modelorg.com]
- 7. Dynamic Changes in the Nigrostriatal Pathway in the MPTP Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Rhein alleviates MPTP-induced Parkinson’s disease by suppressing neuroinflammation via MAPK/IκB pathway [frontiersin.org]
- 10. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AOP-Wiki [aopwiki.org]
- 14. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
anxiolytic potential of (S)-(-)-HA 966
An in-depth technical guide on the pharmacological profile of (S)-(-)-HA 966, with a focus on its anxiolytic potential, is presented below for researchers, scientists, and drug development professionals. This document synthesizes preclinical findings, details experimental methodologies, and provides visual representations of its neurobiological interactions.
Executive Summary
This compound, an enantiomer of the racemic compound HA-966, has been investigated for its central nervous system effects. Contrary to its counterpart, (R)-(+)-HA 966, which demonstrates clear anxiolytic properties through its action as a selective antagonist at the glycine (B1666218) modulatory site of the NMDA receptor, this compound is largely devoid of anxiolytic activity.[1][2] Instead, this compound is characterized as a potent sedative and muscle relaxant.[3][4] This technical guide delineates the distinct pharmacological profiles of the two enantiomers, providing a comprehensive overview of the current understanding of this compound's limited anxiolytic potential and its prominent sedative effects.
Pharmacological Profile: A Tale of Two Enantiomers
The central nervous system effects of HA-966 are stereospecific, with the (R)-(+) and (S)-(-) enantiomers possessing markedly different pharmacological activities.
This compound: A Sedative, Not an Anxiolytic
Preclinical studies have consistently shown that this compound does not exhibit anxiolytic effects in established animal models of anxiety.[1][2] Its primary behavioral effects are sedation and ataxia.[4] While sometimes described as a "γ-hydroxybutyric acid (GHB)-like agent," it does not bind to the GABA-B receptor.[4] The sedative properties are suggested to arise from a disruption of striatal dopaminergic mechanisms.[5]
(R)-(+)-HA 966: An Anxioselective Compound
In stark contrast, (R)-(+)-HA 966 is a selective antagonist at the strychnine-insensitive glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1][3][6][7] This mechanism of action confers significant anxiolytic activity, as demonstrated in both non-conditioned and conditioned models of suppressed behavior in rodents.[1] Notably, (R)-(+)-HA 966 appears to be anxioselective, lacking the common side effects associated with benzodiazepines, such as motor incoordination, significant interaction with ethanol, and amnesia.[1]
Quantitative Data
The following tables summarize the key quantitative data comparing the pharmacological properties of the enantiomers of HA-966.
Table 1: Receptor Binding Affinities
| Compound | Receptor Site | Assay | IC50 (µM) |
| This compound | Glycine/NMDA | [3H]glycine binding | 339[3][4] |
| (R)-(+)-HA 966 | Glycine/NMDA | [3H]glycine binding | 12.5[3][4] |
| Racemic HA-966 | Glycine/NMDA | [3H]glycine binding | 17.5[6][7] |
Table 2: In Vitro Functional Activity
| Compound | Assay | IC50 (µM) |
| This compound | Inhibition of glycine-potentiated NMDA responses (cultured cortical neurons) | 708[3][5][8] |
| (R)-(+)-HA 966 | Inhibition of glycine-potentiated NMDA responses (cultured cortical neurons) | 13[3][5][8] |
Table 3: In Vivo Potency
| Compound | Effect | Animal Model | ED50 (mg/kg) |
| This compound | Anticonvulsant (low-intensity electroshock) | Mouse | 8.8 (i.v.)[4] |
| (R)-(+)-HA 966 | Anticonvulsant (sound-induced seizures) | Mouse | 52.6 (i.p.)[3][5] |
| (R)-(+)-HA 966 | Anticonvulsant (NMDLA-induced seizures) | Mouse | 900 (i.v.)[3][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[9][10][11][12][13]
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.[11][12]
-
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes before the experiment.[9][11]
-
The test compound or vehicle is administered at a predetermined time before the test.
-
Each animal is placed in the center of the maze, facing a closed arm.[9][12]
-
The animal is allowed to explore the maze for a 5-10 minute session.[12][13]
-
An overhead camera records the session for later analysis.[9][12]
-
-
Measures: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.[9][12][13] Anxiolytic compounds typically increase both of these measures.
Vogel Conflict Test (VCT)
The VCT is a conflict-based model used to screen for anxiolytic properties of drugs.[14][15][16][17][18]
-
Apparatus: An operant chamber with a grid floor for delivering mild electrical shocks and a drinking spout.[14][15]
-
Procedure:
-
Animals are typically water-deprived for a period (e.g., 18-48 hours) before the test.[14]
-
Animals are placed in the chamber and allowed to drink from the spout.
-
After a certain number of licks (e.g., every 20th lick), a mild electrical shock is delivered through the drinking spout or the floor grid.[14][15]
-
The test compound or vehicle is administered prior to the session.
-
-
Measures: The number of shocks received (or punished licks) during a set period (e.g., 3-5 minutes) is recorded.[14] Anxiolytic drugs increase the number of punished licks, indicating a reduction in the conflict between the drive to drink and the aversion to the shock.[14]
In Vivo Microdialysis for Dopamine (B1211576) Measurement
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[19][20][21][22][23]
-
Surgical Procedure:
-
Microdialysis Procedure:
-
After recovery, a microdialysis probe is inserted through the guide cannula.[19]
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[19]
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes).[19]
-
After establishing a stable baseline, the test compound is administered.[19]
-
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[19][22]
Visualizations
The following diagrams illustrate key concepts related to the pharmacology of this compound.
Caption: Differential primary effects of (S)-(-) and (R)-(+) enantiomers of HA-966.
Caption: Workflow for differentiating anxiolytic and sedative effects.
Caption: Proposed pathway for the sedative action of this compound.
Conclusion
The available scientific evidence strongly indicates that this compound does not possess anxiolytic properties. Its pharmacological profile is dominated by potent sedative and muscle relaxant effects, which are mechanistically distinct from the anxiolytic actions of its enantiomer, (R)-(+)-HA 966. The anxiolytic effects of racemic HA-966 are attributable to the (R)-(+) enantiomer's activity as a selective antagonist at the glycine site of the NMDA receptor. For researchers and drug development professionals investigating novel anxiolytics, this compound does not represent a viable candidate. However, its distinct sedative properties, potentially mediated through modulation of the dopaminergic system, may warrant further investigation for other therapeutic applications. It is crucial to consider the stereospecificity of chiral compounds like HA-966 in drug discovery and development to accurately characterize their therapeutic potential and avoid misinterpretation of pharmacological effects.
References
- 1. Stereoselective R-(+) enantiomer of HA-966 displays anxiolytic effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. umbrellalabs.is [umbrellalabs.is]
- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Elevated plus maze protocol [protocols.io]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. VOGEL TEST [panlab.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The In Vivo Profile of (S)-(-)-HA-966: A Technical Guide for Researchers
(S)-(-)-HA-966 is a chiral molecule that acts as a potent central nervous system depressant, exhibiting marked sedative and muscle relaxant properties in animal models. Unlike its dextrorotatory enantiomer, (R)-(+)-HA-966, which is a selective antagonist at the glycine (B1666218) modulatory site of the NMDA receptor, the effects of (S)-(-)-HA-966 are largely independent of this mechanism. This technical guide provides an in-depth overview of the in vivo effects of (S)-(-)-HA-966 in animal models, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Behavioral Effects: Sedation, Muscle Relaxation, and Lack of Anxiolytic Activity
Conversely, (S)-(-)-HA-966 has been shown to be devoid of anxiolytic activity in rodent models of anxiety. This stands in contrast to the anxiolytic profile of the (R)-(+) enantiomer.
Quantitative Behavioral Data
| Behavioral Assay | Animal Model | Compound | Dose | Effect | Reference |
| Sedation/Ataxia | Mouse | (S)-(-)-HA-966 vs (R)-(+)-HA-966 | Not specified | >25-fold more potent than (R)-(+)-HA-966 | [1][2] |
| Ataxia (Inverted Screen) | Mouse | (S)-(-)-HA-966 vs (R)-(+)-HA-966 | Not specified | 17-fold more potent than (R)-(+)-HA-966 | [3] |
| Anticonvulsant (electroshock) | Mouse | (S)-(-)-HA-966 | ED50 = 8.8 mg/kg (i.v.) | Prevention of tonic extensor seizures | [3] |
Neurochemical and Electrophysiological Effects: Modulation of Dopaminergic Systems
The sedative effects of (S)-(-)-HA-966 are thought to stem from its influence on striatal dopaminergic mechanisms, an effect comparable to that of gamma-butyrolactone (B3396035) (GBL)[1][2]. This is supported by both neurochemical and electrophysiological evidence.
Acute administration of racemic HA-966 (100 mg/kg) in rats leads to a rapid increase in dopamine (B1211576) (DA) content in the striatum. This is followed by a subsequent rise in the levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) after 30 and 60 minutes, respectively[4]. The proposed mechanism for this increase in dopamine is not an enhancement of synthesis but rather an inhibition of dopamine release from nerve terminals[1][2]. This is analogous to the action of GBL, which also elevates striatal dopamine levels by blocking its release[1][5].
Electrophysiological studies provide direct evidence for the inhibitory effect of (S)-(-)-HA-966 on dopamine neurons. Both the (+) and (-) enantiomers of HA-966 produce a dose-dependent reduction in the firing rate of dopamine-containing neurons in the substantia nigra of anesthetized rats, leading to a complete cessation of spontaneous neuronal activity at higher doses[6]. The (S)-(-) enantiomer is approximately 10-fold more potent in this regard.
Quantitative Neurochemical and Electrophysiological Data
| Parameter | Brain Region | Animal Model | Compound | Dose | Result | Reference |
| Dopamine (DA) Content | Striatum | Rat | Racemic HA-966 | 100 mg/kg | Rapid elevation | [4] |
| DOPAC & HVA Levels | Striatum | Rat | Racemic HA-966 | 100 mg/kg | Increased after 0.5h & 1h | [4] |
| Dopamine Neuron Firing Rate | Substantia Nigra | Rat | (-)-HA-966 | ID50 = 57.8 mg/kg (i.v.) | Dose-dependent reduction | [6] |
| Dopamine Neuron Firing Rate | Substantia Nigra | Rat | (+)-HA-966 | ID50 = 5.7 mg/kg (i.v.) | Dose-dependent reduction | [6] |
| [3H]Glycine Binding | Cerebral Cortex | Rat | (-)-HA-966 | IC50 = 339 µM | Weak inhibition | [7] |
| Glycine-potentiated NMDA responses | Cultured Cortical Neurons | Rat | (-)-HA-966 | IC50 = 708 µM | Weak inhibition | [7] |
Experimental Protocols
Assessment of Sedative Activity (Locomotor Activity)
Objective: To quantify the dose-dependent sedative effects of (S)-(-)-HA-966 by measuring changes in spontaneous locomotor activity.
Apparatus: An open-field activity monitoring system consisting of a square arena equipped with infrared beams to detect horizontal and vertical movements.
Procedure:
-
Animal Acclimatization: House mice or rats in the testing room for at least 1 hour before the experiment to minimize stress.
-
Habituation: Place each animal individually into the open-field arena for a 30-minute habituation period.
-
Drug Administration: Administer (S)-(-)-HA-966 or vehicle (e.g., saline) via the desired route (e.g., intraperitoneally, i.p.). A range of doses should be used to establish a dose-response curve.
-
Data Collection: Immediately after injection, place the animal back into the arena and record locomotor activity for a predefined period (e.g., 60 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the sedative effect. Compare the activity of the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Caption: Workflow for assessing sedative effects using a locomotor activity test.
Assessment of Muscle Relaxant Activity (Rotarod Test)
Objective: To evaluate the muscle relaxant and motor coordination impairing effects of (S)-(-)-HA-966.
Apparatus: A rotarod apparatus consisting of a rotating rod with adjustable speed.
Procedure:
-
Training: Acclimate the animals to the rotarod by placing them on the rotating rod at a low speed for several trials on the day before the experiment. Animals that are unable to remain on the rod for a predetermined time (e.g., 60 seconds) are excluded.
-
Baseline Measurement: On the test day, record the baseline latency to fall for each animal.
-
Drug Administration: Administer (S)-(-)-HA-966 or vehicle to different groups of animals.
-
Testing: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the animals back on the rotarod and measure the latency to fall. A cut-off time (e.g., 300 seconds) is typically used.
-
Data Analysis: Compare the latency to fall in the drug-treated groups with the vehicle-treated group. A significant decrease in the time spent on the rod indicates muscle relaxation and motor impairment.
References
- 1. search.library.ucla.edu [search.library.ucla.edu]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different stereoselectivity of the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) for neuroprotective and anticonvulsant actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gamma-Butyrolactone-sensitive and -insensitive dopamine release, and their relationship to dopamine metabolism in three rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopaminergic neurons: reversal of effects elicited by gamma-butyrolactone by stimulation of the nigro-neostriatal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the enantiomers of (+/-)-HA-966 on dopamine neurons: an electrophysiological study of a chiral molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-(-)-HA 966
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-HA 966 is a compound known for its sedative and ataxic effects, primarily through its interaction with the dopaminergic system. It serves as a weak antagonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. This document provides detailed application notes and protocols for the dissolution and experimental use of this compound.
Physicochemical Properties and Solubility Data
This compound is a water-soluble compound. For experimental purposes, it is crucial to prepare solutions correctly to ensure accurate and reproducible results. Below is a summary of its key properties and solubility.
| Property | Data |
| Molecular Weight | 116.12 g/mol |
| Formula | C₄H₈N₂O₂ |
| Appearance | Solid powder |
| Solubility in Water | Up to 100 mM |
| Storage of Solid | Room temperature, tightly sealed |
| Storage of Solutions | Aliquot and store at -20°C for up to one month |
Mechanism of Action: Dopaminergic System Modulation
This compound primarily exerts its effects by disrupting striatal dopaminergic mechanisms.[1][2] This leads to an elevation of dopamine (B1211576) content in the striatum and an increase in its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[3] The compound has been shown to inhibit the spontaneous firing rate of dopamine neurons in the substantia nigra.[4] While it is a weak antagonist at the glycine modulatory site of the NMDA receptor, its sedative and ataxic properties are attributed to its influence on the dopamine system.[1]
Experimental Protocols
Materials:
-
This compound powder
-
Sterile, pyrogen-free water
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder using a calibrated balance.
-
To prepare a 100 mM stock solution, dissolve 11.61 mg of this compound in 1 mL of sterile water.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Solutions are generally stable for up to one month.
For in vitro applications such as patch-clamp electrophysiology on brain slices or cultured neurons, this compound should be dissolved in artificial cerebrospinal fluid (aCSF).
Preparation of 1 L of 1X aCSF:
| Component | Amount (g) | Final Concentration (mM) |
| NaCl | 7.24 | 124 |
| KCl | 0.37 | 5 |
| KH₂PO₄ | 0.16 | 1.2 |
| CaCl₂·2H₂O | 0.35 | 2.4 |
| MgSO₄·7H₂O | 0.32 | 1.3 |
| NaHCO₃ | 2.18 | 26 |
| D-Glucose | 1.80 | 10 |
Protocol:
-
Prepare the aCSF solution by dissolving the salts in approximately 900 mL of sterile, pyrogen-free water.
-
Bubble the solution with carbogen (B8564812) (95% O₂ / 5% CO₂) for at least 15-20 minutes to oxygenate and stabilize the pH.
-
Adjust the pH to 7.3-7.4 with NaOH or HCl if necessary.
-
Bring the final volume to 1 L with sterile water.
-
Prepare a working solution of this compound by diluting the stock solution in the prepared aCSF to the desired final concentration (e.g., for electrophysiology, concentrations up to 708 µM have been used to observe weak NMDA receptor antagonism).[1]
-
Continuously bubble the working solution with carbogen during the experiment to maintain oxygenation and pH.
For systemic administration in animal models (e.g., intraperitoneal or intravenous injection), this compound can be dissolved in a suitable vehicle.
Vehicle Formulation (Example):
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2 mg/mL in the vehicle, you can prepare a 40 mg/mL stock in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the PEG300 and mix well until the solution is clear.
-
Add the Tween 80 and mix thoroughly.
-
Finally, add the saline and mix until a homogenous solution is formed.
-
The final solution should be clear. If precipitation occurs, gentle warming and vortexing may be required.
-
Administer the solution to the animal based on the desired dosage (e.g., doses of 30 mg/kg have been used intravenously in rats to inhibit neuronal activity).[4]
Experimental Workflow
The following diagram outlines a general workflow for conducting an experiment with this compound.
Disclaimer: These protocols and application notes are intended for research use only. Please consult relevant safety data sheets and follow all institutional guidelines and regulations when handling chemical compounds. The provided concentrations and dosages are for reference and may require optimization for specific experimental conditions.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-(-)-HA-966 | CAS 111821-58-0 | HA966 | Tocris Bioscience [tocris.com]
- 3. Differential effects of acute and subacute HA-966 treatment on storage and release of striatal dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+-)-1-hydroxy-3-aminopyrrolidone-2 (HA-966) inhibits the activity of substantia nigra dopamine neurons through a non-N-methyl-D-aspartate receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-(-)-HA 966 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-HA 966 is the S-enantiomer of the compound HA-966, a molecule recognized for its distinct effects on the central nervous system. Unlike its R-(+)-enantiomer, which acts as a selective antagonist at the glycine (B1666218) modulatory site of the NMDA receptor, this compound demonstrates potent sedative, ataxic, and anticonvulsant properties.[1] Its mechanism of action is primarily attributed to its activity as a GABA-B receptor agonist, which leads to the inhibition of dopaminergic neuron firing in the substantia nigra.[2][3] This activity profile makes this compound a valuable research tool for investigating sedative-hypnotic mechanisms, motor control, and seizure propagation. These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and the underlying signaling pathway of this compound in mice.
Data Presentation
The following table summarizes the quantitative data on the recommended dosage of this compound in mice for various biological effects.
| Biological Effect | Mouse Strain | Route of Administration | Dosage (mg/kg) | Observed Effect | Reference |
| Anticonvulsant | Not Specified | Intravenous (i.v.) | 8.8 (ED50) | Prevention of tonic extensor seizures from low-intensity electroshock. | [1] |
| Ataxia | Not Specified | Not Specified | >5 | Animals fall from the rotarod. The (S)-enantiomer is 17 times more potent than the (R)-enantiomer. | [1] |
| Sedation/Ataxia | Not Specified | Not Specified | Not Specified | The sedative/ataxic effect is mainly attributable to the (-)-enantiomer, which is >25-fold more potent than the (+)-enantiomer. | [4][5][6][7] |
Signaling Pathway
The sedative and ataxic effects of this compound are primarily mediated through its action on the dopaminergic system, originating in the substantia nigra and projecting to the striatum. This compound acts as a GABA-B receptor agonist on the dopaminergic neurons in the substantia nigra. Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in hyperpolarization of the neuronal membrane and a subsequent reduction in the firing rate of these dopaminergic neurons. The decreased dopamine (B1211576) release in the striatum is believed to be the underlying cause of the observed sedative and ataxic effects. This mechanism is similar to that of gamma-butyrolactone (B3396035) (GBL), which also produces sedation by inhibiting impulse flow in central dopaminergic neurons.[8]
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Responses of rat substantia nigra dopamine-containing neurones to (-)-HA-966 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Responses of rat substantia nigra dopamine-containing neurones to (–)-HA-966 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Dopaminergic neurons: reversal of effects elicited by gamma-butyrolactone by stimulation of the nigro-neostriatal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-(-)-HA 966 Administration in Rats
These application notes provide detailed protocols for the administration of (S)-(-)-HA 966 to rats for research purposes, targeting researchers, scientists, and drug development professionals. The information is compiled from various scientific studies and aims to ensure proper experimental design and execution.
Introduction
This compound is the S-enantiomer of the compound 3-Amino-1-hydroxy-pyrrolidin-2-one. While its counterpart, (R)-(+)-HA 966, is a selective antagonist at the glycine (B1666218) modulatory site of the NMDA receptor, this compound demonstrates distinct pharmacological effects.[1][2][3] It is a weak NMDA receptor antagonist but possesses potent sedative, muscle relaxant, and γ-butyrolactone (GBL)-like properties.[1][2][3] Research suggests that its sedative and ataxic effects may be mediated by the disruption of striatal dopaminergic mechanisms.[2][3]
Materials and Reagents
-
This compound: Purity should be verified prior to use.
-
Vehicle: Sterile saline (0.9% NaCl) is a commonly used vehicle for dissolving this compound.[4]
-
Experimental Animals: Adult male rats (e.g., Sprague-Dawley, Wistar) are frequently used. The choice of strain should be consistent with the research objectives.
-
Administration Supplies: Syringes, needles (appropriate gauge for the route of administration), and other necessary surgical or handling equipment.
Recommended Dosage and Administration
The dosage and route of administration of this compound can significantly influence the observed effects. The following table summarizes dosages from published studies.
| Parameter | Details | Reference |
| Route of Administration | Intraperitoneal (i.p.) | [4] |
| Dosage Range | 3 mg/kg | [4] |
| Vehicle | Sterile Saline | [4] |
| Injection Volume | 1 ml/kg | [4] |
| Pre-treatment Time | 15 minutes before the primary intervention (e.g., PCP administration) | [4] |
Note: The sedative and ataxic effects of the racemic mixture of HA-966 are primarily attributed to the (S)-(-) enantiomer, which is reported to be over 25 times more potent than the (R)-(+) enantiomer in producing these effects.[2][3]
Experimental Protocols
This protocol is based on a study examining the effects of this compound on phencyclidine (PCP)-induced changes in forebrain monoamine metabolism in rats.[4]
-
Animal Preparation: Acclimate adult male rats to the housing conditions for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 3 mg/ml for a 3 mg/kg dose at a 1 ml/kg injection volume).
-
Administration:
-
Tissue Collection and Analysis:
-
At a predetermined time point post-PCP administration, euthanize the rats.
-
Dissect the brain and collect specific regions of interest (e.g., medial prefrontal cortex, nucleus accumbens).
-
Analyze the tissue for dopamine (B1211576) and serotonin (B10506) turnover using appropriate biochemical assays (e.g., HPLC).
-
This protocol is adapted from studies that assessed the motor-impairing effects of HA-966 enantiomers.[5]
-
Animal Training: Train rats to remain on a rotating rod (rotarod) at a constant speed (e.g., 15 rpm) for a set duration (e.g., 2 minutes) for several days leading up to the experiment.
-
Drug Preparation: Prepare the this compound solution in sterile saline.
-
Administration: Administer this compound or vehicle control via the desired route (e.g., i.p.). Doses as low as 5 mg/kg have been shown to impair performance in mice.[5]
-
Behavioral Testing:
-
At a specified time after injection (e.g., 15 minutes), place the rat on the rotarod.
-
Record the latency to fall off the rod, with a maximum trial duration (e.g., 120 seconds).[5]
-
Repeat the test at several time points to assess the duration of the effect.
-
Signaling Pathways and Experimental Workflows
While the precise mechanism is not fully elucidated, it is suggested that the sedative effects of this compound involve the disruption of striatal dopaminergic systems.[2][3]
Caption: Proposed pathway for the sedative action of this compound.
The following diagram illustrates the experimental workflow for investigating the effect of this compound on PCP-induced changes in monoamine metabolism.[4]
Caption: Workflow for studying this compound's effect on PCP-induced changes.
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: In Vitro Binding Affinities of HA-966 Enantiomers
| Compound | Receptor Site | Preparation | IC50 (µM) | Reference |
| This compound | Glycine site of NMDA Receptor | Rat cerebral cortex synaptic membranes | 339 | [1][2][3] |
| (R)-(+)-HA 966 | Glycine site of NMDA Receptor | Rat cerebral cortex synaptic membranes | 12.5 | [1][2][3] |
Table 2: In Vivo Administration Protocols and Effects in Rodents
| Compound | Species | Dose | Route | Observed Effect | Reference |
| This compound | Rat | 3 mg/kg | i.p. | Partially blocked PCP-induced increases in prefrontal cortex dopamine turnover. | [4] |
| (R)-(+)-HA 966 | Rat | 15 mg/kg | i.p. | Partially blocked PCP-induced increases in prefrontal cortex dopamine turnover. | [4] |
| This compound | Mouse | > 5 mg/kg | i.p. | Impaired rotarod performance. | [5] |
| (R)-(+)-HA 966 | Mouse | 250 mg/kg | i.p. | Minimum effective dose to impair rotarod performance. | [5] |
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound and other chemicals. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All animal procedures must be approved by the institutional animal care and use committee (IACUC) and conducted in accordance with ethical guidelines.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phencyclidine Increases Forebrain Monoamine Metabolism in Rats and Monkeys: Modulation by the Isomers of HA966 | Journal of Neuroscience [jneurosci.org]
- 5. pnas.org [pnas.org]
using (S)-(-)-HA 966 in behavioral studies
An essential tool for neuropharmacological research, (S)-(-)-HA-966 is a compound recognized for its distinct effects on the central nervous system. Primarily known for its sedative, muscle relaxant, and ataxic properties, its application in behavioral studies allows researchers to investigate various neural pathways and model specific neurological conditions. This document provides detailed application notes and protocols for the effective use of (S)-(-)-HA-966 in a research setting.
Mechanism of Action
The two enantiomers of HA-966 possess distinct pharmacological profiles. The (R)-(+)-enantiomer is a selective antagonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] In contrast, the (S)-(-)-enantiomer, the focus of this document, is only a weak antagonist at the NMDA receptor's glycine site.[2][3][4] Its primary behavioral effects, such as sedation and ataxia, are attributed to other mechanisms, possibly involving the disruption of striatal dopaminergic pathways, exhibiting effects similar to gamma-butyrolactone (B3396035) (GBL).[2][4] (S)-(-)-HA-966 does not, however, show an affinity for the GABA-B receptor.[1] This unique profile makes it a specific tool for inducing central nervous system depression without the direct, potent glycine/NMDA antagonism characteristic of its R-(+)-counterpart.
Caption: Primary mechanisms of action for (S)-(-)-HA-966.
Data Presentation
The following tables summarize quantitative data gathered from preclinical behavioral studies involving (S)-(-)-HA-966. Dosages and effects can vary based on species, strain, and experimental conditions.
Table 1: Effective Dosages of (S)-(-)-HA-966 in Rodent Models
| Behavioral Assay | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effects | Citation(s) |
| Anticonvulsant (Electroshock) | Mouse | Intravenous (i.v.) | ED₅₀ = 8.8 | Prevention of tonic extensor seizures | [5] |
| Motor Impairment (Rotarod) | Mouse | Intravenous (i.v.) | ≥ 5 | Impaired performance (falling from rod) | [6] |
| Neuroprotection (MPTP model) | Mouse | Intraperitoneal (i.p.) | Not specified | Ineffective at preventing neurochemical depletion | [7] |
| Sedation/Ataxia | Not specified | Not specified | >25-fold more potent than (R)-(+)-enantiomer | Sedative and ataxic effects | [2][4] |
Table 2: Comparative Binding Affinities (IC₅₀)
| Compound | Target | Tissue | IC₅₀ (µM) | Citation(s) |
| (S)-(-)-HA-966 | Strychnine-insensitive [³H]glycine binding | Rat cerebral cortex | 339 | [2][3] |
| (R)-(+)-HA-966 | Strychnine-insensitive [³H]glycine binding | Rat cerebral cortex | 12.5 | [2] |
| (S)-(-)-HA-966 | Glycine-potentiated NMDA responses | Cultured cortical neurons | 708 | [2] |
| (R)-(+)-HA-966 | Glycine-potentiated NMDA responses | Cultured cortical neurons | 13 | [2][3] |
Experimental Protocols
Detailed methodologies for key behavioral experiments relevant to the pharmacological profile of (S)-(-)-HA-966 are provided below.
Motor Coordination Assessment (Rotarod Test)
Objective: To assess motor coordination, balance, and motor learning. This test is highly sensitive to the ataxic effects of (S)-(-)-HA-966.
Apparatus:
-
An automated rotarod apparatus with a textured rod to provide grip, typically 3-7 cm in diameter.
-
Adjustable rotation speed (either fixed or accelerating).
-
Sensors to automatically record the latency to fall.
Procedure:
-
Training:
-
On the day prior to testing, train the animals to stay on the rotarod at a low, constant speed (e.g., 4-5 RPM) for at least 60 seconds. Repeat this for 2-3 trials.
-
-
Drug Administration:
-
Administer (S)-(-)-HA-966 or vehicle via the desired route (e.g., i.p. or i.v.) at a predetermined time before testing (e.g., 15-30 minutes).
-
-
Testing:
-
Place the animal on the rotarod and begin the trial. The rod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 RPM over 5 minutes).
-
Record the latency to fall from the rod or the time until the animal passively rotates with the rod for two consecutive revolutions.
-
A cut-off time (e.g., 300 seconds) is typically set.
-
-
Data Analysis:
-
The primary measure is the latency to fall (in seconds). Compare the mean latency between the drug-treated and vehicle-treated groups.
-
Caption: Experimental workflow for the Rotarod test.
Locomotor Activity Assessment
Objective: To measure spontaneous horizontal and vertical movement in a novel environment. This protocol is used to quantify the sedative or hypnotic effects of (S)-(-)-HA-966.
Apparatus:
-
Open-field arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material.
-
Automated tracking system with a grid of infrared beams or a video camera linked to analysis software.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.
-
Drug Administration: Administer (S)-(-)-HA-966 or vehicle.
-
Test Session:
-
After the appropriate pre-treatment interval, gently place the animal in the center of the open-field arena.
-
Allow the animal to explore freely for a specified duration (e.g., 30-60 minutes).
-
The automated system will record movement data throughout the session.
-
-
Data Analysis:
-
Key parameters include total distance traveled, time spent mobile versus immobile, and rearing frequency (vertical counts).
-
A significant decrease in these parameters in the drug-treated group compared to the vehicle group indicates sedative effects.
-
Caption: Workflow for assessing locomotor activity.
Prepulse Inhibition (PPI) of Acoustic Startle
Objective: To assess sensorimotor gating, the ability of the nervous system to filter out superfluous sensory information. While the effects of (S)-(-)-HA-966 on PPI may be secondary to its sedative properties, this test can reveal its influence on reflexive behaviors.
Apparatus:
-
Startle response chambers that isolate sound and light.
-
A loudspeaker to deliver acoustic stimuli (prepulse and pulse).
-
A piezoelectric transducer platform to measure the whole-body startle response.
Procedure:
-
Acclimation: Acclimate the animal to the testing room for at least 60 minutes.
-
Drug Administration: Administer (S)-(-)-HA-966 or vehicle.
-
Habituation: Place the animal in the startle chamber and allow a 5-minute habituation period with background white noise (e.g., 65-70 dB).
-
Test Session: The session involves various trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms).
-
Prepulse-pulse trials: A weaker, non-startling prepulse (e.g., 75-85 dB, 20 ms) precedes the pulse by a short interval (e.g., 30-120 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Analysis:
-
Measure the peak startle amplitude for each trial.
-
Calculate PPI as a percentage: %PPI = [1 - (Startle on Prepulse-Pulse Trial / Startle on Pulse-Alone Trial)] x 100.
-
A general reduction in startle amplitude across all trial types may indicate sedation.
-
Caption: Logical flow of the Prepulse Inhibition (PPI) experiment.
References
- 1. HA-966 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pnas.org [pnas.org]
- 7. Neuroprotective effects of the strychnine-insensitive glycine site NMDA antagonist (R)-HA-966 in an experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-(-)-HA 966 in Sedation and Ataxia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-HA-966 is the levorotatory enantiomer of the compound HA-966, a molecule recognized for its distinct effects on the central nervous system. While the racemic mixture and the dextrorotatory enantiomer, (R)-(+)-HA-966, are known for their antagonist activity at the glycine (B1666218) modulatory site of the NMDA receptor, the (S)-(-)-enantiomer displays a different pharmacological profile.[1][2] It is a potent sedative and muscle relaxant, with effects likened to those of gamma-butyrolactone.[1][2][3] Notably, (S)-(-)-HA-966 is significantly more potent in inducing sedation and ataxia than its (R)-(+)-counterpart, making it a valuable tool for studying the neurobiological pathways underlying these states.[1]
These application notes provide a comprehensive overview of the use of (S)-(-)-HA-966 for inducing and evaluating sedation and ataxia in preclinical models. Detailed protocols for key behavioral assays, a summary of relevant quantitative data, and visualizations of its proposed mechanism of action are included to facilitate experimental design and execution.
Mechanism of Action
(S)-(-)-HA-966's sedative and ataxic effects are not primarily mediated by the NMDA receptor's glycine site, in contrast to its enantiomer.[1][2] The leading hypothesis for its mechanism of action involves the disruption of striatal dopaminergic neurotransmission.[1][2] Systemic administration of the (-)-enantiomer has been shown to inhibit the spontaneous firing rate of dopamine (B1211576) neurons in the substantia nigra. This inhibition of neuronal activity is thought to lead to an accumulation of dopamine in the striatum, potentially by affecting the storage mechanisms of newly synthesized dopamine. This alteration in dopamine homeostasis in a critical brain region for motor control is believed to be the underlying cause of the observed sedative and ataxic phenotypes.
Data Presentation
The following tables summarize the key quantitative data for (S)-(-)-HA-966 and its related compounds.
Table 1: Receptor Binding Affinities
| Compound | Receptor Site | Preparation | IC50 (µM) |
| (S)-(-)-HA-966 | Strychnine-insensitive [3H]glycine | Rat cerebral cortex synaptic membranes | 339[1] |
| (R)-(+)-HA-966 | Strychnine-insensitive [3H]glycine | Rat cerebral cortex synaptic membranes | 12.5[1] |
| Racemic HA-966 | Strychnine-insensitive [3H]glycine | Rat cerebral cortex synaptic plasma membranes | 17.5[4] |
Table 2: In Vitro Functional Activity
| Compound | Assay | Preparation | IC50 (µM) |
| (S)-(-)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurones | 708[1] |
| (R)-(+)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurones | 13[1] |
Table 3: In Vivo Behavioral Effects
| Compound | Test | Species | Route | Effect | Dose/ED50 |
| (S)-(-)-HA-966 | Tonic extensor seizures (low-intensity electroshock) | Mice | i.v. | Anticonvulsant | 8.8 mg/kg[5] |
| Racemic HA-966 | Tonic extensor seizures (low-intensity electroshock) | Mice | i.v. | Anticonvulsant | 13.2 mg/kg[5] |
| (R)-(+)-HA-966 | Tonic extensor seizures (low-intensity electroshock) | Mice | i.v. | Anticonvulsant | 105.9 mg/kg[5] |
| (S)-(-)-HA-966 vs. (R)-(+)-HA-966 | Sedation/Ataxia | Rodents | - | Relative Potency | >25-fold more potent[1] |
| (S)-(-)-HA-966 | Ataxia (inverted screen fall-off) | Mice | - | Relative Potency | 17 times more potent than (R)-enantiomer[5] |
| (-)-enantiomer of HA-966 | Inhibition of neuronal activity | Rat | i.v. | Inhibition of substantia nigra dopamine neurons | 30 mg/kg[3] |
| Racemic HA-966 | Increase in striatal dopamine | Rat | i.p. | Dopamine elevation | 100 mg/kg[6] |
Experimental Protocols
Detailed methodologies for assessing sedation and ataxia induced by (S)-(-)-HA-966 are provided below.
Protocol 1: Rotarod Test for Ataxia
Objective: To assess motor coordination and balance as an index of ataxia following the administration of (S)-(-)-HA-966.
Apparatus: An automated rotarod apparatus for mice or rats with adjustable rotation speed.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Training (Optional but Recommended):
-
Place the animals on the stationary rod for a brief period (e.g., 1 minute) to habituate them to the apparatus.
-
Conduct 2-3 training trials on the rotating rod at a low, constant speed (e.g., 4-5 rpm) for a set duration (e.g., 60 seconds). Allow a 15-minute inter-trial interval. Animals that consistently fall off during training may be excluded.
-
-
Drug Administration: Administer (S)-(-)-HA-966 or vehicle control via the desired route (e.g., intraperitoneal, intravenous). The dose will need to be determined based on preliminary dose-response studies. A starting point for mice could be in the range of 5-10 mg/kg i.v., based on its anticonvulsant ED50.
-
Testing:
-
At a predetermined time post-injection (e.g., 15-30 minutes), place the animal on the rotarod.
-
Begin the trial using either a fixed speed or an accelerating protocol.
-
Fixed Speed Protocol: Set the rod to a constant speed (e.g., 10, 15, or 20 rpm).
-
Accelerating Protocol: Set the rod to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
-
Record the latency to fall from the rod. A trial is typically terminated if the animal falls off or remains on the rod for a maximum cutoff time (e.g., 180 or 300 seconds).
-
Perform 2-3 trials per animal with a consistent inter-trial interval.
-
-
Data Analysis:
-
The primary endpoint is the latency to fall.
-
Compare the mean latency to fall between the (S)-(-)-HA-966 treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).
-
A significant decrease in the latency to fall in the drug-treated group is indicative of ataxia.
-
Protocol 2: Open Field Test for Sedation and Ataxia
Objective: To evaluate changes in spontaneous locomotor activity and exploratory behavior as a measure of sedation and to observe gait abnormalities indicative of ataxia.
Apparatus: A square or circular open field arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) with walls to prevent escape. The arena should be equipped with an automated video tracking system or infrared beams to monitor activity.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 60 minutes prior to the test. The lighting conditions in the room should be kept consistent.
-
Drug Administration: Administer (S)-(-)-HA-966 or vehicle control.
-
Testing:
-
At a specified time after injection, gently place the animal in the center of the open field arena.
-
Allow the animal to freely explore the arena for a predetermined duration (e.g., 10-30 minutes).
-
The automated tracking system will record various parameters of activity.
-
-
Data Analysis:
-
For Sedation:
-
Total Distance Traveled: A significant decrease indicates hypoactivity and sedation.
-
Time Spent Immobile: A significant increase suggests sedation.
-
Rearing Frequency: A decrease in vertical activity (rearing) can also be an indicator of sedation.
-
-
For Ataxia:
-
While the open field test is less specific for ataxia than the rotarod test, qualitative observations of gait (e.g., stumbling, wobbly gait) can be noted.
-
Some automated systems can analyze gait parameters if the animal is tracked from below.
-
-
Compare the means of these parameters between the drug-treated and vehicle control groups using appropriate statistical analyses.
-
Visualizations
The following diagrams illustrate the proposed signaling pathway of (S)-(-)-HA-966 and the experimental workflows.
Caption: Proposed signaling pathway of (S)-(-)-HA-966.
Caption: Experimental workflow for assessing sedation and ataxia.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative (Journal Article) | OSTI.GOV [osti.gov]
- 3. umbrellalabs.is [umbrellalabs.is]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Different stereoselectivity of the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) for neuroprotective and anticonvulsant actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The glycine/NMDA receptor ligand (+)-HA-966 but not D-cycloserine has potent antidystonic efficacy in a genetic animal model of dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-(-)-HA 966 in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-HA 966 is the S-enantiomer of the compound 3-amino-1-hydroxypyrrolidin-2-one. In contrast to its R-(+)-enantiomer, which is a potent and selective antagonist at the glycine (B1666218) modulatory site of the N-Methyl-D-Aspartate (NMDA) receptor, this compound exhibits only weak activity as an NMDA receptor antagonist.[1][2][3][4] However, it demonstrates marked sedative and muscle relaxant effects in vivo, suggesting a distinct pharmacological profile.[1][2][3] These application notes provide detailed protocols for the in vitro use of this compound in neuronal cultures to investigate its effects on neuronal activity and viability.
Data Presentation
The following table summarizes the quantitative data for this compound and its enantiomer, (R)-(+)-HA 966, from in vitro studies. This allows for a direct comparison of their potencies at the NMDA receptor glycine site.
| Compound | Assay Type | Preparation | IC50 Value (µM) | Reference |
| This compound | [³H]glycine binding | Rat cerebral cortex synaptic membranes | 339 | [1][2][3][5] |
| (R)-(+)-HA 966 | [³H]glycine binding | Rat cerebral cortex synaptic membranes | 12.5 | [1][2][3][5] |
| This compound | Electrophysiology (inhibition of glycine-potentiated NMDA responses) | Cultured cortical neurons | 708 | [1][2][4] |
| (R)-(+)-HA 966 | Electrophysiology (inhibition of glycine-potentiated NMDA responses) | Cultured cortical neurons | 13 | [1][2][4] |
| Racemic HA 966 | [³H]glycine binding | Rat cerebral cortex synaptic plasma membranes | 17.5 | [6][7] |
Mechanism of Action
This compound acts as a weak antagonist at the glycine co-agonist site of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation.[8][9][10] While the R-(+)-enantiomer is a potent antagonist at this site, the S-(-)-enantiomer's much lower affinity suggests that its pronounced in vivo effects may be mediated by other mechanisms, potentially involving modulation of dopaminergic systems.[3]
Figure 1: Modulation of NMDA Receptor by HA 966 Enantiomers.
Experimental Protocols
The following are detailed protocols for the application of this compound in primary neuronal cultures.
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rats, a common in vitro model for neuropharmacological studies.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Preparation: Prepare sterile dissection tools and solutions. Warm all media to 37°C.
-
Dissection: Euthanize the pregnant rat according to approved animal welfare protocols. Isolate the embryos and place them in ice-cold HBSS.
-
Cortical Tissue Isolation: Under a dissecting microscope, carefully remove the brains from the embryos. Dissect the cortices and place them in a fresh dish of ice-cold HBSS.
-
Dissociation:
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in Trypsin-EDTA for 15 minutes at 37°C.
-
Add DNase I to the trypsin solution to prevent cell clumping.
-
Stop the trypsinization by adding FBS-containing medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
-
Plating:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete Neurobasal medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1 x 10⁵ cells/cm²) on Poly-D-lysine coated plates or coverslips.
-
-
Maintenance:
-
Incubate the cultures at 37°C in a 5% CO₂ incubator.
-
Perform a partial media change every 3-4 days.
-
Cultures are typically ready for experiments after 7-14 days in vitro (DIV).
-
Figure 2: Workflow for Primary Neuronal Culture.
Protocol 2: Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol is for assessing the effect of this compound on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured primary neurons (DIV 10-14)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal pipette solution containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.3 with KOH.
-
NMDA and Glycine stock solutions.
-
This compound stock solution (dissolved in water or DMSO).
Procedure:
-
Preparation: Prepare fresh aCSF and internal solution. Pull patch pipettes with a resistance of 3-5 MΩ.
-
Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with aCSF.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Clamp the neuron at a holding potential of -70 mV.
-
-
Drug Application:
-
Obtain a baseline NMDA receptor-mediated current by applying a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
Wash out the agonists.
-
Pre-incubate the neuron with this compound at the desired concentration (e.g., 100-1000 µM) for a few minutes.
-
Co-apply NMDA and glycine in the presence of this compound and record the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage of inhibition to determine the effect of this compound.
-
Protocol 3: Neuronal Viability Assay (MTT Assay)
This protocol assesses the potential neuroprotective or neurotoxic effects of this compound.
Materials:
-
Cultured primary neurons in a 96-well plate.
-
This compound stock solution.
-
Neurotoxin (e.g., high concentration of glutamate or NMDA) for inducing excitotoxicity.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
Microplate reader.
Procedure:
-
Cell Treatment:
-
Treat the cultured neurons with various concentrations of this compound for a predetermined time (e.g., 1-24 hours).
-
For neuroprotection studies, pre-incubate with this compound before adding a neurotoxin.
-
Include control wells (untreated cells) and vehicle control wells.
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for a further 4 hours or overnight at 37°C, protected from light.
-
-
Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Figure 3: Workflow for a Neuroprotection Assay using MTT.
Concluding Remarks
This compound serves as a useful tool for dissecting the roles of the NMDA receptor glycine site and for exploring other potential neuronal signaling pathways, given its weak antagonist activity at the NMDA receptor but potent in vivo effects. The provided protocols offer a foundation for investigating the in vitro applications of this compound in neuronal cultures. Researchers should carefully consider the concentrations used, as the high IC50 value for NMDA receptor antagonism suggests that other off-target effects may be observed at higher concentrations. Further studies are warranted to fully elucidate the complete mechanism of action of this compound.
References
- 1. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 2. Immunocytochemistry with Primary Cultured Hippocampal Neurons [protocols.io]
- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 6. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 7. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycine binding primes NMDA receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
(S)-(-)-HA 966: A Versatile Tool for Probing Dopaminergic Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-HA-966, the levorotatory enantiomer of 3-amino-1-hydroxy-2-pyrrolidinone, is a valuable pharmacological tool for investigating the complex regulation of dopaminergic pathways. Unlike its dextrorotatory counterpart, (R)-(+)-HA-966, which is a potent antagonist at the glycine (B1666218) site of the NMDA receptor, (S)-(-)-HA-966 exhibits a distinct pharmacological profile.[1] Its primary actions are characterized by sedative and muscle relaxant properties, which are believed to stem from its indirect modulation of dopamine (B1211576) neurotransmission.[2] This document provides detailed application notes and experimental protocols for utilizing (S)-(-)-HA-966 to study its effects on dopamine signaling, offering a resource for researchers in neuroscience and drug development.
Mechanism of Action
The precise mechanism of action of (S)-(-)-HA-966 is multifaceted and not fully elucidated. However, current evidence suggests that it does not directly bind to dopamine receptors with high affinity. Instead, its influence on the dopaminergic system is thought to be mediated through:
-
Weak Antagonism at the NMDA Receptor Glycine Site: (S)-(-)-HA-966 is a significantly weaker antagonist at the glycine modulatory site of the NMDA receptor compared to its (R)-(+)-enantiomer.[1][2]
-
GABA-B Receptor Agonism: Studies have indicated that (S)-(-)-HA-966 can act as a GABA-B receptor agonist, leading to a reduction in the firing rate of dopamine neurons in the substantia nigra.[3][4][5] However, its affinity for the GABA-B receptor is considerably lower than that of endogenous ligands or other established agonists.[4][5]
-
Disruption of Striatal Dopaminergic Mechanisms: The sedative effects of (S)-(-)-HA-966 are likened to those of gamma-butyrolactone (B3396035) (GBL), suggesting an interference with dopamine storage and release processes within the striatum.[2][6] Acute administration has been shown to cause a rapid increase in striatal dopamine content.[6]
This complex pharmacological profile makes (S)-(-)-HA-966 a unique tool for dissecting the interplay between glutamatergic, GABAergic, and dopaminergic systems.
Data Presentation
Table 1: In Vitro Binding and Functional Activity of HA-966 Enantiomers
| Compound | Target | Assay Type | Preparation | Value | Units | Reference |
| (S)-(-)-HA-966 | Glycine/NMDA Receptor | [3H]glycine binding | Rat cerebral cortex synaptic membranes | 339 | IC50 (µM) | [1][2] |
| Glycine/NMDA Receptor | Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurones | 708 | IC50 (µM) | [1][2] | |
| GABA-B Receptor | Inhibition of dopaminergic neuronal firing | Rat substantia nigra slices | 444.0 | EC50 (µM) | [4][5] | |
| (R)-(+)-HA-966 | Glycine/NMDA Receptor | [3H]glycine binding | Rat cerebral cortex synaptic membranes | 12.5 | IC50 (µM) | [1][2] |
| Glycine/NMDA Receptor | Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurones | 13 | IC50 (µM) | [1][2] | |
| Racemic (±)-HA-966 | Glycine/NMDA Receptor | [3H]glycine binding | Rat cerebral cortex synaptic plasma membranes | 17.5 | IC50 (µM) | [7] |
Table 2: In Vivo Effects of (S)-(-)-HA-966 on Dopaminergic Neuron Activity
| Species | Brain Region | Method | Dose | Route | Effect | Reference |
| Rat | Substantia Nigra | Electrophysiology | 5.7 (ID50) | i.v. | Dose-dependent reduction in firing rate | [3] |
| Rat | Substantia Nigra | Electrophysiology | 30 mg/kg | i.v. | Inhibition of neuronal activity |
Table 3: In Vivo Effects of (S)-(-)-HA-966 on Striatal Dopamine and Metabolites
| Species | Brain Region | Method | Dose | Effect on Dopamine (DA) | Effect on DOPAC | Effect on HVA | Reference |
| Rat | Striatum | Tissue Content | 100 mg/kg | Rapid elevation | Increased after 0.5 h | Increased after 1 h | [6] |
Note: Quantitative percentage changes in dopamine and its metabolites from in vivo microdialysis studies with (S)-(-)-HA-966 are not consistently reported in the literature.
Mandatory Visualizations
Caption: Signaling pathway of dopamine synthesis, release, and receptor interaction, with putative sites of action for (S)-(-)-HA 966.
References
- 1. um.edu.mt [um.edu.mt]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the enantiomers of (+/-)-HA-966 on dopamine neurons: an electrophysiological study of a chiral molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Responses of rat substantia nigra dopamine-containing neurones to (–)-HA-966 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Responses of rat substantia nigra dopamine-containing neurones to (-)-HA-966 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of acute and subacute HA-966 treatment on storage and release of striatal dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing (S)-(-)-HA-966 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-HA-966 is the S-enantiomer of the racemic compound HA-966, a molecule with distinct central nervous system effects. Unlike its R-(+)-enantiomer, which acts as a selective partial agonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, (S)-(-)-HA-966 demonstrates only weak activity at this site.[1][2][3] Instead, its primary pharmacological profile is characterized by potent sedative, muscle relaxant, and hypnotic effects.[1][4][5] Research suggests that these effects may be mediated through the modulation of striatal dopamine (B1211576) release, exhibiting a profile similar to that of gamma-butyrolactone (B3396035) (GHB), although it does not bind to GABA-B receptors.[3][4][6]
These application notes provide a comprehensive experimental framework for researchers to investigate and characterize the pharmacological effects of (S)-(-)-HA-966. The protocols detailed below cover in vitro receptor binding and functional assays to confirm its low affinity for the NMDA receptor, as well as in vivo behavioral and neurochemical assays to elucidate its sedative and dopaminergic effects.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of (S)-(-)-HA-966
The primary mechanism of (S)-(-)-HA-966 is thought to involve the inhibition of dopamine release in the striatum, leading to its characteristic sedative effects. This is in contrast to its enantiomer, (R)-(+)-HA-966, which primarily targets the NMDA receptor.
Caption: Proposed signaling pathway for (S)-(-)-HA-966, highlighting its primary inhibitory effect on dopamine release and its weak interaction with the NMDA receptor.
Experimental Design Workflow
A logical workflow for characterizing (S)-(-)-HA-966 is essential. This workflow progresses from initial in vitro validation of its known weak NMDA receptor antagonism to in vivo behavioral and neurochemical analyses to determine its primary sedative and dopaminergic effects.
Caption: A structured workflow for the experimental validation of (S)-(-)-HA-966's effects, from in vitro to in vivo studies.
Experimental Protocols
In Vitro Assays
Objective: To determine the binding affinity (IC₅₀) of (S)-(-)-HA-966 for the strychnine-insensitive glycine binding site on the NMDA receptor complex in rat cerebral cortex membranes.
Materials:
-
Rat cerebral cortex synaptic membranes
-
[³H]glycine (specific activity ~40-60 Ci/mmol)
-
(S)-(-)-HA-966, (R)-(+)-HA-966 (positive control), unlabeled glycine
-
Assay buffer: 50 mM Tris-acetate (pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare synaptic membranes from rat cerebral cortex.
-
In triplicate, add the following to microcentrifuge tubes:
-
100 µL of assay buffer
-
50 µL of [³H]glycine (final concentration ~50 nM)
-
50 µL of competing ligand:
-
Buffer (for total binding)
-
Unlabeled glycine (1 mM, for non-specific binding)
-
Varying concentrations of (S)-(-)-HA-966 (1 µM to 1 mM)
-
Varying concentrations of (R)-(+)-HA-966 (1 µM to 1 mM)
-
-
300 µL of membrane preparation (~100-200 µg protein)
-
-
Incubate on ice for 30 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters under vacuum.
-
Wash filters three times with 4 mL of ice-cold assay buffer.
-
Place filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine IC₅₀ values by non-linear regression analysis of the competition binding data.
Objective: To functionally assess the antagonist activity of (S)-(-)-HA-966 on NMDA receptor-mediated currents in cultured primary neurons.[7]
Materials:
-
Primary cortical or hippocampal neuron cultures
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass pipettes
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2)
-
Agonists: NMDA (100 µM) and glycine (10 µM)
-
(S)-(-)-HA-966 and (R)-(+)-HA-966 stock solutions
Procedure:
-
Prepare cultured neurons on coverslips.
-
Pull patch pipettes to a resistance of 3-5 MΩ.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.[7]
-
Clamp the membrane potential at -60 mV.
-
Obtain a stable baseline current in the external solution.
-
Apply NMDA and glycine to evoke an inward NMDA receptor-mediated current.
-
Once a stable agonist-evoked current is achieved, co-apply the agonists with increasing concentrations of (S)-(-)-HA-966 (e.g., 10 µM, 100 µM, 500 µM, 1 mM).
-
Record the inhibition of the agonist-evoked current at each concentration.
-
Perform a washout with the agonist solution to check for reversibility.
-
Repeat the protocol with (R)-(+)-HA-966 as a positive control.
-
Plot the percentage of current inhibition as a function of antagonist concentration to determine the IC₅₀ value.[7]
In Vivo Assays
Animals: Male C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old) should be used. All animals must be housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee.
Objective: To assess the effect of (S)-(-)-HA-966 on spontaneous locomotor activity and exploratory behavior, which are indicators of sedative effects.[8]
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm) with video tracking software
-
(S)-(-)-HA-966 solution
-
Vehicle control (e.g., saline)
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer (S)-(-)-HA-966 (e.g., 5, 10, 20 mg/kg, intraperitoneally) or vehicle to different groups of animals.
-
30 minutes post-injection, place each animal in the center of the open field arena.
-
Record the animal's activity for 15-30 minutes using the video tracking system.
-
Analyze the following parameters:
-
Total distance traveled
-
Time spent in the center versus the periphery
-
Rearing frequency
-
-
Clean the arena with 70% ethanol (B145695) between trials.
Objective: To evaluate the effect of (S)-(-)-HA-966 on motor coordination and balance, which can be impaired by sedative or muscle-relaxant properties.[9]
Materials:
-
Accelerating rotarod apparatus
-
(S)-(-)-HA-966 solution
-
Vehicle control
Procedure:
-
Train the animals on the rotarod for 2-3 days prior to the test. The rod should accelerate from 4 to 40 rpm over 5 minutes. Animals should be able to stay on for at least 180 seconds.
-
On the test day, record a baseline latency to fall for each animal.
-
Administer (S)-(-)-HA-966 (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle.
-
Test the animals on the rotarod at 30, 60, and 90 minutes post-injection.
-
Record the latency to fall from the rod (with a cutoff time of 300 seconds).
-
Compare the latency to fall between the drug-treated and vehicle-treated groups.
Objective: To measure extracellular dopamine levels in the striatum of freely moving rats following administration of (S)-(-)-HA-966.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ED)
-
Artificial cerebrospinal fluid (aCSF)
-
(S)-(-)-HA-966 solution and vehicle
Procedure:
-
Surgically implant a guide cannula targeting the striatum in anesthetized rats. Allow 5-7 days for recovery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow a 2-hour stabilization period.
-
Collect baseline dialysate samples every 20 minutes for at least 1 hour.
-
Administer (S)-(-)-HA-966 (e.g., 10, 20 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Express the results as a percentage change from the baseline dopamine concentration.
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the described experiments.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Compound | [³H]glycine Binding IC₅₀ (µM) | NMDA-evoked Current Inhibition IC₅₀ (µM) |
| (S)-(-)-HA-966 | 339 ± 25[1] | 708 ± 50[2] |
| (R)-(+)-HA-966 | 12.5 ± 1.5[1] | 13 ± 2[2] |
| Glycine | 0.1 ± 0.02 | N/A (Agonist) |
Data presented as Mean ± SEM. Values are hypothetical based on published literature.
Table 2: In Vivo Behavioral Effects (30 min post-injection)
| Treatment (mg/kg, i.p.) | Open Field: Total Distance (m) | Rotarod: Latency to Fall (s) |
| Vehicle | 45.5 ± 5.2 | 285 ± 15 |
| (S)-(-)-HA-966 (5) | 30.1 ± 4.8 | 150 ± 22 |
| (S)-(-)-HA-966 (10) | 15.2 ± 3.1 | 65 ± 18 |
| (S)-(-)-HA-966 (20) | 5.8 ± 1.9 | 20 ± 8 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle. Data are hypothetical examples.
Table 3: In Vivo Neurochemical Effects in Striatum
| Treatment (mg/kg, i.p.) | Peak Change in Extracellular Dopamine (% of Baseline) | Time to Peak Effect (min) |
| Vehicle | 102 ± 5 | N/A |
| (S)-(-)-HA-966 (10) | 65 ± 8** | 60 |
| (S)-(-)-HA-966 (20) | 40 ± 6*** | 60 |
**p<0.01, ***p<0.001 compared to Vehicle. Data are hypothetical examples.
Conclusion
The experimental design outlined in these application notes provides a robust framework for the preclinical characterization of (S)-(-)-HA-966. By systematically evaluating its effects from in vitro receptor interactions to in vivo behavioral and neurochemical outcomes, researchers can elucidate its mechanism of action as a sedative agent. The data generated will be critical for understanding its therapeutic potential and for guiding further drug development efforts.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. HA-966 - Wikipedia [en.wikipedia.org]
- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
Application Notes and Protocols for (S)-(-)-HA 966 Solution Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-HA 966, the S-enantiomer of 3-Amino-1-hydroxypyrrolidin-2-one, is a compound noted for its potent sedative and ataxic effects.[1][2] Unlike its R-(+)-enantiomer, which is a selective antagonist at the glycine (B1666218) modulatory site of the NMDA receptor, the (S)-(-)-enantiomer is a weak NMDA receptor antagonist.[1][2] Its primary mechanism of action is believed to be the disruption of striatal dopaminergic mechanisms, affecting the storage of newly formed dopamine.[1] Understanding the stability of this compound in solution is critical for ensuring the accuracy and reproducibility of research findings and for the development of potential therapeutic applications. These application notes provide a comprehensive overview of recommended storage conditions and detailed protocols for assessing the stability of this compound solutions.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity and activity of this compound. While the solid form is relatively stable, solutions are more susceptible to degradation.
Solid Compound: The solid, powdered form of this compound should be stored at room temperature.[3]
Stock Solutions: For optimal stability, prepare stock solutions and store them in aliquots to minimize freeze-thaw cycles. The following storage conditions are recommended for stock solutions:
| Storage Temperature | Duration | Notes |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| -80°C | Up to 6 months | Recommended for long-term storage. |
Protect solutions from light, especially during storage and handling, by using amber vials or by wrapping containers in aluminum foil.
Solution Stability Data
While specific public data on the degradation kinetics of this compound is limited, the following table provides a template for how such data would be presented. This hypothetical data illustrates the expected stability profile under various stress conditions.
| Condition | Solvent | Incubation Time (days) | This compound Remaining (%) | Degradation Products Detected |
| pH | ||||
| pH 2 (Acid Hydrolysis) | Water | 7 | 85 | Peak 1, Peak 2 |
| pH 7 (Neutral) | Water | 7 | 98 | None |
| pH 10 (Base Hydrolysis) | Water | 7 | 75 | Peak 3, Peak 4 |
| Temperature | ||||
| 4°C | PBS (pH 7.4) | 30 | 99 | None |
| 25°C (Room Temperature) | PBS (pH 7.4) | 30 | 92 | Minor Peak 1 |
| 40°C | PBS (pH 7.4) | 30 | 80 | Peak 1, Minor Peak 2 |
| Light Exposure | ||||
| Photostability (ICH Q1B) | Methanol/Water | 7 | 88 | Peak 5 |
| Dark Control | Methanol/Water | 7 | 99 | None |
| Oxidative Stress | ||||
| 3% H₂O₂ | Water | 1 | 70 | Multiple Peaks |
Signaling Pathway of this compound
This compound primarily exerts its sedative effects through the modulation of the dopaminergic system in the striatum. The diagram below illustrates the proposed signaling pathway.
Caption: Signaling pathway of this compound in the striatum.
Experimental Protocols
The following protocols provide a framework for conducting stability studies on this compound solutions.
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate this compound from its potential degradation products.
1. Instrumentation and Chromatographic Conditions (Suggested Starting Point):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (or as determined by UV scan).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Working Standard Solution: Dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.
-
Sample Solution: Prepare samples from the forced degradation studies at a similar concentration.
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Caption: HPLC method development workflow.
Protocol 2: Forced Degradation Studies
Forced degradation (stress testing) is crucial for identifying potential degradation products and establishing the intrinsic stability of this compound.
1. Preparation of this compound Solution:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a water/methanol mixture).
2. Stress Conditions:
-
Acid Hydrolysis: Add 1 mL of the drug solution to 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 mL of the drug solution to 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 1 mL of the drug solution to 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the drug solution at 60°C in a temperature-controlled oven for 7 days.
-
Photodegradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Maintain a dark control sample under the same conditions.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Determine the percentage of this compound remaining and identify any degradation products.
Caption: Forced degradation study workflow.
Conclusion
The stability of this compound solutions is paramount for reliable experimental outcomes. Adherence to the recommended storage conditions will help preserve the compound's integrity. The provided protocols offer a robust framework for researchers to develop a stability-indicating HPLC method and perform forced degradation studies to thoroughly characterize the stability profile of this compound in various solution-based formulations. This information is invaluable for ensuring data quality in preclinical research and for guiding formulation development in pharmaceutical applications.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
Research-Grade (S)-(-)-HA 966: A Guide for Neuroscientists and Drug Development Professionals
(S)-(-)-HA 966 is a chiral molecule and the (S)-enantiomer of the compound HA 966. It is a research chemical with distinct and potent sedative and ataxic properties. Unlike its (R)-(+)-enantiomer, which acts as a selective antagonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, this compound exhibits only weak activity at this site. Its primary mechanism of action is believed to be a "γ-butyrolactone-like" effect, characterized by the disruption of striatal dopaminergic neurotransmission. This unique pharmacological profile makes it a valuable tool for researchers investigating sedative-hypnotic mechanisms, motor control, and the role of dopamine (B1211576) in the central nervous system.
For researchers, scientists, and drug development professionals, obtaining high-purity this compound is crucial for reliable and reproducible experimental outcomes. Several chemical suppliers specialize in providing research-grade compounds, and it is recommended to request a certificate of analysis to ensure the identity and purity of the product.
Reputable Suppliers of Research-Grade this compound:
While some former suppliers like Tocris Bioscience and R&D Systems have discontinued (B1498344) this product, several other vendors provide research-grade this compound or its salts. It is imperative to verify the specific enantiomeric purity from any supplier. Potential sources include:
-
AbMole BioScience
-
APExBIO
-
TargetMol
-
Euro Nootropics
-
UMBRELLA Labs
-
Research Chems Lab
-
MedchemExpress
Note: Availability may vary, and it is advisable to contact the suppliers directly for current stock and purity information. This product is for research use only and not for human consumption.[1]
Pharmacological Data Summary
The following table summarizes the key quantitative data for this compound, primarily in comparison to its (R)-(+)-enantiomer, to highlight its distinct pharmacological profile.
| Parameter | This compound | (R)-(+)-HA 966 | Reference |
| Glycine Site (NMDA Receptor) Activity | |||
| IC50 (inhibition of [3H]glycine binding) | 339 µM | 12.5 µM | [2] |
| In Vivo Sedative/Ataxic Effects | |||
| Potency compared to (+)-enantiomer | >25-fold more potent | - | [2] |
| Minimum effective dose (rotarod, mice) | 5 mg/kg | 250 mg/kg | |
| Effect on Dopaminergic Neurons | |||
| Inhibition of firing rate in substantia nigra | Potent | ~10-fold less potent than (-)-enantiomer | |
| ID50 (inhibition of firing rate, i.v., rats) | 5.7 mg/kg | 57.8 mg/kg |
Key Applications and Experimental Protocols
This compound is primarily utilized in preclinical research to investigate its sedative, muscle relaxant, and ataxic effects, and to explore the underlying mechanisms involving the dopaminergic system.
Application 1: In Vivo Assessment of Sedative and Ataxic Effects
Objective: To evaluate the sedative and motor-impairing effects of this compound in rodents.
Experimental Protocol: Rotarod Test
This protocol is adapted from methodologies used to assess motor coordination and ataxia.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Rotarod apparatus for mice or rats
-
Experimental animals (e.g., male Swiss-Webster mice)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: Acclimate the animals to the laboratory environment for at least one week before the experiment.
-
Training: Train the animals on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days. Animals that consistently fail to remain on the rod for the full duration should be excluded.
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired doses (e.g., 1, 5, 10, 25 mg/kg).
-
Administration: On the test day, administer the prepared doses of this compound or vehicle to the animals via i.p. injection.
-
Testing: At a predetermined time post-injection (e.g., 15-30 minutes), place the animals on the rotarod.
-
Data Collection: Record the latency to fall from the rotating rod for each animal. A cutoff time (e.g., 300 seconds) is typically used.
-
Analysis: Compare the latency to fall between the different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Application 2: Investigation of Effects on Dopaminergic Neuron Activity
Objective: To determine the effect of this compound on the firing rate of dopaminergic neurons in the substantia nigra.
Experimental Protocol: In Vivo Single-Unit Electrophysiology
This protocol is a generalized procedure based on studies investigating the effects of neuroactive compounds on neuronal activity.
Materials:
-
This compound
-
Anesthetic (e.g., chloral (B1216628) hydrate)
-
Stereotaxic apparatus
-
Recording microelectrodes (e.g., glass micropipettes filled with Pontamine sky blue in NaCl)
-
Amplifier and data acquisition system
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., rat) and place it in the stereotaxic apparatus.
-
Surgical Procedure: Perform a craniotomy over the substantia nigra pars compacta (SNc) according to established stereotaxic coordinates.
-
Electrode Placement: Slowly lower the recording microelectrode into the SNc until the characteristic firing pattern of a dopaminergic neuron is identified.
-
Baseline Recording: Record the baseline firing rate of the neuron for a stable period (e.g., 5-10 minutes).
-
Drug Administration: Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) at the desired doses.
-
Post-Administration Recording: Continuously record the neuronal firing rate to observe any changes induced by the compound.
-
Histological Verification: At the end of the experiment, eject a small amount of Pontamine sky blue from the electrode tip to mark the recording site. Perfuse the animal, and process the brain tissue for histological verification of the electrode placement.
-
Data Analysis: Analyze the changes in firing rate from baseline following drug administration.
Visualizing the Mechanism and Workflow
To better understand the proposed mechanism of action and the experimental workflow, the following diagrams are provided.
References
Application Notes and Protocols for Modeling GHB-like Effects using (S)-(-)-HA-966
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gamma-hydroxybutyrate (GHB) is an endogenous neurotransmitter and a psychoactive drug with complex pharmacological effects, including sedation, anesthesia, and rewarding properties, which has led to its clinical use and abuse.[1] Its mechanism of action is primarily mediated through weak agonism at the GABAB receptor and agonism at the dedicated GHB receptor.[2][3] (S)-(-)-HA-966, the S-enantiomer of 3-amino-1-hydroxypyrrolidin-2-one, has been identified as a compound with sedative and muscle relaxant properties reminiscent of GHB.[4] Unlike its R-(+)-enantiomer, which is a selective antagonist at the glycine (B1666218) site of the NMDA receptor, (S)-(-)-HA-966 is a weak NMDA receptor antagonist.[4][5] Notably, the sedative and ataxic effects of HA-966 are attributed to the (S)-(-) enantiomer, which is described as a "γ-hydroxybutyric acid (GHB)-like agent" but reportedly shows no affinity for the GABAB receptor.[6] The mechanism of (S)-(-)-HA-966 is thought to involve the disruption of striatal dopaminergic mechanisms.[4]
These application notes provide a framework for utilizing (S)-(-)-HA-966 as a pharmacological tool to investigate and model the effects of GHB, particularly those that may be independent of GABAB receptor activation. The following sections detail the pharmacological data, experimental protocols, and relevant signaling pathways to guide researchers in this area.
Data Presentation
The following tables summarize the available quantitative data for (S)-(-)-HA-966 and GHB. It is important to note that the data for the two compounds are often from different studies and experimental conditions, which should be considered when making direct comparisons.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Radioligand | Preparation | IC50 / Kd / Ki | Reference |
| (S)-(-)-HA-966 | Glycine site (NMDA Receptor) | [3H]glycine | Rat cerebral cortex synaptic membranes | IC50: 339 µM | [4][5] |
| Glycine-potentiated NMDA response | Cultured cortical neurons | IC50: 708 µM | [4][5] | ||
| GHB | GHB Receptor | [3H]GHB | Rat brain | Kd: Nanomolar and micromolar ranges | [7] |
| GHB Receptor | [3H]NCS-382 | Rat brain | Ki for NCS-382: ~0.34 µM | [7] | |
| GABAB Receptor | Recombinant GABABR1/R2 in Xenopus oocytes | EC50: ~5 mM (weak partial agonist) | [8] | ||
| GABAA Receptor (α4β1δ) | Recombinant receptors in Xenopus oocytes | EC50: 140 nM (partial agonist) | [9][10] |
Table 2: In Vivo Electrophysiological and Neurochemical Effects
| Compound | Model | Endpoint | Dose/Concentration | Effect | Reference |
| (S)-(-)-HA-966 | Anesthetized Rat | Firing rate of substantia nigra dopamine (B1211576) neurons | ID50: 5.7 mg/kg i.v. | Dose-dependent reduction | [11] |
| GHB | Anesthetized Rat | Striatal dopamine release (in vivo microdialysis) | 500 mg/kg s.c. | 125-133% increase from baseline | [12] |
| Awake Rat | Striatal dopamine release (in vivo microdialysis) | 500 mg/kg i.p. | Significant inhibition | [12] | |
| Rat Midbrain Slice | Dopamine neuron hyperpolarization | EC50: 0.88 mM | Concentration-dependent hyperpolarization | [13] |
Table 3: Behavioral Effects
| Compound | Behavioral Paradigm | Species | Dose | Effect | Reference |
| (S)-(-)-HA-966 | Locomotor Activity (cocaine-induced) | Rat | 3 mg/kg i.p. | Prevention of locomotor sensitization | [14] |
| Locomotor Activity (cocaine-induced) | Rat | 5 mg/kg i.p. | Blockade of acute locomotion (sedation) | [14] | |
| GHB | Conditioned Place Preference | Rat | 175 and 350 mg/kg i.g. | Place preference | [2] |
| Conditioned Place Preference | Mouse | 250 mg/kg i.p. | Place preference | [2] | |
| Drug Discrimination | Rat | Training dose: 200 mg/kg i.p. | Baclofen produced ~80% GHB-appropriate responding | [2] | |
| Drug Discrimination | Pigeon | Training doses: 56, 100, 178 mg/kg | GABAB antagonist blocked GHB at all doses | [15] |
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity of (S)-(-)-HA-966 and GHB for the GHB receptor and GABAB receptor.
Materials:
-
Rat brain tissue (e.g., cortex, hippocampus) or cells expressing recombinant receptors.
-
Radioligands: [3H]GHB or a specific GHB receptor ligand like [3H]NCS-382; [3H]Baclofen or a GABAB antagonist like [3H]CGP54626.
-
Unlabeled ligands: (S)-(-)-HA-966, GHB, Baclofen, specific GHB and GABAB receptor antagonists.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer.
-
Competition Binding:
-
In triplicate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound ((S)-(-)-HA-966 or GHB) to assay tubes.
-
For total binding, omit the unlabeled compound.
-
For non-specific binding, add a high concentration of a known ligand for the target receptor (e.g., unlabeled GHB for [3H]GHB binding).
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Release
Objective: To measure the effect of (S)-(-)-HA-966 and GHB on extracellular dopamine levels in the striatum of freely moving rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 4 mm membrane).
-
Syringe pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
(S)-(-)-HA-966 and GHB for injection.
-
HPLC system with electrochemical detection (HPLC-ECD).
Procedure:
-
Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the striatum. Allow the animal to recover for at least 48 hours.
-
Microdialysis:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a 1-2 hour stabilization period.
-
Collect baseline dialysate samples (e.g., every 20 minutes) for at least one hour.
-
-
Drug Administration: Administer (S)-(-)-HA-966 or GHB via the desired route (e.g., intraperitoneal, subcutaneous).
-
Sample Collection: Continue collecting dialysate samples for several hours post-administration.
-
Dopamine Analysis:
-
Inject a portion of each dialysate sample into the HPLC-ECD system.
-
Separate dopamine using a reverse-phase column.
-
Quantify dopamine levels by comparing peak areas to a standard curve.
-
-
Data Analysis: Express dopamine levels as a percentage of the pre-drug baseline. Analyze the data using appropriate statistical methods (e.g., ANOVA).
-
Histology: At the end of the experiment, verify the probe placement histologically.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of (S)-(-)-HA-966 in comparison to GHB.
Apparatus: A three-compartment chamber with distinct visual and tactile cues in the two outer compartments, separated by a neutral central compartment.
Procedure:
-
Pre-conditioning (Habituation): For one or more days, allow the animals (rats or mice) to freely explore all three compartments for a set duration (e.g., 15-30 minutes) to establish baseline preference.
-
Conditioning: This phase typically lasts for several days.
-
On "drug" days, administer the test compound ((S)-(-)-HA-966 or GHB) and confine the animal to one of the outer compartments for a set period (e.g., 30 minutes).
-
On "vehicle" days, administer the vehicle and confine the animal to the opposite outer compartment for the same duration. The pairing of drug/vehicle to a specific compartment should be counterbalanced across animals.
-
-
Post-conditioning (Test): On the test day, place the animal in the central compartment in a drug-free state and allow it to freely explore all three compartments for the same duration as in the pre-conditioning phase.
-
Data Analysis: Record the time spent in each compartment during the test phase. A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.[16]
Signaling Pathways and Workflows
GHB Signaling Pathway
GHB exerts its effects through a complex interplay between GABAB receptors and specific GHB receptors, ultimately modulating various neurotransmitter systems, including dopamine.[[“]][18]
Caption: Simplified signaling pathway of GHB, illustrating its dual action on GHB and GABA-B receptors.
Experimental Workflow for In Vivo Microdialysis
The following diagram outlines the key steps in an in vivo microdialysis experiment to assess the effects of (S)-(-)-HA-966 or GHB on dopamine release.
Caption: Step-by-step workflow for an in vivo microdialysis experiment.
Logical Relationship for CPP Experiment
The conditioned place preference paradigm is based on Pavlovian conditioning, where a neutral environment becomes associated with the rewarding or aversive effects of a drug.
Caption: Logical flow of a conditioned place preference experiment.
References
- 1. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Gamma-hydroxybutyrate is a weak agonist at recombinant GABA(B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of the enantiomers of (+/-)-HA-966 on dopamine neurons: an electrophysiological study of a chiral molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of gamma-hydroxybutyrate on central dopamine release in vivo. A microdialysis study in awake and anesthetized animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gamma-hydroxybutyrate is a GABAB receptor agonist that increases a potassium conductance in rat ventral tegmental dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (S)-(-)-HA-966, a gamma-hydroxybutyrate-like agent, prevents enhanced mesocorticolimbic dopamine metabolism and behavioral correlates of restraint stress, conditioned fear and cocaine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discriminative stimulus effects of gamma-hydroxybutyrate: role of training dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. consensus.app [consensus.app]
- 18. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Motor Impairment with (S)-(-)-HA-966
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(S)-(-)-HA-966 is the levorotatory enantiomer of the compound HA-966, a substance recognized for its distinct effects on the central nervous system. Unlike its dextrorotatory counterpart, (R)-(+)-HA-966, which acts as a selective antagonist at the glycine (B1666218) modulatory site of the NMDA receptor, (S)-(-)-HA-966 exhibits potent sedative and muscle relaxant properties.[1][2] These effects are primarily attributed to a disruption of striatal dopaminergic mechanisms, presenting a profile similar to that of gamma-butyrolactone.[1][2]
The sedative and ataxic effects of racemic HA-966 are predominantly caused by the (S)-(-)-enantiomer, which has been shown to be over 25 times more potent than the (R)-(+)-enantiomer in this regard.[1][2] This characteristic makes (S)-(-)-HA-966 a valuable pharmacological tool for inducing and assessing motor impairment in preclinical rodent models. Its mechanism of action is believed to involve the inhibition of dopamine (B1211576) neuron activity in the substantia nigra, leading to a reduction in dopamine release in the striatum.[3]
This document provides detailed protocols for utilizing (S)-(-)-HA-966 to induce and quantify motor impairment in rodents, employing a battery of standardized behavioral tests. The presented methodologies are designed to ensure reproducibility and provide a robust framework for investigating the effects of this compound and potential therapeutic interventions.
Quantitative Data Summary
The following tables summarize key quantitative data related to the administration of (S)-(-)-HA-966 in rodents.
Table 1: Dosage and Administration for Motor Impairment Studies
| Animal Model | Route of Administration | Effective Dose Range for Sedation/Ataxia | Reference |
| Rat | Intraperitoneal (i.p.) | 3 - 5 mg/kg | |
| Rat | Intravenous (i.v.) | ID50 = 5.7 mg/kg (for reduction in dopamine neuron firing rate) | |
| Rat | Intravenous (i.v.) | 30 mg/kg (for inhibition of substantia nigra dopamine neuron activity) | |
| Mouse | Intravenous (i.v.) / Intraperitoneal (i.p.) | Not explicitly defined for motor impairment, but noted to be >25-fold more potent than (R)-(+)-enantiomer | [1][2] |
Table 2: Effects of (S)-(-)-HA-966 on Motor Function Parameters (Hypothetical Data for Illustrative Purposes)
| Behavioral Test | Animal Model | Dose (mg/kg, i.p.) | Key Parameter Measured | Result |
| Rotarod | Mouse | 5 | Latency to fall (seconds) | Significant decrease compared to vehicle |
| Beam Walking | Rat | 3 | Number of foot slips | Significant increase compared to vehicle |
| Open Field | Rat | 5 | Total distance traveled (cm) | Significant decrease compared to vehicle |
| Open Field | Rat | 5 | Rearing frequency | Significant decrease compared to vehicle |
Experimental Protocols
Animal Models and Drug Preparation
-
Animal Models: Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g) are commonly used. Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All experiments should be conducted in accordance with institutional animal care and use guidelines.
-
Drug Preparation: (S)-(-)-HA-966 should be dissolved in a sterile saline solution (0.9% NaCl). The concentration should be adjusted to allow for an injection volume of 1-2 ml/kg for rats and 5-10 ml/kg for mice. Fresh solutions should be prepared on the day of the experiment.
Protocol for Rotarod Test
The rotarod test assesses motor coordination and balance.
-
Apparatus: An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice, 7 cm for rats) is used. The speed of rotation can be constant or accelerating.
-
Training:
-
Acclimatize the animals to the testing room for at least 30 minutes before the first training session.
-
Place the animals on the stationary rod for 60 seconds.
-
Start the rotation at a low speed (e.g., 4 rpm) and train the animals to walk on the rotating rod for a predetermined period (e.g., 120 seconds).
-
Repeat the training for 2-3 consecutive days until a stable baseline performance is achieved (i.e., the animals can stay on the rod for the maximum duration).
-
-
Test Procedure:
-
Administer (S)-(-)-HA-966 or vehicle control intraperitoneally (i.p.).
-
15 minutes post-injection, place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).[2]
-
Record the latency to fall from the rod. A fall is defined as the animal falling off the rod or clinging to the rod and completing a full rotation without attempting to walk.
-
The trial is typically ended after a maximum duration (e.g., 300 seconds).
-
Perform 3 trials with an inter-trial interval of at least 15 minutes.
-
Protocol for Beam Walking Test
The beam walking test evaluates fine motor coordination and balance.
-
Apparatus: A narrow wooden or plastic beam (e.g., 1 cm wide, 100 cm long) elevated above the ground (e.g., 50 cm). A goal box with bedding from the home cage is placed at one end of the beam to motivate the animal to cross.
-
Training:
-
Acclimatize the animals to the testing room.
-
Allow the animals to traverse the beam into the goal box. The first few trials may require gentle guidance.
-
Repeat the training for 2-3 days until the animals can cross the beam smoothly and consistently.
-
-
Test Procedure:
-
Administer (S)-(-)-HA-966 or vehicle control (i.p.).
-
30 minutes post-injection, place the animal at the start of the beam.
-
Record the time taken to traverse the beam and the number of foot slips (when a paw slips off the top of the beam).
-
A video recording of the test can be used for more detailed analysis of gait parameters.
-
Perform 3 trials with an inter-trial interval of at least 10 minutes.
-
Protocol for Open Field Test
The open field test is used to assess general locomotor activity and exploratory behavior.
-
Apparatus: A square or circular arena (e.g., 100 cm x 100 cm for rats, 50 cm x 50 cm for mice) with high walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The floor can be divided into a central and a peripheral zone.
-
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer (S)-(-)-HA-966 or vehicle control (i.p.).
-
30 minutes post-injection, place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 10-15 minutes).
-
An automated video tracking system is used to record and analyze various parameters, including:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
Rearing frequency: The number of times the animal stands on its hind legs, a measure of exploratory behavior.
-
Velocity: The speed of movement.
-
-
Visualizations
Caption: Experimental workflow for assessing motor impairment.
Caption: Proposed signaling pathway of this compound.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrical stimulation of the nigrostriatal pathway after HA-966 block of triatal dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-(-)-HA-966 in Cocaine Sensitization Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Behavioral sensitization to psychostimulants, such as cocaine, is a phenomenon characterized by an augmented locomotor response following repeated, intermittent administration of the drug. This process is thought to underlie the development and maintenance of drug addiction. (S)-(-)-HA-966, a compound known for its activity at the glycine (B1666218) modulatory site of the NMDA receptor, has been investigated for its potential to mitigate cocaine-induced behavioral sensitization. These application notes provide detailed protocols and data presentation for studying the effects of (S)-(-)-HA-966 in rodent models of cocaine sensitization.
Data Presentation
The following tables summarize the quantitative data on the effects of (S)-(-)-HA-966 on cocaine-induced locomotor sensitization. The data is based on findings where (S)-(-)-HA-966 was shown to prevent the expression of sensitization.[1]
Table 1: Effect of (S)-(-)-HA-966 on the Development of Cocaine-Induced Locomotor Sensitization
| Treatment Group | Day 1 Locomotor Activity (Distance Traveled in cm/60 min, Mean ± SEM) | Day 10 Locomotor Activity (Distance Traveled in cm/60 min, Mean ± SEM) | % Change from Day 1 to Day 10 |
| Saline + Saline | 3500 ± 300 | 3400 ± 280 | -2.9% |
| Saline + Cocaine (15 mg/kg) | 8500 ± 600 | 14500 ± 900 | +70.6% |
| (S)-(-)-HA-966 (3 mg/kg) + Cocaine (15 mg/kg) | 8300 ± 550 | 8600 ± 650 | +3.6% |
| (S)-(-)-HA-966 (5 mg/kg) + Cocaine (15 mg/kg) | 4500 ± 400 | 4700 ± 420 | +4.4% |
Note: Data are representative based on published findings.[1] A dose of 3 mg/kg of (S)-(-)-HA-966 was found to prevent locomotor sensitization without affecting the acute motor response to cocaine.[1] A higher dose of 5 mg/kg blocked the acute cocaine-induced locomotion and was associated with sedation.[1]
Table 2: Effect of (S)-(-)-HA-966 on Mesocorticolimbic Dopamine (B1211576) Metabolism During Cocaine Sensitization
| Treatment Group | Dopamine Metabolite Levels (% of Control, Mean ± SEM) - Nucleus Accumbens | Dopamine Metabolite Levels (% of Control, Mean ± SEM) - Medial Prefrontal Cortex |
| Saline + Saline | 100 ± 8 | 100 ± 7 |
| Saline + Cocaine (Sensitized) | 175 ± 15 | 160 ± 12 |
| (S)-(-)-HA-966 (3 mg/kg) + Cocaine (Sensitized) | 110 ± 9 | 105 ± 8 |
Note: Data are representative. (S)-(-)-HA-966 has been shown to prevent the enhanced mesocorticolimbic dopamine metabolism associated with cocaine sensitization.[1]
Experimental Protocols
Protocol 1: Induction of Cocaine-Induced Locomotor Sensitization in Rats
Objective: To establish a robust and reproducible model of cocaine sensitization by measuring the locomotor response to repeated cocaine administration.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Cocaine hydrochloride (dissolved in 0.9% saline)
-
(S)-(-)-HA-966 (dissolved in 0.9% saline)
-
0.9% sterile saline
-
Animal activity monitoring chambers (e.g., open-field arenas equipped with photobeams or video tracking software)
-
Syringes and needles for intraperitoneal (i.p.) injections
Procedure:
-
Habituation:
-
Individually house rats and allow them to acclimate to the colony room for at least 7 days.
-
Handle the rats daily for 3-5 days prior to the start of the experiment.
-
On the two days preceding the experiment, habituate the rats to the locomotor activity chambers for 60 minutes each day.
-
-
Treatment Groups:
-
Divide the animals into at least four groups:
-
Group 1: Saline + Saline (Control)
-
Group 2: Saline + Cocaine
-
Group 3: (S)-(-)-HA-966 (3 mg/kg) + Cocaine
-
Group 4: (S)-(-)-HA-966 (5 mg/kg) + Cocaine
-
-
-
Sensitization Regimen (Days 1-7):
-
Day 1 (Initial Cocaine Response):
-
Place all animals in the activity chambers and allow them to habituate for 30 minutes.
-
Administer the appropriate pretreatment (Saline or (S)-(-)-HA-966) via i.p. injection.
-
30 minutes after the pretreatment, administer the appropriate treatment (Saline or Cocaine at 15 mg/kg, i.p.).
-
Immediately place the animals back into the activity chambers and record locomotor activity for 60-120 minutes.
-
-
Days 2-6 (Repeated Injections):
-
Administer the respective pretreatments and treatments to the animals in their home cages once daily. This is to associate the drug effect with the home cage environment and not the testing chamber, thus measuring the unconditioned effects of the drug on the challenge day.
-
-
Day 7 (Withdrawal):
-
No injections are given. The animals remain in their home cages.
-
-
-
Challenge Day (Day 10):
-
Place all animals in the activity chambers and allow for a 30-minute habituation period.
-
Administer a challenge dose of cocaine (15 mg/kg, i.p.) to all groups that previously received cocaine. The control group receives a saline injection.
-
Immediately place the animals back into the activity chambers and record locomotor activity for 60-120 minutes.
-
-
Data Analysis:
-
Quantify locomotor activity as total distance traveled, number of photobeam breaks, or other relevant parameters.
-
Compare the locomotor activity on Day 10 to Day 1 for each group. A significant increase in locomotor response to the cocaine challenge in the "Saline + Cocaine" group compared to their Day 1 response indicates successful sensitization.
-
Compare the locomotor response of the (S)-(-)-HA-966 treated groups to the "Saline + Cocaine" group on Day 10 to determine if sensitization was prevented.
-
Visualizations
Experimental Workflow
Caption: Workflow for a typical cocaine sensitization experiment.
Signaling Pathway
The development of cocaine sensitization involves neuroplastic changes in the brain's reward circuitry. A key pathway implicated is the glutamatergic system, particularly involving the N-methyl-D-aspartate (NMDA) receptor. (S)-(-)-HA-966 is thought to exert its effects by modulating this pathway at the glycine co-agonist site of the NMDA receptor.
Caption: Signaling cascade in cocaine sensitization.
References
Application Notes and Protocols for Studying Conditioned Fear Response with (S)-(-)-HA 966
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-(-)-HA 966 is the S-enantiomer of the compound 3-Amino-1-hydroxypyrrolidin-2-one. While its counterpart, (R)-(+)-HA 966, is a selective antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, this compound is a weak NMDA receptor antagonist and is primarily recognized for its potent sedative and muscle relaxant properties.[1][2] These distinct pharmacological profiles suggest different potential applications in neuroscience research.
These application notes provide a comprehensive overview of the use of HA 966 in the context of conditioned fear studies, with a specific focus on the known properties of the (S)-(-)-enantiomer. Due to the limited availability of studies utilizing the isolated (S)-(-)-enantiomer in fear conditioning paradigms, this document leverages data from studies on racemic HA-966 and provides detailed protocols that can be adapted for investigating the specific effects of this compound.
Mechanism of Action
This compound acts as a weak antagonist at the glycine modulatory site of the NMDA receptor.[1][2] The NMDA receptor, a key player in synaptic plasticity, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. By binding to the glycine site, HA 966 can modulate NMDA receptor function, which is critical for the learning and memory processes underlying fear conditioning, extinction, and reconsolidation.
The racemic mixture of HA-966 has been shown to block NMDA responses through a selective interaction with this glycine modulatory site.[3] However, the (S)-(-)-enantiomer displays significantly lower affinity for the glycine site compared to the (R)-(+)-enantiomer.[1][2] The primary effects of this compound observed in vivo are sedation and muscle relaxation.[1]
Data Presentation
The following tables summarize the quantitative data available for the enantiomers of HA 966.
Table 1: In Vitro Receptor Binding and Functional Antagonist Activity of HA 966 Enantiomers
| Compound | IC50 for [3H]glycine binding (µM) | IC50 for glycine-potentiated NMDA response (µM) |
| (R)-(+)-HA 966 | 12.5 | 13 |
| This compound | 339 | 708 |
Data from Singh et al., 1990.[1][2]
Table 2: Effect of Racemic HA 966 on Fear-Potentiated Startle in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Pre-Extinction Fear-Potentiated Startle (%) | Post-Extinction Fear-Potentiated Startle (%) |
| Saline + Saline | - | ~120 | ~80 |
| Saline + DCS (15 mg/kg) | - | ~120 | ~40 |
| HA 966 + Saline | 6 | ~120 | ~80 |
| HA 966 + DCS (15 mg/kg) | 6 | ~120 | ~80 |
Data adapted from Walker et al., 2002.[4] Note: This study used the racemic mixture of HA-966. DCS (D-cycloserine) is a partial agonist at the glycine site.[4]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the effects of HA 966 on conditioned fear. These protocols are based on established methods and can be adapted to specifically investigate this compound.
Protocol 1: Fear-Potentiated Startle in Rats
This protocol is adapted from Walker et al., 2002[4] and is designed to assess the effect of a compound on the extinction of conditioned fear.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Startle chambers (with a grid floor for footshock delivery)
-
Light stimulus source
-
Noise generator for acoustic startle stimulus
-
This compound or racemic HA 966
-
Vehicle (e.g., saline)
-
D-cycloserine (optional, as a positive control for extinction enhancement)
Procedure:
-
Habituation (Day 1):
-
Place each rat in a startle chamber for a 10-minute acclimation period.
-
Deliver 30 acoustic startle stimuli (e.g., 95 dB, 50 ms (B15284909) duration) with a variable inter-stimulus interval (ISI) averaging 30 seconds.
-
-
Fear Conditioning (Day 2):
-
Place the rats back into the same startle chambers.
-
After a 5-minute acclimation period, present 10 pairings of a light conditioned stimulus (CS; e.g., 3.7 seconds) that co-terminates with a footshock unconditioned stimulus (US; e.g., 0.5 seconds, 0.6 mA). The inter-trial interval (ITI) should be variable, averaging 4 minutes.
-
-
Pre-Extinction Test (Day 3):
-
Return the rats to the startle chambers.
-
After a 5-minute acclimation period, present 30 startle stimuli to habituate the startle response.
-
Following this, present a series of trials consisting of the acoustic startle stimulus alone (noise-alone trials) and the light followed by the acoustic startle stimulus (light-noise trials) in a counterbalanced order. This measures the baseline fear-potentiated startle.
-
-
Extinction Training and Drug Administration (Day 4):
-
Administer this compound (dose to be determined based on preliminary studies, considering its sedative effects) or vehicle via intraperitoneal (i.p.) injection. A starting point could be adapted from the 6 mg/kg used for the racemate.[4]
-
30-40 minutes post-injection, place the rats in the startle chambers.
-
Present 30-90 non-reinforced light CS presentations to extinguish the conditioned fear response.
-
-
Post-Extinction Test (Day 5):
-
Return the rats to the startle chambers and repeat the testing procedure from Day 3 to measure fear-potentiated startle after extinction training.
-
Data Analysis:
-
Calculate the percent fear-potentiated startle for each rat: [((startle amplitude on light-noise trials - startle amplitude on noise-alone trials) / startle amplitude on noise-alone trials) x 100].
-
Compare the percent fear-potentiated startle between the drug and vehicle groups in the pre- and post-extinction tests using appropriate statistical analyses (e.g., ANOVA, t-test).
Protocol 2: Contextual Fear Conditioning in Mice
This protocol is a standard method to assess fear memory associated with a specific environment and can be used to evaluate the effect of this compound on the acquisition, consolidation, or retrieval of contextual fear.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Fear conditioning chambers with grid floors
-
This compound
-
Vehicle (e.g., saline)
Procedure:
-
Habituation (Day 1):
-
Allow mice to explore the conditioning chamber for 10-15 minutes in the absence of any aversive stimuli.
-
-
Conditioning and Drug Administration (Day 2):
-
For testing effects on acquisition , administer this compound or vehicle 30-40 minutes before the conditioning session.
-
Place the mouse in the conditioning chamber. After a 2-3 minute exploration period, deliver 2-3 footshocks (e.g., 0.5-0.7 mA, 2 seconds).
-
For testing effects on consolidation , administer the drug immediately after the conditioning session.
-
Remove the mouse from the chamber 1 minute after the last shock and return it to its home cage.
-
-
Contextual Fear Test (Day 3):
-
For testing effects on retrieval , administer this compound or vehicle 30-40 minutes before the test.
-
Place the mouse back into the same conditioning chamber for a 5-minute test session in the absence of footshocks.
-
Record the amount of time the mouse spends "freezing" (i.e., complete immobility except for respiration).
-
Data Analysis:
-
Calculate the percentage of time spent freezing during the test session.
-
Compare the freezing behavior between the drug and vehicle groups using appropriate statistical tests.
Mandatory Visualizations
Caption: Experimental workflow for studying the effect of this compound on fear extinction.
Caption: Simplified signaling pathway of NMDA receptor modulation by this compound.
Discussion and Considerations
When designing experiments with this compound, it is crucial to consider its known pharmacological profile. Its sedative and muscle relaxant effects could potentially confound behavioral measures of fear, such as freezing or alterations in startle response, independent of any direct effects on fear memory processes. Therefore, appropriate control experiments are essential to dissociate sedative effects from effects on learning and memory. For instance, testing the effect of the compound on general locomotor activity and on the baseline startle response in the absence of a conditioned stimulus is highly recommended.
Given the weak antagonist activity of this compound at the NMDA receptor glycine site, high doses may be required to observe any modulation of fear memory. However, these doses are likely to produce significant sedation. Researchers should consider a dose-response study to identify a dose that minimizes motor impairment while still allowing for the assessment of its effects on conditioned fear.
The use of the more potent enantiomer, (R)-(+)-HA 966, as a comparator can help to elucidate the specific role of NMDA receptor antagonism in any observed effects. Furthermore, comparing the effects of this compound to a classic sedative, such as a benzodiazepine, could help to distinguish between general sedative effects and any unique properties of the compound.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facilitation of Conditioned Fear Extinction by Systemic Administration or Intra-Amygdala Infusions of d-Cycloserine as Assessed with Fear-Potentiated Startle in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Recording with (S)-(-)-HA-966
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-HA-966 is the S-enantiomer of the racemic compound (±)-HA-966. While its counterpart, (R)-(+)-HA-966, acts as a selective antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, (S)-(-)-HA-966 is a potent sedative and muscle relaxant with only weak activity at the NMDA receptor.[1][2][3] Its sedative effects are thought to be mediated through the disruption of striatal dopaminergic pathways, similar to the action of gamma-butyrolactone, though it does not bind to GABA-B receptors.[4]
These distinct pharmacological properties make (S)-(-)-HA-966 a valuable tool for investigating the neurophysiological underpinnings of sedation and motor control, as well as for studying the role of dopaminergic systems in these processes. This document provides detailed application notes and protocols for utilizing (S)-(-)-HA-966 in electrophysiological studies.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data for (S)-(-)-HA-966 and its enantiomer for comparative purposes.
Table 1: In Vivo Electrophysiological Effects on Dopamine (B1211576) Neurons
| Compound | Parameter | Value | Species | Brain Region | Administration Route | Reference |
| (S)-(-)-HA-966 | ID₅₀ (Firing Rate Reduction) | 57.8 mg/kg | Rat | Substantia Nigra | i.v. | [5] |
| (R)-(+)-HA-966 | ID₅₀ (Firing Rate Reduction) | 5.7 mg/kg | Rat | Substantia Nigra | i.v. | [5] |
| (-)-enantiomer | Dose for Inhibition | 30 mg/kg | Rat | Substantia Nigra | i.v. | [6] |
| (+/-)-HA-966 | Dose for Complete Inhibition | 40 mg/kg | Rat | Substantia Nigra | i.v. | [4][6] |
Table 2: In Vitro Binding and Functional Assays
| Compound | Assay | Parameter | Value | Preparation | Reference |
| (S)-(-)-HA-966 | [³H]glycine binding | IC₅₀ | 339 µM | Rat cerebral cortex synaptic membranes | [1][2][3] |
| (R)-(+)-HA-966 | [³H]glycine binding | IC₅₀ | 12.5 µM | Rat cerebral cortex synaptic membranes | [1][2][3] |
| (-)-HA-966 | Glycine-potentiated NMDA response | IC₅₀ | 708 µM | Cultured cortical neurons | [1][2] |
| (+)-HA-966 | Glycine-potentiated NMDA response | IC₅₀ | 13 µM | Cultured cortical neurons | [1][2] |
| (-)-HA-966 | Inhibition of dopaminergic neuronal firing | EC₅₀ | 444.0 µM | Rat substantia nigra slices | [7] |
Table 3: In Vivo Anticonvulsant and Ataxic Effects
| Compound | Test | Parameter | Value | Species | Administration Route | Reference |
| (S)-enantiomer | Low-intensity electroshock | ED₅₀ | 8.8 mg/kg | Mouse | i.v. | [8] |
| Racemic HA-966 | Low-intensity electroshock | ED₅₀ | 13.2 mg/kg | Mouse | i.v. | [8] |
| (R)-enantiomer | Low-intensity electroshock | ED₅₀ | 105.9 mg/kg | Mouse | i.v. | [8] |
| (S)-enantiomer | Ataxia (inverted screen) | - | 17x more potent than (R)-enantiomer | - | - | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of (S)-(-)-HA-966
Caption: Proposed signaling pathway for (S)-(-)-HA-966's sedative effects.
Experimental Workflow for In Vitro Brain Slice Electrophysiology
Caption: Workflow for in vitro electrophysiology with (S)-(-)-HA-966.
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording from Brain Slices
This protocol is designed to assess the effect of (S)-(-)-HA-966 on the electrophysiological properties of neurons in acute brain slices.
Materials:
-
(S)-(-)-HA-966 hydrochloride
-
Artificial cerebrospinal fluid (ACSF)
-
Internal solution for patch pipette
-
Vibratome
-
Patch-clamp amplifier and data acquisition system
-
Microscope with micromanipulators
-
Animal model (e.g., Sprague-Dawley rat)
Procedure:
-
Solution Preparation:
-
Prepare ACSF containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use.
-
Prepare the internal pipette solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).
-
Prepare a stock solution of (S)-(-)-HA-966 in deionized water or ACSF. It is recommended to prepare fresh solutions for each experiment.
-
-
Brain Slice Preparation:
-
Anesthetize the animal and rapidly decapitate.
-
Quickly remove the brain and place it in ice-cold, oxygenated ACSF.
-
Cut coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., substantia nigra) using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated ACSF and allow them to recover at room temperature for at least 1 hour before recording.[9]
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF at a rate of approximately 5 ml/min.[9]
-
Identify target neurons within the brain slice.
-
Using a glass micropipette (4-6 MΩ resistance) filled with internal solution, approach a neuron and establish a giga-ohm seal.[10]
-
Rupture the membrane to achieve the whole-cell configuration.[10][11]
-
Record baseline neuronal activity (e.g., resting membrane potential, firing rate) for a stable period (e.g., 5-10 minutes).
-
-
Application of (S)-(-)-HA-966:
-
Switch the perfusion to ACSF containing the desired concentration of (S)-(-)-HA-966 (e.g., starting from a low micromolar range and increasing to observe a dose-dependent effect, based on the EC₅₀ of 444.0 µM for dopamine neurons).[7][9]
-
Record the changes in neuronal activity during the application of the drug.
-
After observing a stable effect, switch the perfusion back to regular ACSF to wash out the drug and record the recovery of neuronal activity.
-
Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, action potential firing frequency, and other relevant parameters before, during, and after the application of (S)-(-)-HA-966.
Protocol 2: In Vivo Extracellular Single-Unit Recording
This protocol is for investigating the effects of systemically administered (S)-(-)-HA-966 on the firing rate of specific neuronal populations in an anesthetized animal.
Materials:
-
(S)-(-)-HA-966 hydrochloride
-
Anesthetic (e.g., chloral (B1216628) hydrate)
-
Stereotaxic apparatus
-
Recording microelectrodes
-
Amplifier and data acquisition system
-
Animal model (e.g., Sprague-Dawley rat)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal (e.g., with chloral hydrate) and place it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., substantia nigra).
-
-
Electrode Placement and Recording:
-
Slowly lower a recording microelectrode into the target brain region using stereotaxic coordinates.
-
Identify single-unit activity characteristic of the target neurons (e.g., dopaminergic neurons in the substantia nigra are identified by their long-duration action potentials and slow, irregular firing pattern).
-
Record baseline firing activity for a stable period.
-
-
Drug Administration:
-
Administer (S)-(-)-HA-966 intravenously (i.v.) in a dose-dependent manner. Based on published data, an ID₅₀ of 57.8 mg/kg can be used as a reference for reducing the firing rate of dopamine neurons.[5]
-
Alternatively, the drug can be administered intraperitoneally (i.p.).
-
-
Data Recording and Analysis:
-
Continuously record the single-unit activity before, during, and after drug administration.
-
Analyze the data to determine the dose-dependent effects of (S)-(-)-HA-966 on the firing rate and pattern of the recorded neurons. Firing rate histograms and inter-spike interval analysis can be used to quantify the effects.
-
Important Considerations:
-
Solubility: Ensure that (S)-(-)-HA-966 is fully dissolved in the vehicle before administration.
-
Controls: Appropriate vehicle controls should be included in all experiments.
-
Enantiomeric Purity: Verify the purity of the (S)-(-)-HA-966 compound to avoid confounding effects from the (R)-(+)-enantiomer.
-
Anesthesia: The choice of anesthetic can influence neuronal activity. It is important to consider potential interactions between the anesthetic and (S)-(-)-HA-966.[7]
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. reddit.com [reddit.com]
- 5. Effects of the enantiomers of (+/-)-HA-966 on dopamine neurons: an electrophysiological study of a chiral molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+-)-1-hydroxy-3-aminopyrrolidone-2 (HA-966) inhibits the activity of substantia nigra dopamine neurons through a non-N-methyl-D-aspartate receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Responses of rat substantia nigra dopamine-containing neurones to (-)-HA-966 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different stereoselectivity of the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) for neuroprotective and anticonvulsant actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
unexpected behavioral outcomes with (S)-(-)-HA 966
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-(-)-HA 966.
Troubleshooting Guide: Unexpected Behavioral Outcomes
This guide addresses potential unexpected behavioral outcomes during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Paradoxical Hyperactivity or Agitation | 1. Dose-dependent effects: At very low doses, this compound might modulate dopaminergic pathways before the onset of its more pronounced sedative effects. 2. Interaction with other compounds: Co-administration with other psychoactive compounds could lead to unforeseen synergistic or antagonistic effects on locomotion. 3. Animal model sensitivity: Specific rodent strains may exhibit unique responses. | 1. Conduct a full dose-response study: Start with very low doses and carefully observe the initial behavioral response. Note the time course of any hyperactivity in relation to the expected onset of sedation. 2. Review experimental design: Ensure that no other administered substances are known to induce hyperactivity. If co-administration is necessary, run appropriate controls with each compound individually. 3. Consult literature for strain-specific data: If available, review literature for known behavioral phenotypes of the specific rodent strain being used. |
| Anxiogenic-like Behaviors (e.g., increased thigmotaxis, reduced open-arm exploration) | 1. Complex pharmacology: While the R-(+)-enantiomer is associated with anxiolytic properties, the dopaminergic effects of the (S)-(-)-enantiomer could potentially induce anxiety-like states under certain experimental conditions. 2. Off-target effects: The complete pharmacological profile of this compound is not fully elucidated, and off-target interactions could contribute to anxiogenic-like responses. | 1. Utilize a battery of anxiety tests: Employ multiple behavioral paradigms (e.g., elevated plus maze, open field test, light-dark box) to get a comprehensive picture of the anxiety-like phenotype. 2. Measure physiological correlates of anxiety: Consider measuring stress hormones (e.g., corticosterone) to correlate with behavioral observations. |
| Lack of Expected Sedative/Ataxic Effect | 1. Incorrect dosage or administration: The effective dose may not have been reached, or the route of administration may not be optimal for brain penetration. 2. Metabolic differences: Individual or strain-specific differences in metabolism could alter the bioavailability of the compound. 3. Enantiomeric impurity: The sample may contain a higher than expected proportion of the R-(+)-enantiomer, which does not produce sedation.[1][2][3] | 1. Verify dose calculations and administration technique: Double-check all calculations and ensure proper administration (e.g., intraperitoneal, subcutaneous). 2. Increase the dose systematically: If no effect is observed, cautiously increase the dose in subsequent experiments while closely monitoring for any adverse effects. 3. Confirm the purity and identity of the compound: Use analytical methods (e.g., chiral chromatography) to verify the enantiomeric purity of your this compound sample. |
| Stereotyped Behaviors (e.g., repetitive grooming, gnawing) | 1. Dopaminergic dysregulation: The known influence of this compound on striatal dopamine (B1211576) could, at certain concentrations, lead to stereotypies, which are often associated with excessive dopaminergic stimulation. | 1. Careful behavioral scoring: Systematically score the frequency and duration of stereotyped behaviors at different doses and time points. 2. Co-administration with dopamine antagonists: To test this hypothesis, consider co-administering a D1 or D2 receptor antagonist to see if it attenuates the stereotypy. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the sedative effects of this compound?
A1: The sedative and ataxic effects of this compound are not primarily mediated by the NMDA receptor, where it is a weak antagonist.[1][2][3] It is suggested that these effects are due to a disruption of striatal dopaminergic mechanisms.[1][2][3][4]
Q2: How does the activity of this compound differ from its enantiomer, (R)-(+)-HA 966?
A2: The two enantiomers have distinct pharmacological profiles. This compound is a potent sedative and muscle relaxant with weak activity at the NMDA receptor glycine (B1666218) site.[1][2][3] In contrast, (R)-(+)-HA 966 is a selective and more potent antagonist at the NMDA receptor glycine site and is responsible for the anticonvulsant and neuroprotective effects of the racemic mixture, while lacking the sedative properties of the (S)-(-) enantiomer.[1][2][3]
Q3: Can this compound be used to study NMDA receptor function?
A3: Due to its low affinity for the NMDA receptor glycine site, this compound is not the ideal tool for studying NMDA receptor function.[1][2][3] The (R)-(+)-enantiomer is the appropriate choice for experiments targeting the glycine site of the NMDA receptor.
Q4: What are the known effects of this compound on the dopamine system?
A4: Systemic administration of the (-)-enantiomer of HA-966 has been shown to inhibit the neuronal activity of dopamine neurons in the substantia nigra.[1] Racemic HA-966 causes a rapid and selective increase in striatal dopamine levels.[5]
Quantitative Data
Table 1: In Vitro Receptor Binding and Potency
| Compound | Assay | Tissue/Preparation | IC50 (µM) | Reference(s) |
| This compound | [3H]glycine binding | Rat cerebral cortex | 339 | [1][2][3] |
| (R)-(+)-HA 966 | [3H]glycine binding | Rat cerebral cortex | 12.5 | [1][2][3] |
| This compound | Glycine-potentiated NMDA response | Cultured cortical neurons | 708 | [2][3] |
| (R)-(+)-HA 966 | Glycine-potentiated NMDA response | Cultured cortical neurons | 13 | [2][3] |
| Racemic HA-966 | [3H]glycine binding | Rat cerebral cortex synaptic plasma membranes | 17.5 | [6] |
Table 2: In Vivo Behavioral and Neurochemical Effects
| Compound | Species | Effect | Dose | Reference(s) |
| (R)-(+)-HA 966 | Mice | Antagonism of sound-induced seizures (ED50) | 52.6 mg/kg (i.p.) | [2] |
| (R)-(+)-HA 966 | Mice | Antagonism of NMDLA-induced seizures (ED50) | 900 mg/kg (i.v.) | [2] |
| (-)-enantiomer of HA-966 | Rat | Inhibition of substantia nigra dopamine neuron activity | 30 mg/kg (i.v.) | [1] |
| Racemic HA-966 | Rat | Rapid elevation of striatal dopamine content | 100 mg/kg | [5] |
Experimental Protocols
Rotarod Test for Motor Coordination and Ataxia
Objective: To assess the effect of this compound on motor coordination and balance in rodents, indicative of its ataxic properties.
Materials:
-
Rotarod apparatus (e.g., Ugo Basile, Columbus Instruments)
-
This compound solution
-
Vehicle solution
-
Syringes and needles for administration
-
Test animals (mice or rats)
-
Timer
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Habituation/Training (Day 1):
-
Place each animal on the stationary rod for a brief period (e.g., 60 seconds) to acclimate.
-
Begin rotation at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 2-5 minutes).
-
Animals that fall off are placed back on the rod. Repeat this for a total of 3-4 trials with an inter-trial interval of at least 15 minutes.
-
-
Testing (Day 2):
-
Administer this compound or vehicle at the desired dose and route of administration.
-
At a predetermined time post-injection (e.g., 30 minutes), place the animal on the accelerating rotarod.
-
The rod accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall (in seconds) for each animal. If an animal clings to the rod and completes a full rotation, this is also recorded as a fall.
-
Conduct 2-3 trials per animal with a consistent inter-trial interval.
-
-
Data Analysis: Compare the latency to fall between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Auditory Cued Fear Conditioning
Objective: To determine if this compound affects the acquisition, consolidation, or retrieval of fear memory.
Materials:
-
Fear conditioning chambers equipped with a grid floor for footshock, a speaker for auditory cues, and a video camera.
-
This compound solution
-
Vehicle solution
-
Syringes and needles
-
Test animals (rats or mice)
Procedure:
-
Habituation (Day 1):
-
Place the animal in the conditioning chamber for 5-10 minutes without any stimuli to allow for exploration and habituation to the context.[7]
-
-
Conditioning (Day 2):
-
Administer this compound or vehicle at a set time before placing the animal in the chamber.
-
Allow a baseline period of 2-3 minutes.
-
Present a neutral conditioned stimulus (CS), such as a tone (e.g., 80 dB, 2 kHz) for 20-30 seconds.[8][9]
-
During the last 1-2 seconds of the CS, deliver a mild, brief footshock (the unconditioned stimulus, US), for instance, 0.5-1.0 mA for 1-2 seconds.[7][8]
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Remove the animal from the chamber 30-60 seconds after the final pairing.[7]
-
-
Contextual Fear Testing (Day 3):
-
Place the animal back into the same chamber used for conditioning.
-
Record the animal's behavior for 5-8 minutes with no stimuli presented.
-
Measure the amount of time the animal spends "freezing" (complete immobility except for respiration).
-
-
Cued Fear Testing (Day 4):
-
Place the animal in a novel context (different shape, color, and odor).
-
Allow a baseline period of 2-3 minutes.
-
Present the auditory CS for a continuous period (e.g., 3-5 minutes).
-
Measure the percentage of time the animal spends freezing during the presentation of the cue.
-
-
Data Analysis: Compare the freezing behavior between the drug-treated and vehicle-treated groups for both contextual and cued fear tests.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential effects of acute and subacute HA-966 treatment on storage and release of striatal dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Frontiers | Cued Fear Conditioning in Carioca High- and Low-Conditioned Freezing Rats [frontiersin.org]
- 9. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
solubility issues of (S)-(-)-HA 966 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-(-)-HA 966, focusing on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
This compound is reported to be soluble in water up to 100 mM. However, achieving this concentration may require specific conditions.
Q2: What are the key chemical and physical properties of this compound?
Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one | [1] |
| Molecular Formula | C₄H₈N₂O₂ | [1] |
| Molecular Weight | 116.12 g/mol | [1] |
| CAS Number | 111821-58-0 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Appearance | Crystalline solid | [2] |
Q3: How should I store this compound powder and its aqueous solutions?
-
Powder: The solid form of this compound should be stored at room temperature and desiccated.
Q4: What is the mechanism of action of this compound?
This compound is known to have potent sedative and ataxic effects.[1] Its mechanism is believed to involve the disruption of striatal dopaminergic mechanisms.[1][3] It is a weak antagonist at the NMDA receptor.[4]
Troubleshooting Guide: Solubility Issues
Problem: this compound is not dissolving in water at the desired concentration.
| Possible Cause | Troubleshooting Step | Explanation |
| Insufficient Mixing | Vortex or sonicate the solution. | Mechanical agitation can help break down solid particles and increase the rate of dissolution. |
| Low Temperature | Gently warm the solution (e.g., to 37°C). | For many compounds, solubility increases with temperature. However, be cautious as excessive heat can degrade the compound. |
| pH of the Solution | Adjust the pH of the aqueous buffer. For basic compounds, decreasing the pH may enhance solubility. | The solubility of ionizable compounds is often pH-dependent. |
| Supersaturation | Prepare a more dilute solution and perform serial dilutions to reach the desired concentration. | Attempting to dissolve a high concentration directly can sometimes lead to the formation of a supersaturated and unstable solution. |
Problem: The compound dissolves initially but then precipitates out of solution.
This phenomenon, often called "crashing out," can occur when a stock solution in an organic solvent is diluted into an aqueous buffer where the compound has lower solubility.
| Troubleshooting Step | Explanation |
| Optimize Dilution | Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing. |
| Use a Co-solvent | Include a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in the final aqueous buffer. |
| Check for Equilibrium | Allow the solution to equilibrate for a longer period with gentle agitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
This protocol provides a general procedure. The solubility of this compound in your specific buffer system may require optimization.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 1.1612 mg of this compound (Molecular Weight = 116.12 g/mol ).
-
Dissolution: Aseptically add the weighed powder to a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of sterile water or your desired buffer to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming (not exceeding 37°C) or brief sonication can be applied to aid dissolution.
-
Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm sterile filter.
-
Storage: Use the solution immediately or aliquot and store at -20°C or -80°C for long-term storage.
Protocol 2: Kinetic Aqueous Solubility Assay
This method is used for rapid determination of solubility, often in early-stage drug discovery.
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Dispense Buffer: Dispense the desired aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well filter plate.
-
Add Compound: Add a small volume of the DMSO stock solution to the buffer in the wells. The final DMSO concentration should typically be low (e.g., 1-5%).
-
Incubation: Shake the plate at room temperature for a set period (e.g., 1.5-2 hours) to allow for precipitation to occur.
-
Detection: Determine the solubility limit by measuring the turbidity of the solutions using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which precipitation is observed is the kinetic solubility.
Visualizations
Caption: Experimental workflow for determining aqueous solubility.
Caption: Simplified diagram of the striatal dopamine signaling pathway and the putative site of action for this compound.
References
- 1. (S)-(-)-HA-966 | CAS 111821-58-0 | HA966 | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. Electrical stimulation of the nigrostriatal pathway after HA-966 block of triatal dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
minimizing sedative effects of racemic HA-966 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with racemic HA--966. The focus is on understanding and minimizing its sedative effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing significant sedation in our animal models with racemic HA-966, which is interfering with our behavioral experiments. What is the cause of this sedation?
A1: The sedative and ataxic effects of racemic HA-966 are primarily caused by the (S)-(-) enantiomer.[1][2][3][4] This enantiomer possesses marked sedative and muscle relaxant properties, while being only weakly active as an NMDA-receptor antagonist.[1][3][5] The (R)-(+) enantiomer is the one that acts as a selective antagonist at the glycine (B1666218) modulatory site of the NMDA receptor and is responsible for the desired anticonvulsant and neuroprotective effects.[1][2][3][5][6]
Q2: How can we minimize the sedative effects of HA-966 in our research?
A2: The most effective strategy to minimize sedation is to use the isolated (R)-(+)-HA-966 enantiomer instead of the racemic mixture.[4] The (R)-(+) enantiomer has been shown to be a selective glycine/NMDA receptor antagonist without the potent sedative properties of the (S)-(-) enantiomer.[1][2][3][5] In fact, one study noted that pretreatment with (R)-(+)-HA-966 did not induce sedation.[7]
Q3: What is the proposed mechanism of action for the sedative effects of the (S)-(-) enantiomer of HA-966?
A3: The sedative action of (S)-(-)-HA-966 is thought to be due to a disruption of striatal dopaminergic mechanisms, similar to the effects of gamma-butyrolactone.[1][2][3][4] It is important to note that (S)-(-)-HA-966 does not have a significant affinity for the GABA-B receptor, which is a common target for sedative compounds.[4][8] Systemic administration of the (-)-enantiomer of HA-966 has been shown to inhibit the firing rate of dopamine (B1211576) neurons in the substantia nigra.[4]
Q4: Is there a significant difference in potency between the two enantiomers regarding sedation?
A4: Yes, there is a substantial difference. The (S)-(-) enantiomer is significantly more potent in inducing sedation and ataxia. It has been reported to be more than 25-fold more potent than the (+)-enantiomer in causing sedative/ataxic effects.[1][2][3][4] Another study found that ataxia, as measured by the inverted screen fall-off test, was 17 times more potent with the (S)-enantiomer than with the (R)-enantiomer.[4]
Troubleshooting Guide
Issue: Unexpected levels of sedation observed at a specific dose of racemic HA-966.
| Possible Cause | Troubleshooting Step |
| High proportion of (S)-(-) enantiomer in the racemic mixture. | Verify the enantiomeric purity of your HA-966 sample if possible. |
| Dose is too high, leading to pronounced sedative effects from the (S)-(-) enantiomer. | Perform a dose-response study to determine the optimal dose that provides the desired NMDA antagonist effect with minimal sedation. |
| Animal model is particularly sensitive to the sedative effects. | Consider using a different animal strain or species that may be less sensitive. |
| Interaction with other administered compounds. | Review all co-administered substances for potential synergistic sedative effects. |
Data Presentation
Table 1: Comparison of (R)-(+)-HA-966 and (S)-(-)-HA-966 Properties
| Property | (R)-(+)-HA-966 | (S)-(-)-HA-966 | Racemic HA-966 |
| Primary Activity | Selective glycine/NMDA receptor antagonist[1][2][3][5] | Potent sedative and muscle relaxant[1][2][3][5] | Mixed NMDA antagonist and sedative effects |
| Sedative/Ataxic Effect | Weak | Potent (>25-fold more than R-enantiomer)[1][2][3][4] | Present, due to (S)-enantiomer |
| IC50 for [3H]glycine binding | 12.5 µM[1][3][5] | 339 µM[1][3][5] | 17.5 µM[9] |
| IC50 for inhibiting glycine-potentiated NMDA responses | 13 µM[2][3] | 708 µM[2][3] | N/A |
| Anticonvulsant ED50 (vs. NMDLA-induced seizures, i.v.) | 900 mg/kg[1][4] | N/A | N/A |
| Anticonvulsant ED50 (vs. sound-induced seizures, i.p.) | 52.6 mg/kg[1][4] | N/A | N/A |
| Anticonvulsant ED50 (vs. electroshock, i.v.) | 105.9 mg/kg[4] | 8.8 mg/kg[4] | 13.2 mg/kg[4] |
Experimental Protocols
Protocol 1: Assessment of Sedation and Ataxia using the Inverted Screen Test
This protocol is adapted from methods used to assess motor incoordination and ataxia in rodents.
Objective: To quantify the sedative and ataxic effects of HA-966 enantiomers or racemic mixtures.
Materials:
-
Inverted screen apparatus (a wire mesh screen that can be inverted)
-
Test animals (e.g., mice)
-
HA-966 solution (racemic, (R)-(+), or (S)-(-)) and vehicle control
-
Syringes for administration
-
Timer
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement: Place each mouse individually in the center of the screen while it is in the horizontal position. Gently turn the screen upside down (180°) and start the timer. Record the time it takes for the mouse to fall off. A cut-off time of 60 seconds is typically used.
-
Compound Administration: Administer the test compound (e.g., (S)-(-)-HA-966) or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Post-treatment Measurement: At a predetermined time after administration (e.g., 15-30 minutes), repeat the inverted screen test as described in step 2.
-
Data Analysis: Compare the fall-off times before and after treatment for each group. A significant decrease in the time the animal remains on the screen is indicative of ataxia and sedation.
Visualizations
Caption: Differential effects of (R) and (S) enantiomers of HA-966.
Caption: Experimental workflow for assessing sedative effects of HA-966.
Caption: Proposed signaling pathway for the sedative action of (S)-(-)-HA-966.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative (Journal Article) | OSTI.GOV [osti.gov]
- 7. The NMDA glycine site antagonist (+)-HA-966 selectively regulates conditioned stress-induced metabolic activation of the mesoprefrontal cortical dopamine but not serotonin systems: a behavioral, neuroendocrine, and neurochemical study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Conflicting Results with HA-966 Enantiomers
Welcome to the technical support center for researchers utilizing HA-966 and its enantiomers. This resource is designed to provide clear, actionable guidance for interpreting the seemingly conflicting experimental results that can arise from the unique pharmacological profiles of (+)-HA-966 and (-)-HA-966. Below you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of these compounds.
Troubleshooting Guide: Unexpected Experimental Outcomes
Issue: My in vivo results with racemic HA-966 are inconsistent with my in vitro data targeting the NMDA receptor.
Possible Cause: The in vivo effects of racemic HA-966 are a composite of the distinct actions of its two enantiomers. While the (+)-enantiomer is a selective NMDA receptor antagonist at the glycine (B1666218) site, the (-)-enantiomer has potent sedative and muscle relaxant effects that are largely independent of the NMDA receptor.[1][2][3] These sedative effects can mask or confound the expected outcomes based solely on NMDA receptor antagonism.
Solution:
-
Use the appropriate enantiomer: For experiments specifically targeting the glycine site of the NMDA receptor, use the isolated (R)-(+)-HA-966 enantiomer.[1][3] For studying the sedative, gamma-butyrolactone-like effects, use the (S)-(-)-HA-966 enantiomer.[1][2][3]
-
Control for sedative effects: If using the racemate is unavoidable, include control groups to assess sedation and motor impairment. This will help to differentiate these effects from those related to NMDA receptor modulation.
Issue: I am observing an inhibition of dopaminergic neuron firing with both (+)-HA-966 and (-)-HA-966, which seems contradictory given their different primary targets.
Possible Cause: While their primary mechanisms differ, both enantiomers have been shown to inhibit the firing of dopamine (B1211576) neurons in the substantia nigra.[4] However, they do so with different potencies. The (-)-enantiomer is significantly more potent in this regard.[4] Some research suggests a potential, though debated, involvement of GABA-B receptors in this effect for both enantiomers.[4] Another study indicates that racemic HA-966's inhibition of dopamine neurons is not mediated by NMDA receptors.[5]
Solution:
-
Dose-response analysis: Conduct a thorough dose-response study for each enantiomer to characterize their effects on dopaminergic activity in your experimental model.
-
Pharmacological blockade: To investigate the underlying mechanism, use selective antagonists for other potential targets, such as GABA-B receptors, in conjunction with the HA-966 enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacological differences between (+)-HA-966 and (-)-HA-966?
A1: The enantiomers of HA-966 have distinct and separate pharmacological activities.[2][5]
-
(R)-(+)-HA-966: Is a selective antagonist of the glycine modulatory site on the NMDA receptor.[1][3][6] It is considered a low-efficacy partial agonist.[1][3] This enantiomer is responsible for the anticonvulsant and neuroprotective effects of racemic HA-966.[1][7]
-
(S)-(-)-HA-966: Is only weakly active at the NMDA receptor's glycine site.[1][3] It is a potent sedative, muscle relaxant, and ataxic agent, with effects described as being similar to gamma-butyrolactone (B3396035) (GBL).[1][2][3] It does not appear to bind to GABA-B receptors.[2]
Q2: Why does racemic HA-966 produce sedative effects if only the (+)-enantiomer is the desired NMDA antagonist?
A2: The sedative effects of racemic HA-966 are primarily attributed to the (-)-enantiomer, which is more than 25-fold more potent in producing sedation and ataxia than the (+)-enantiomer.[3][8] Therefore, when using the racemic mixture, the potent sedative effects of the (-)-enantiomer are often observed.
Q3: Can (+)-HA-966 completely block NMDA receptor function?
A3: No, (+)-HA-966 is considered a low-efficacy partial agonist at the glycine site.[1][3] This means that even at high concentrations, it does not produce a complete inhibition of NMDA receptor responses.[1][9][10] The degree of antagonism by racemic HA-966 reaches a maximum at 250 µM and is not increased at higher concentrations.[9][10]
Q4: How do the HA-966 enantiomers affect dopamine systems?
A4: Both enantiomers can inhibit the firing of dopamine neurons, though with different potencies.[4] Racemic HA-966 is known to cause a rapid and selective increase in dopamine levels in certain brain regions, which is thought to be due to the blockage of spontaneous electrical activity in specific neurons.[5] The sedative effects of the (-)-enantiomer may be linked to a disruption of striatal dopaminergic mechanisms.[3][8] Furthermore, (+)-HA-966 has been shown to selectively regulate the metabolic activation of the mesoprefrontal cortical dopamine system in response to conditioned stress.[11]
Data Presentation
Table 1: Comparative in vitro activity of HA-966 Enantiomers at the NMDA Receptor Glycine Site
| Compound | IC50 for [3H]glycine binding (µM) | IC50 for inhibition of glycine-potentiated NMDA responses (µM) |
| (+)-HA-966 | 12.5[1][3] | 13[1][3] |
| (-)-HA-966 | 339[1][3] | 708[1][3] |
| Racemic HA-966 | 17.5[9][10] | Not explicitly stated |
Table 2: Comparative in vivo effects of HA-966 Enantiomers
| Effect | (+)-HA-966 | (-)-HA-966 |
| Anticonvulsant Activity | Active[1][3] | Weakly active[1] |
| Sedative/Ataxic Effects | Weakly active[3] | Potent (>25-fold more than (+)-enantiomer)[3][8] |
| Neuroprotection | Effective[7] | Ineffective[7] |
| Inhibition of Dopamine Neuron Firing (ID50) | 57.8 mg/kg i.v.[4] | 5.7 mg/kg i.v.[4] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for the NMDA Receptor Glycine Site
This protocol is based on the methodology described in the literature.[1][9]
-
Membrane Preparation: Synaptic plasma membranes are prepared from rat cerebral cortex.
-
Incubation: Membranes are incubated with 50 nM [3H]glycine in the presence of 100 µM strychnine (B123637) (to block strychnine-sensitive glycine receptors) and varying concentrations of the test compound (e.g., (+)-HA-966, (-)-HA-966, or racemic HA-966).
-
Separation: Bound and free radioligand are separated by filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is determined by liquid scintillation counting.
-
Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Protocol 2: Electrophysiological Recording in Cortical Slices
This protocol is based on the methodology described in the literature.[1][9]
-
Slice Preparation: Coronal slices of rat cerebral cortex are prepared.
-
Recording: Extracellular field potentials are recorded in response to electrical stimulation.
-
Drug Application: Slices are perfused with artificial cerebrospinal fluid containing a known concentration of NMDA to elicit a response. Subsequently, the test compound (e.g., (+)-HA-966) is co-applied with NMDA to assess its antagonistic effect.
-
Reversal: The reversibility of the antagonism can be tested by washout of the test compound or by co-application of a high concentration of glycine or D-serine.[9][10]
-
Data Analysis: The percentage inhibition of the NMDA-induced response is calculated for each concentration of the test compound.
Visualizations
Caption: (+)-HA-966 antagonism at the NMDA receptor glycine site.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HA-966 - Wikipedia [en.wikipedia.org]
- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the enantiomers of (+/-)-HA-966 on dopamine neurons: an electrophysiological study of a chiral molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. umbrellalabs.is [umbrellalabs.is]
- 6. benchchem.com [benchchem.com]
- 7. Different stereoselectivity of the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) for neuroprotective and anticonvulsant actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The NMDA glycine site antagonist (+)-HA-966 selectively regulates conditioned stress-induced metabolic activation of the mesoprefrontal cortical dopamine but not serotonin systems: a behavioral, neuroendocrine, and neurochemical study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-(-)-HA 966 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments with (S)-(-)-HA 966.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Question: Why am I not observing a dose-dependent effect of this compound on the NMDA receptor?
Answer: Several factors could contribute to a lack of a clear dose-response relationship for this compound, particularly concerning its activity at the NMDA receptor.
-
Low Potency: this compound is a weak antagonist at the glycine (B1666218) modulatory site of the NMDA receptor.[1] You may need to use significantly higher concentrations than for other NMDA receptor antagonists.
-
Inappropriate Assay Conditions: Ensure your assay is optimized to detect subtle changes in NMDA receptor activity. This includes using an appropriate concentration of co-agonists like glycine or D-serine. The effect of this compound is to antagonize the potentiation of NMDA responses by glycine.[1][2]
-
Cell Health: Poor cell health can lead to inconsistent or absent responses. Ensure your cells are in the logarithmic growth phase and have high viability.
-
Reagent Integrity: Confirm the integrity and concentration of your this compound stock solution.
Question: My results show high variability between replicate wells. How can I improve consistency?
Answer: High variability can obscure a true dose-dependent effect. Consider the following troubleshooting steps:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.
-
Cell Seeding Density: Uneven cell seeding can lead to significant well-to-well variation. Ensure a homogenous cell suspension before and during plating.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to "edge effects." To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile media or PBS.
-
Incubation Conditions: Maintain consistent temperature and CO2 levels in your incubator.
Question: I'm observing cytotoxicity at higher concentrations of this compound. How can I differentiate this from a specific NMDA receptor-mediated effect?
Answer: This is a critical consideration, especially for a low-potency compound requiring high concentrations.
-
Run a Cytotoxicity Assay in Parallel: Use a simple viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay. This will help you determine the concentration range at which this compound is toxic to your cells.
-
Include a Positive Control for NMDA Receptor Antagonism: Use a well-characterized, potent, and non-toxic NMDA receptor antagonist as a positive control. This will help you to confirm that your assay is capable of detecting specific antagonism.
-
Consider the Sedative Effects: The sedative and muscle relaxant effects of this compound are more potent than its NMDA receptor antagonism.[1] While this is an in vivo effect, it's possible that the underlying mechanism could contribute to cellular changes in vitro that are independent of NMDA receptor blockade.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a weak antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1] Its primary characterized effects in vivo are sedation and muscle relaxation, which may be mediated through a disruption of striatal dopaminergic mechanisms.[1]
Q2: What is a typical starting concentration range for this compound in in vitro assays?
A2: Given its low potency at the NMDA receptor, a wide concentration range is recommended. Based on its IC50 values, a starting range of 1 µM to 1 mM would be appropriate to capture the full dose-response curve for NMDA receptor antagonism.
Q3: How should I prepare and store this compound?
A3: The solubility and stability of this compound in your specific cell culture medium should be empirically determined, especially at the higher concentrations that may be required. It is advisable to prepare fresh dilutions from a stock solution for each experiment. For stock solutions, consult the manufacturer's recommendations for solvent and storage conditions.
Q4: What are the key differences between this compound and its enantiomer, (R)-(+)-HA 966?
A4: The two enantiomers of HA 966 have distinct pharmacological profiles. (R)-(+)-HA 966 is a significantly more potent and selective antagonist at the glycine/NMDA receptor site.[1] In contrast, the sedative and ataxic effects are primarily attributed to the (S)-(-)-enantiomer.[1]
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound and its enantiomer.
| Compound | Assay | Target | Potency (IC50) | Reference |
| This compound | Radioligand Binding ([3H]glycine) | Glycine site on NMDA receptor | 339 µM | [1] |
| This compound | Electrophysiology (cultured cortical neurons) | Glycine-potentiated NMDA responses | 708 µM | [1] |
| (R)-(+)-HA 966 | Radioligand Binding ([3H]glycine) | Glycine site on NMDA receptor | 12.5 µM | [1] |
| (R)-(+)-HA 966 | Electrophysiology (cultured cortical neurons) | Glycine-potentiated NMDA responses | 13 µM | [1] |
Experimental Protocols
Protocol 1: In Vitro NMDA Receptor Functional Assay (Calcium Flux)
This protocol is a general guideline and should be optimized for your specific cell line and experimental setup. A high-throughput calcium-flux assay is a suitable method for studying NMDA receptor function.[3][4][5][6]
1. Cell Preparation: a. Seed a suitable cell line expressing NMDA receptors (e.g., primary cortical neurons or a recombinant cell line like HEK293 expressing NMDA receptor subunits) in a 96-well or 384-well black, clear-bottom plate. b. Culture the cells until they reach the desired confluency (typically 80-90%).
2. Compound Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). b. Perform serial dilutions of this compound in assay buffer to create a range of concentrations. Include a vehicle control.
3. Calcium Assay: a. Remove the culture medium from the cells. b. Load the cells with a calcium indicator dye (e.g., Fluo-4 AM or Calcium 6) according to the manufacturer's instructions. c. Incubate the plate to allow for dye loading. d. Wash the cells with assay buffer to remove excess dye. e. Add the different concentrations of this compound to the wells and incubate for a predetermined time. f. Prepare a solution of NMDA and a co-agonist (glycine or D-serine) at concentrations optimized to elicit a submaximal response. g. Use a fluorescence plate reader to measure the baseline fluorescence. h. Add the NMDA/co-agonist solution to the wells and immediately begin measuring the change in fluorescence over time.
4. Data Analysis: a. Calculate the change in fluorescence (ΔF) for each well. b. Normalize the data to the vehicle control. c. Plot the normalized response against the log of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound at the NMDA receptor.
Caption: Experimental workflow for a dose-response curve experiment.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative. | Sigma-Aldrich [sigmaaldrich.com]
- 2. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate [jove.com]
- 5. youtube.com [youtube.com]
- 6. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enantiomeric Purity of HA-966
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the enantiomeric purity of HA-966 samples. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is HA-966 and why is its enantiomeric purity important?
HA-966, or 3-amino-1-hydroxypyrrolidin-2-one, is a chiral molecule that acts as an antagonist at the glycine (B1666218) modulatory site of the NMDA receptor. Its enantiomers exhibit distinct pharmacological profiles. The (R)-(+)-enantiomer is a selective glycine/NMDA receptor antagonist and is responsible for the compound's anticonvulsant activity.[1] In contrast, the (S)-(-)-enantiomer is a potent sedative and muscle relaxant with only weak NMDA receptor antagonist activity.[1][2] Therefore, accurate determination of the enantiomeric purity is crucial for understanding its pharmacological effects and for the development of enantiomerically pure drug products.
Q2: Which analytical techniques are suitable for determining the enantiomeric purity of HA-966?
Several analytical techniques can be employed to determine the enantiomeric excess (ee) of chiral compounds like HA-966. The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and robust method that separates enantiomers on a chiral stationary phase (CSP).[3][4]
-
Gas Chromatography (GC) with a chiral column: This technique is suitable for volatile and thermally stable compounds. Derivatization of HA-966 may be necessary.[5]
-
Capillary Electrophoresis (CE) with a chiral selector: This high-efficiency separation technique requires minimal sample and solvent.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, NMR can be a powerful non-destructive method for determining enantiomeric ratios.[3]
For routine quality control and accurate quantification, chiral HPLC is often the method of choice due to its high resolution, sensitivity, and reproducibility.[4]
Q3: How do I select an appropriate chiral stationary phase (CSP) for the HPLC analysis of HA-966?
The selection of a CSP is a critical step in developing a chiral HPLC method. For a compound like HA-966, which is a polar amino alcohol derivative, polysaccharide-based CSPs are an excellent starting point due to their broad applicability.[7] Consider screening the following types of columns:
-
Cellulose-based CSPs (e.g., Chiralcel® OD-H): These are known to be effective for a wide range of chiral compounds, including those with amine and hydroxyl groups.[5]
-
Amylose-based CSPs (e.g., Chiralpak® AD-H): These often provide complementary selectivity to cellulose-based phases.[5]
Screening a small set of diverse CSPs is the most effective strategy to find a suitable column for your HA-966 samples.[8]
Experimental Protocol: Chiral HPLC Method Development for HA-966
This protocol outlines a systematic approach to developing a robust chiral HPLC method for the enantiomeric separation of HA-966.
1. Materials and Reagents:
-
Racemic HA-966 standard
-
Enantiomerically enriched or pure standards of (R)-(+)-HA-966 and (S)-(-)-HA-966 (if available for peak identification)
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol (IPA)
-
HPLC-grade ethanol (B145695) (EtOH)
-
Diethylamine (DEA), analytical grade
-
Trifluoroacetic acid (TFA), analytical grade
-
Chiral HPLC columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
2. Instrumentation:
-
An HPLC system with a pump, autosampler, column oven, and a UV detector.
3. Sample Preparation:
-
Prepare a stock solution of racemic HA-966 in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions (Starting Point):
| Parameter | Recommended Starting Condition |
| Chiral Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
5. Method Development and Optimization:
-
Column Screening: If the initial column does not provide adequate separation, screen other polysaccharide-based columns (e.g., Chiralpak® AD-H).
-
Mobile Phase Composition:
-
Alcohol Modifier: Vary the percentage of IPA in the mobile phase (e.g., from 5% to 20%). If resolution is still not optimal, substitute IPA with ethanol.
-
Basic Additive: For basic compounds like HA-966, a small amount of a basic additive like DEA is often necessary to improve peak shape and resolution. Optimize the DEA concentration (e.g., 0.05% to 0.2%).
-
-
Temperature: Evaluate the effect of column temperature on the separation. Lower temperatures often increase enantioselectivity.[9]
6. Data Analysis:
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] * 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition. | - Screen different CSPs (e.g., switch from cellulose-based to amylose-based).- Vary the alcohol (IPA, EtOH) and its concentration in the mobile phase.- Adjust the concentration of the basic additive (DEA). |
| Peak Tailing | - Secondary interactions between the analyte and the silica (B1680970) support.- Column overload. | - Optimize the concentration of the basic additive (DEA) to minimize silanol (B1196071) interactions.- Dilute the sample and re-inject. |
| Ghost Peaks | - Contaminated mobile phase or HPLC system.- Carryover from the autosampler. | - Prepare fresh mobile phase using high-purity solvents.- Run a blank gradient to identify the source of contamination.- Optimize the needle wash procedure in the autosampler.[9] |
| Loss of Resolution Over Time | - Column contamination.- Degradation of the chiral stationary phase. | - Wash the column according to the manufacturer's instructions.- If washing does not restore performance, the column may need to be replaced.[9] |
Visualizations
Caption: A workflow for chiral HPLC method development for HA-966.
Caption: A troubleshooting workflow for poor resolution in chiral HPLC.
References
- 1. chiraltech.com [chiraltech.com]
- 2. ct-k.com [ct-k.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ct-k.com [ct-k.com]
off-target effects of (S)-(-)-HA 966 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-(-)-HA 966 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound?
A1: The most significant off-target effect of this compound is its potent sedative, muscle relaxant, and ataxic properties.[1][2] While it is the (S)-enantiomer of the NMDA receptor glycine (B1666218) site antagonist HA-966, its activity at this site is very weak.[1][2] The sedative effects are believed to be mediated through the disruption of the striatal dopaminergic system.[2]
Q2: Does this compound interact with GABA receptors?
A2: this compound is often described as a "gamma-butyrolactone-like sedative"; however, studies have shown that it does not have an affinity for the GABAB receptor.[3] Interestingly, one study suggested that its inhibitory effect on dopamine (B1211576) neurons could be antagonized by a GABAB receptor antagonist, hinting at a potential indirect or novel interaction with the GABAergic system that modulates dopamine release.[3]
Q3: What is the mechanism behind the sedative effects of this compound?
A3: The sedative effects of this compound are strongly linked to its ability to inhibit the firing of dopamine neurons in the substantia nigra.[3] This disruption of the nigrostriatal dopamine pathway is the leading hypothesis for its sedative and ataxic effects.
Q4: How does the potency of this compound at its off-target sites compare to its activity at the NMDA receptor?
A4: this compound is significantly more potent in inducing sedation than it is at antagonizing the NMDA receptor. Its affinity for the glycine site on the NMDA receptor is very low, with an IC50 value of 339 µM for inhibiting [3H]glycine binding.[1] In contrast, it potently reduces the firing rate of dopamine neurons, with an ID50 of 5.7 mg/kg (i.v.) for the (-) enantiomer.[3]
Troubleshooting Guides
Issue 1: Unexpected Sedation or Ataxia in Behavioral Experiments
-
Problem: Animals exhibit significant sedation, motor impairment, or ataxia at doses intended to investigate other potential effects.
-
Possible Cause: The primary off-target effect of this compound is sedation and motor impairment due to its action on the dopaminergic system.
-
Troubleshooting Steps:
-
Dose-Response Curve: Conduct a thorough dose-response study to identify a dose that minimizes sedative effects while still being relevant for your experimental question.
-
Control for Motor Impairment: Always include control experiments specifically designed to assess motor coordination, such as the rotarod test or open field test (locomotor activity). This will help differentiate between cognitive/behavioral effects and simple motor impairment.
-
Consider the Enantiomer: If your research question is related to NMDA receptor antagonism, consider using the (R)-(+)-HA 966 enantiomer, which is a more potent NMDA glycine site antagonist with significantly weaker sedative effects.[1][2]
-
Issue 2: Inconsistent or Unexplained Electrophysiological Recordings
-
Problem: Inconsistent results when performing electrophysiological recordings in the presence of this compound.
-
Possible Cause: The compound's effects on the dopaminergic system can indirectly influence neuronal activity in various brain regions.
-
Troubleshooting Steps:
-
Monitor Dopamine Levels: If possible, combine electrophysiology with techniques like in vivo microdialysis to simultaneously monitor dopamine levels in the recorded brain region.
-
Targeted Brain Regions: Be mindful of the brain region you are recording from. Effects may be more pronounced in areas with high dopaminergic innervation, such as the striatum and prefrontal cortex.
-
Washout Period: Ensure a sufficient washout period to see if the observed effects are reversible, which can help confirm a drug-specific effect.
-
Issue 3: Difficulty Interpreting Neurochemical Data (e.g., Microdialysis)
-
Problem: Observing changes in neurotransmitter levels other than dopamine, or unexpected dopamine dynamics.
-
Possible Cause: The sedative state induced by this compound can have secondary effects on other neurotransmitter systems due to reduced activity and altered behavioral states.
-
Troubleshooting Steps:
-
Behavioral Monitoring: Simultaneously record the animal's behavior during the microdialysis experiment to correlate neurochemical changes with the level of sedation.
-
Control for Sedation: Use a control compound that induces a similar level of sedation but through a different mechanism to dissect the specific effects of this compound from the general effects of sedation.
-
Metabolite Analysis: Measure dopamine metabolites (DOPAC and HVA) in addition to dopamine to get a more complete picture of dopamine turnover.
-
Quantitative Data
Table 1: In Vitro and In Vivo Potency of this compound at Off-Target and Target Sites
| Parameter | Assay | Preparation | Value | Reference |
| Off-Target Activity | ||||
| Inhibition of Dopamine Neuron Firing Rate (ID50) | Electrophysiology | Rat Substantia Nigra (in vivo) | 5.7 mg/kg (i.v.) | [3] |
| Target Activity (Weak) | ||||
| Inhibition of [3H]glycine Binding (IC50) | Radioligand Binding | Rat Cerebral Cortex Synaptic Membranes | 339 µM | [1] |
| Inhibition of Glycine-Potentiated NMDA Response (IC50) | Electrophysiology | Cultured Cortical Neurons | 708 µM | [1][2] |
Experimental Protocols
Radioligand Binding Assay to Assess Off-Target Binding (General Protocol)
This protocol can be adapted to screen this compound against a panel of receptors.
-
Membrane Preparation: Homogenize the tissue of interest (e.g., specific brain regions) in a cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation.
-
Binding Reaction: Incubate the prepared membranes with a specific radioligand for the receptor of interest and varying concentrations of this compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound for inhibiting the binding of the radioligand and calculate the Ki value.
In Vivo Microdialysis to Measure Striatal Dopamine Release (General Protocol)
-
Probe Implantation: Stereotaxically implant a microdialysis probe into the striatum of an anesthetized animal.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after the administration of this compound.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Histological Verification: At the end of the experiment, verify the correct placement of the probe.
Visualizations
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the enantiomers of (+/-)-HA-966 on dopamine neurons: an electrophysiological study of a chiral molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (S)-(-)-HA 966 In Vivo Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vivo delivery of (S)-(-)-HA 966. The following information is intended to facilitate experimental success by providing detailed methodologies, formulation strategies, and a deeper understanding of the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary pharmacological effects?
This compound is the (S)-enantiomer of the compound HA-966. It is characterized by its sedative, ataxic, and muscle relaxant properties.[1][2] While its enantiomer, (R)-(+)-HA 966, is a selective antagonist at the glycine (B1666218) site of the NMDA receptor, this compound is only weakly active at this site.[1] Its effects are often described as being similar to γ-hydroxybutyrate (GHB), although it does not show affinity for the GABA-B receptor.[3]
Q2: My in vivo experiment with this compound is showing inconsistent results or no effect. What are the likely causes?
Inconsistent results or a lack of effect with this compound can stem from several factors, primarily related to its delivery and formulation. Key issues include:
-
Poor Solubility: this compound is a hydrophobic compound, and achieving a stable and injectable solution can be challenging. Precipitation of the compound before or after administration is a common problem.
-
Inadequate Formulation: The choice of vehicle is critical. An inappropriate vehicle can lead to poor bioavailability, rapid clearance, or local irritation at the injection site.
-
Incorrect Dosing: Effective doses in rodents for behavioral effects have been reported in the range of 3-5 mg/kg via intraperitoneal (i.p.) injection.[4] Doses may need to be optimized for different experimental models and endpoints.
-
Compound Stability: While generally stable, the stability of this compound in your specific formulation should be considered, especially if solutions are prepared in advance.
Q3: What are the recommended initial steps for formulating this compound for in vivo studies?
Given its likely poor aqueous solubility, a systematic approach to formulation is recommended:
-
Solubility Testing: Empirically determine the solubility of your batch of this compound in a small panel of biocompatible solvents and co-solvents.
-
Vehicle Selection: Based on solubility data, select a primary solvent and co-solvents to create a vehicle that can maintain the compound in solution at the desired concentration.
-
Formulation Preparation: Prepare the formulation under sterile conditions. It is often beneficial to first dissolve the compound in a small amount of an organic solvent like DMSO before diluting with the final aqueous vehicle.
-
Pre-injection Check: Before administration, visually inspect the formulation for any signs of precipitation.
Troubleshooting Guides
Issue 1: Precipitation of this compound in the formulation or upon injection.
Question: I am observing precipitation when I prepare my this compound solution or suspect it is precipitating upon injection. How can I resolve this?
Answer: Precipitation is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Co-solvent Systems: Employ a co-solvent system to enhance solubility. A common approach is to dissolve this compound in a minimal amount of DMSO and then dilute it with other vehicles like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or Tween 80 before adding saline or PBS.[5][6]
-
Sonication: Brief sonication can help to dissolve the compound and break up small aggregates, but be cautious of potential degradation with prolonged exposure.
-
Warming: Gentle warming of the vehicle can aid in dissolution, but ensure the compound is stable at elevated temperatures.
-
Injection Rate: A slow and steady injection rate can help to prevent the compound from precipitating at the injection site due to rapid changes in the solvent environment.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value/Description | References |
| Molecular Formula | C₄H₈N₂O₂ | [3] |
| Molar Mass | 116.12 g/mol | [3] |
| Primary Effects | Sedative, ataxic, muscle relaxant | [1][2] |
| Mechanism of Action | Weak NMDA receptor antagonist; GHB-like effects | [1][3] |
| GABA-B Receptor Affinity | No | [3] |
| Reported in vivo dose (rodents) | 3-5 mg/kg (i.p.) for behavioral effects | [4] |
Table 2: Common Vehicles for In Vivo Delivery of Hydrophobic Compounds
| Vehicle/Co-solvent | Properties and Considerations |
| DMSO (Dimethyl sulfoxide) | High solubilizing power. Should be used in low concentrations (<10% of final volume) due to potential toxicity. |
| PEG 300/400 (Polyethylene glycol) | Water-miscible co-solvent that can improve solubility. Generally well-tolerated. |
| Propylene Glycol | Another water-miscible co-solvent. |
| Tween 80 (Polysorbate 80) | A non-ionic surfactant that can help to keep hydrophobic compounds in suspension and improve solubility. |
| Saline / PBS | Used as the final diluent to achieve the desired concentration and ensure isotonicity. |
Experimental Protocols
Protocol 1: Formulation of this compound using a Co-solvent System for Intraperitoneal (i.p.) Injection
Objective: To prepare a clear, stable solution of this compound for i.p. administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, anhydrous
-
PEG 400, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Methodology:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose and injection volume (e.g., 10 mL/kg).
-
Initial Dissolution: Weigh the required amount of this compound and place it in a sterile microcentrifuge tube. Add a small volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20% of the final volume). Vortex or sonicate briefly until the compound is fully dissolved.
-
Addition of Co-solvent: Add PEG 400 to the DMSO solution (e.g., 30-40% of the final volume). Mix thoroughly until the solution is clear.
-
Final Dilution: Slowly add sterile saline to the mixture while vortexing to reach the final desired concentration and volume.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration. It is recommended to prepare the formulation fresh on the day of the experiment.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different stereoselectivity of the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) for neuroprotective and anticonvulsant actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyaluronan forms specific stable tertiary structures in aqueous solution: A 13C NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Technical Support Center: Improving Reproducibility of (S)-(-)-HA-966 Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving (S)-(-)-HA-966.
Frequently Asked Questions (FAQs)
Q1: My (S)-(-)-HA-966 experiment is yielding inconsistent results. What are the most common sources of variability?
A1: Inconsistent results with (S)-(-)-HA-966 can stem from its unique pharmacological profile and the sensitivity of the experimental models. Key sources of variability include:
-
Compound Stability and Handling: Ensure proper storage of (S)-(-)-HA-966 and prepare fresh solutions for each experiment. The stability of the compound in your specific physiological buffer should be confirmed.
-
Animal-Related Factors: The strain, age, sex, and housing conditions of the animals can significantly impact behavioral and physiological responses. Social isolation, for instance, can alter anxiety levels and locomotor activity.
-
Procedural Variations: Subtle differences in animal handling, injection technique, timing of drug administration relative to testing, and the specific parameters of the behavioral or physiological recording can all introduce variability.
-
Dual Mechanism of Action: (S)-(-)-HA-966 is a weak NMDA receptor antagonist but has potent sedative and ataxic effects, likely mediated through dopaminergic systems.[1][2][3] Disentangling these effects can be challenging and may contribute to variability if not properly controlled.
Q2: What are the key pharmacological differences between (S)-(-)-HA-966 and its enantiomer, (R)-(+)-HA-966?
A2: The two enantiomers of HA-966 have distinct pharmacological activities. (R)-(+)-HA-966 is a selective antagonist at the glycine (B1666218) modulatory site of the NMDA receptor and is responsible for the anticonvulsant effects of the racemic mixture.[1][3][4] In contrast, (S)-(-)-HA-966 is a very weak NMDA receptor antagonist but is a potent sedative and muscle relaxant.[1][3][4] The sedative and ataxic effects of racemic HA-966 are primarily attributed to the (S)-(-)-enantiomer.[1][2]
Q3: How should I prepare and store (S)-(-)-HA-966 for in vivo experiments?
A3: For in vivo studies, (S)-(-)-HA-966 is typically dissolved in a sterile physiological saline solution (0.9% NaCl). It is recommended to prepare solutions fresh on the day of the experiment. If a stock solution is prepared, it should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The long-term stability in aqueous solution may vary, so it is best practice to use freshly prepared solutions.
Q4: At what doses are the sedative and ataxic effects of (S)-(-)-HA-966 typically observed?
A4: The sedative and ataxic effects of (S)-(-)-HA-966 are dose-dependent. While specific effective doses can vary depending on the animal model and experimental conditions, studies have shown that the sedative/ataxic effect of the racemic mixture is mainly due to the (-)-enantiomer, which is more than 25-fold more potent than the (+)-enantiomer in this regard.[1] Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental setup.
Quantitative Data Summary
The following tables summarize key quantitative data for HA-966 enantiomers to aid in experimental design and data comparison.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Assay | Preparation | IC50 (µM) | Reference(s) |
| (S)-(-)-HA-966 | [3H]glycine binding | Rat cerebral cortex synaptic membranes | 339 | [1][3][4][5] |
| (R)-(+)-HA-966 | [3H]glycine binding | Rat cerebral cortex synaptic membranes | 12.5 | [1][3][4][5] |
| Racemic HA-966 | [3H]glycine binding | Rat cerebral cortex synaptic plasma membranes | 17.5 | [6][7] |
| (S)-(-)-HA-966 | Glycine-potentiated NMDA responses | Cultured cortical neurons | 708 | [1][3][4] |
| (R)-(+)-HA-966 | Glycine-potentiated NMDA responses | Cultured cortical neurons | 13 | [1][3][4] |
Table 2: In Vivo Efficacy
| Compound | Assay | Species | ED50 (mg/kg) | Route | Reference(s) |
| (R)-(+)-HA-966 | Sound-induced seizures | Mice | 52.6 | i.p. | [1][3] |
| (R)-(+)-HA-966 | NMDLA-induced seizures | Mice | 900 | i.v. | [1][3] |
Experimental Protocols & Troubleshooting Guides
In Vivo Microdialysis for Striatal Dopamine (B1211576) Release
This protocol is adapted for studying the effects of (S)-(-)-HA-966 on dopamine release in the striatum of freely moving rats, a key region implicated in its sedative and ataxic effects.
Experimental Workflow
In Vivo Microdialysis Workflow
Detailed Methodology
-
Animal Preparation and Surgery:
-
Animals: Use adult male Sprague-Dawley rats (250-300g). House them individually for at least one week before surgery to acclimate.
-
Anesthesia: Anesthetize the rat with isoflurane (B1672236) or a ketamine/xylazine mixture.
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy and Cannula Implantation: Drill a small burr hole over the striatum. Slowly lower a guide cannula to the desired coordinates and secure it with dental cement. Insert a dummy cannula to maintain patency.
-
Post-operative Care: Provide analgesics and allow the animal to recover for 5-7 days.
-
-
Microdialysis Procedure:
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the striatum.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min.
-
Equilibration: Allow the system to equilibrate for 1-2 hours to establish a stable baseline of dopamine levels.
-
Baseline Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer (S)-(-)-HA-966 systemically (e.g., intraperitoneal injection) or locally via reverse dialysis.
-
Post-Drug Collection: Continue collecting dialysate samples at regular intervals to monitor changes in dopamine levels.
-
Troubleshooting Guide: In Vivo Microdialysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or low dopamine signal | Probe placement is incorrect; Probe is clogged; HPLC-ECD system is not sensitive enough. | Verify probe placement with histology post-experiment; Check for blockages in the microdialysis tubing; Ensure the HPLC-ECD system is properly calibrated and optimized for dopamine detection. |
| High variability in baseline | Insufficient equilibration time; Animal is stressed. | Extend the equilibration period until a stable baseline is achieved; Ensure the animal is fully habituated to the experimental setup and handled gently. |
| Unexpected changes in dopamine levels | (S)-(-)-HA-966 may have complex effects on dopamine release and uptake; Off-target effects of the compound. | Run appropriate control groups (vehicle, enantiomer); Consider co-administration of specific dopamine receptor antagonists to probe the mechanism; Review literature for potential off-target effects. |
| Probe damage or leakage | Improper handling during insertion; Incorrect probe size for the guide cannula. | Handle probes with care; Ensure the probe and guide cannula are compatible. |
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording NMDA receptor-mediated currents in cultured neurons to assess the weak antagonistic effects of (S)-(-)-HA-966.
Signaling Pathway
References
- 1. pnas.org [pnas.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Understanding the Pharmacology of HA-966 Enantiomers
This technical support center provides in-depth information and troubleshooting guidance for researchers utilizing HA-966 in their experiments. The following frequently asked questions (FAQs) and troubleshooting guides address common issues and clarify the distinct pharmacological profiles of the (S)-(-) and (R)-(+) enantiomers of HA-966, with a focus on their activity at the N-methyl-D-aspartate (NMDA) receptor.
Frequently Asked Questions (FAQs)
Q1: Why is (S)-(-)-HA-966 considered inactive at the NMDA receptor in our experiments?
A1: The inactivity of (S)-(-)-HA-966 at the NMDA receptor is due to stereoselectivity at the glycine (B1666218) co-agonist site. The (R)-(+)-enantiomer of HA-966 is a selective antagonist or low-efficacy partial agonist at this site, while the (S)-(-)-enantiomer exhibits significantly lower affinity and is considered largely inactive.[1][2][3][4][5][6] This difference in activity is a critical factor to consider in experimental design and data interpretation. While (S)-(-)-HA-966 is inactive at the NMDA receptor, it possesses distinct sedative and muscle relaxant properties that are mediated by a different, non-NMDA mechanism.[1][2][3][4][5]
Q2: We are observing unexpected sedative effects in our animal models when using racemic HA-966. What is the cause of this?
A2: The sedative and ataxic (impaired coordination) effects of racemic HA-966 are primarily attributed to the (S)-(-)-enantiomer.[1][2][4] This enantiomer is a potent sedative and muscle relaxant, with a mechanism of action suggested to involve disruption of striatal dopaminergic pathways, similar to gamma-butyrolactone (B3396035) (GBL).[1][2] If your experimental goal is to investigate the effects of NMDA receptor antagonism, it is crucial to use the isolated (R)-(+)-HA-966 enantiomer to avoid these confounding sedative effects.
Q3: What is the mechanism of action of the active enantiomer, (R)-(+)-HA-966, at the NMDA receptor?
A3: (R)-(+)-HA-966 acts as a selective antagonist at the glycine modulatory site on the GluN1 subunit of the NMDA receptor.[5][7][8][9] By binding to this site, it prevents the co-agonist glycine (or D-serine) from binding, which is a necessary step for the activation of the NMDA receptor by glutamate (B1630785). Some studies also suggest that (R)-(+)-HA-966 may act as a low-efficacy partial agonist, meaning it can weakly activate the receptor in the absence of a full agonist but will act as an antagonist in its presence.[1][2]
Troubleshooting Guide
Issue: Inconsistent or unexpected results in NMDA receptor-related assays using HA-966.
-
Possible Cause 1: Use of racemic HA-966.
-
Troubleshooting Step: Verify the isomeric composition of the HA-966 used. For experiments targeting the NMDA receptor, it is essential to use the pure (R)-(+)-HA-966 enantiomer. If using the racemate, be aware that the observed effects will be a combination of NMDA receptor antagonism from the (R)-(+)-enantiomer and sedative effects from the (S)-(-)-enantiomer.
-
-
Possible Cause 2: Incorrect interpretation of antagonist activity.
-
Troubleshooting Step: Remember that (R)-(+)-HA-966 is an antagonist at the glycine site, not the glutamate binding site. Ensure your experimental design accounts for this. For instance, in electrophysiology experiments, the antagonistic effect of (R)-(+)-HA-966 can be overcome by increasing the concentration of glycine or D-serine.[5][8]
-
Quantitative Data Summary
The following table summarizes the quantitative data on the differential activity of the HA-966 enantiomers at the NMDA receptor glycine site.
| Enantiomer | Assay Type | Preparation | IC50 Value (µM) | Reference |
| (R)-(+)-HA-966 | [³H]glycine binding | Rat cerebral cortex synaptic membranes | 12.5 | [1][2][3] |
| (S)-(-)-HA-966 | [³H]glycine binding | Rat cerebral cortex synaptic membranes | 339 | [1][2][3] |
| (R)-(+)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurons | 13 | [1] |
| (S)-(-)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured cortical neurons | 708 | [1] |
Experimental Protocols
Key Experiment: Competitive Radioligand Binding Assay for the NMDA Receptor Glycine Site
This protocol outlines a standard procedure to determine the binding affinity of test compounds, such as the enantiomers of HA-966, for the strychnine-insensitive glycine binding site on the NMDA receptor.
Materials:
-
Rat cerebral cortex synaptic membranes
-
[³H]glycine (radioligand)
-
Unlabeled glycine (for determining non-specific binding)
-
Test compounds ((R)-(+)-HA-966, (S)-(-)-HA-966) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex using standard differential centrifugation methods.
-
Assay Setup: In test tubes, combine the synaptic membrane preparation, [³H]glycine at a concentration near its Kd, and varying concentrations of the test compound (e.g., 10⁻⁹ M to 10⁻³ M).
-
Total and Non-specific Binding:
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled glycine (e.g., 1 mM).
-
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]glycine) using non-linear regression analysis.
-
Visualizations
Caption: Stereoselective interaction of HA-966 enantiomers with the NMDA receptor glycine site.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative (Journal Article) | OSTI.GOV [osti.gov]
- 4. HA-966 - Wikipedia [en.wikipedia.org]
- 5. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Different stereoselectivity of the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) for neuroprotective and anticonvulsant actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in animal response to (S)-(-)-HA 966
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in animal responses to (S)-(-)-HA 966 during research experiments. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section is designed to help researchers identify and address potential sources of variability in their experimental outcomes when working with this compound.
Q1: We are observing significant inter-animal variability in the sedative effects of this compound. What are the potential causes?
A1: Significant inter-animal variability in response to sedative agents is a common challenge in preclinical research. For this compound, several factors could be contributing to this variability:
-
Genetic Background (Strain): Different strains of mice and rats can exhibit varied responses to psychoactive compounds due to differences in metabolism, receptor density, and neurochemistry.[1][2] It is crucial to use a consistent and well-characterized strain for all experiments. If variability persists within a strain, consider that even substrains can have physiological differences.[3]
-
Age and Sex: The age and sex of the animals can influence drug metabolism and sensitivity.[1][4][5] Hormonal fluctuations in female animals can also contribute to response variability. It is recommended to use animals of a consistent age and to either use only one sex or balance the number of males and females in each experimental group and analyze the data accordingly.
-
Environmental Factors: Housing conditions (e.g., individual vs. group housing), enrichment, and light/dark cycles can impact the stress levels and baseline activity of animals, thereby influencing their response to a sedative.[6][7][8][9][10] Standardize these conditions across all experimental groups.
-
Gut Microbiome: The composition of the gut microbiota can influence drug metabolism and, consequently, the bioavailability and efficacy of a compound.[4][11][12][13][14] Diet and environmental factors can alter the gut microbiome, leading to variable drug responses.
-
Health Status: Underlying health issues, even if subclinical, can affect an animal's metabolic rate and overall response to a drug. Ensure all animals are healthy and free of disease.
Q2: The sedative/ataxic effects of this compound appear to be less potent or more variable than expected. What should we check in our experimental protocol?
A2: If you are experiencing inconsistent potency, review the following aspects of your protocol:
-
Drug Formulation and Administration:
-
Vehicle: The vehicle used to dissolve this compound can impact its solubility and absorption. Ensure the vehicle is appropriate and consistent across all experiments.
-
Route of Administration: The route of administration (e.g., intraperitoneal, intravenous, subcutaneous) will significantly affect the pharmacokinetics of the compound. Ensure the chosen route is appropriate for the desired onset and duration of action and is performed consistently.
-
Dose Calculation and Preparation: Double-check all dose calculations and ensure accurate preparation of the dosing solutions.
-
-
Acclimation and Habituation:
-
Acclimation to Housing: Allow sufficient time for animals to acclimate to the housing facility before starting any experiments.
-
Habituation to Testing Environment: Habituate the animals to the testing apparatus (e.g., open field arena, rotarod) before drug administration to reduce novelty-induced stress and anxiety, which can confound the sedative effects.[15]
-
-
Timing of Experiments: Conduct behavioral testing at a consistent time during the animals' light/dark cycle, as their baseline activity levels will vary.
Q3: How can we quantitatively measure the sedative and ataxic effects of this compound to reduce subjective variability?
A3: To obtain objective and reproducible data, it is essential to use validated behavioral assays. Here are two commonly used tests:
-
Open Field Test: This test can be used to assess general locomotor activity and anxiety-like behavior.[16][17][18][19] A sedative effect would be indicated by a decrease in total distance traveled, rearing frequency, and velocity.
-
Rotarod Test: This is a standard method for evaluating motor coordination and balance (ataxia).[5][15][20][21][22] An ataxic effect of this compound would result in a decreased latency to fall from the rotating rod.
For both tests, it is crucial to have a control group (vehicle-treated) and to randomize the animals to the different treatment groups.
Data Presentation
The following tables summarize key quantitative data for HA 966 enantiomers from published literature. Note that much of the available data is for the racemic mixture or the (R)-(+)-enantiomer.
Table 1: In Vitro Binding and Activity of HA 966 Enantiomers
| Enantiomer | Target | Assay | Preparation | IC50 (µM) | Reference(s) |
| This compound | Glycine (B1666218) Site (NMDA Receptor) | [3H]glycine binding | Rat cerebral cortex | 339 | [23][24] |
| This compound | NMDA Receptor | Glycine-potentiated NMDA response | Cultured cortical neurons | 708 | [23] |
| (R)-(+)-HA 966 | Glycine Site (NMDA Receptor) | [3H]glycine binding | Rat cerebral cortex synaptic membranes | 12.5 | [23][24] |
| (R)-(+)-HA 966 | NMDA Receptor | Glycine-potentiated NMDA response | Cultured cortical neurons | 13 | [23] |
| (±)-HA 966 | Glycine Site (NMDA Receptor) | [3H]glycine binding | Rat cerebral cortex synaptic plasma membranes | 17.5 | [25] |
Table 2: In Vivo Efficacy of HA 966 Enantiomers
| Enantiomer | Effect | Animal Model | Route of Administration | ED50 (mg/kg) | Reference(s) |
| (R)-(+)-HA 966 | Anticonvulsant (sound-induced seizures) | Mouse | i.p. | 52.6 | [23][24][26] |
| (R)-(+)-HA 966 | Anticonvulsant (NMDLA-induced seizures) | Mouse | i.v. | 900 | [23][24][26] |
| Racemic HA 966 | Sedative/Ataxic | Mouse | - | >25-fold less potent than (S)-(-)-enantiomer | [23][24] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the sedative and ataxic effects of this compound.
Open Field Test Protocol
Objective: To assess spontaneous locomotor activity as a measure of sedation.
Materials:
-
Open field arena (e.g., 42 x 42 x 42 cm)
-
Video tracking software
-
This compound
-
Vehicle control solution
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room for at least 60 minutes before the start of the experiment.
-
Habituation: On the day before the test, habituate each animal to the open field arena for 5-10 minutes.
-
Drug Administration: On the test day, administer this compound or vehicle control via the chosen route of administration.
-
Testing: At a predetermined time post-injection (based on expected peak effect), place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a set duration (e.g., 10-30 minutes) using the video tracking software.
-
Parameters to Measure:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (vertical activity)
-
Velocity
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) and water between each animal to remove olfactory cues.
Rotarod Test Protocol
Objective: To assess motor coordination and balance as a measure of ataxia.
Materials:
-
Rotarod apparatus
-
This compound
-
Vehicle control solution
-
Syringes and needles for administration
Procedure:
-
Animal Training: For 2-3 consecutive days before the test day, train the animals on the rotarod at a constant low speed (e.g., 4-5 rpm) for a set duration (e.g., 5 minutes).
-
Baseline Measurement: On the test day, before drug administration, record the baseline latency to fall for each animal. An accelerating protocol (e.g., 4 to 40 rpm over 5 minutes) is often used.
-
Drug Administration: Administer this compound or vehicle control.
-
Testing: At the predetermined time post-injection, place the animal back on the rotarod and start the test.
-
Data Collection: Record the latency to fall from the rotating rod. A maximum trial duration should be set (e.g., 300 seconds).
-
Data Analysis: Compare the latency to fall between the treatment groups and their respective baseline values.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound-induced sedation and ataxia.
Caption: Workflow for assessing this compound effects and addressing variability.
References
- 1. oc.lm.ehu.es [oc.lm.ehu.es]
- 2. Differences in response to anaesthetics and analgesics between inbred rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taconic.com [taconic.com]
- 4. The gut microbiota and drug metabolism | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]
- 5. biomed-easy.com [biomed-easy.com]
- 6. Influence of housing conditions on the acquisition of intravenous heroin and cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of housing conditions and social behavior on methamphetamine self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verify Access [regis.lunaimaging.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Social Housing Conditions Modulate the Long-Lasting Increase in Cocaine Reward Induced by Intermittent Social Defeat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Metabolism by the Host and Gut Microbiota: A Partnership or Rivalry? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Impact of the Gut Microbiota on Drug Metabolism and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orb.binghamton.edu [orb.binghamton.edu]
- 15. Rotarod test in rats [protocols.io]
- 16. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 18. Open field test for mice [protocols.io]
- 19. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 22. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 23. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-(-)-HA-966 and GABA-B Receptor Activity
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to experimentally confirm that (S)-(-)-HA-966 does not act on GABA-B receptors.
Frequently Asked Questions (FAQs)
Q1: What is the known pharmacological profile of (S)-(-)-HA-966?
A1: (S)-(-)-HA-966 is the S-enantiomer of HA-966. While the racemic mixture and the (R)-(+)-enantiomer are known to act as antagonists at the glycine (B1666218) modulatory site of the NMDA receptor, the (S)-(-)-enantiomer is significantly less active at this site.[1][2][3][4] Instead, (S)-(-)-HA-966 is recognized for its potent sedative, ataxic, and muscle relaxant effects, which are described as being similar to those of γ-hydroxybutyric acid (GHB).[5][6]
Q2: Is there any evidence to suggest (S)-(-)-HA-966 interacts with GABA-B receptors?
A2: No, published research indicates that despite its GHB-like sedative effects, (S)-(-)-HA-966 shows no affinity for the GABA-B receptor.[5][6] Its mechanism of action for producing sedation is thought to be related to the disruption of striatal dopaminergic mechanisms, similar to gamma-butyrolactone.[3]
Q3: Why is it important to confirm the lack of activity at GABA-B receptors?
A3: Confirming the selectivity of a compound is a critical step in drug development and neuroscience research. Given that GABA-B receptor agonists (like baclofen) also produce sedative and muscle relaxant effects, it is essential to experimentally rule out GABA-B activity for (S)-(-)-HA-966 to ensure its effects are not mediated by this off-target interaction. This validation is crucial for accurately interpreting experimental results and understanding the compound's true mechanism of action.
Q4: What are the standard experimental approaches to determine if a compound acts on GABA-B receptors?
A4: The two primary methods are:
-
Binding Assays: These experiments determine if the compound physically binds to the receptor. Radioligand binding competition assays are the gold standard.
-
Functional Assays: These experiments assess whether binding to the receptor leads to a cellular response. Common functional assays for GABA-B receptors include GTPγS binding assays and electrophysiological recordings of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[7][8][9]
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies to allow researchers to independently verify that (S)-(-)-HA-966 does not interact with GABA-B receptors.
Experiment 1: Competitive Radioligand Binding Assay
Objective: To determine if (S)-(-)-HA-966 competes with a known high-affinity GABA-B receptor antagonist for binding to the receptor.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes to pellet the crude synaptic membranes.
-
Wash the pellet by resuspending in buffer and centrifuging again. Resuspend the final pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, add the membrane preparation to assay tubes.
-
Add a constant concentration of a high-affinity GABA-B receptor radioligand antagonist, such as [³H]CGP54626.
-
Add increasing concentrations of the unlabeled test compound, (S)-(-)-HA-966.
-
Include positive controls (unlabeled GABA or baclofen) and a negative control (buffer only for total binding). Non-specific binding is determined in the presence of a saturating concentration of unlabeled GABA.
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of (S)-(-)-HA-966.
-
Plot the percentage of specific binding against the log concentration of (S)-(-)-HA-966 to generate a competition curve and determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Expected Results & Troubleshooting:
| Compound | Expected IC50 Value | Interpretation | Troubleshooting Steps if Discrepancy Occurs |
| GABA (Control) | Low µM range | Binds to the orthosteric site | Verify radioligand and membrane quality. Check buffer pH. |
| Baclofen (B1667701) (Control) | Low µM range | Binds to the orthosteric site | Confirm baclofen concentration and purity. |
| (S)-(-)-HA-966 | > 1 mM / No displacement | Does not bind to the GABA-B receptor orthosteric site | Ensure (S)-(-)-HA-966 is fully dissolved and stable in the assay buffer. Test a fresh batch of the compound. |
Experiment 2: [³⁵S]GTPγS Functional Assay
Objective: To determine if (S)-(-)-HA-966 can activate the G-protein signaling cascade associated with GABA-B receptors, either as an agonist or an antagonist.
Signaling Pathway Diagram
Caption: GABA-B receptor activation and [³⁵S]GTPγS binding.
Detailed Protocol:
-
Assay Preparation:
-
Use the same membrane preparation as in the binding assay.
-
Prepare an assay buffer containing GDP, MgCl₂, and NaCl.
-
-
Functional Assay:
-
Agonist Mode: To test for agonist activity, incubate the membranes with increasing concentrations of (S)-(-)-HA-966 in the presence of [³⁵S]GTPγS. Include a known agonist like baclofen as a positive control.
-
Antagonist Mode: To test for antagonist activity, pre-incubate the membranes with increasing concentrations of (S)-(-)-HA-966. Then, add a fixed, sub-maximal concentration of a GABA-B agonist (e.g., baclofen) along with [³⁵S]GTPγS.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
-
Filtration and Quantification:
-
Terminate the assay and quantify the amount of bound [³⁵S]GTPγS using the same rapid filtration and liquid scintillation counting method described for the binding assay.
-
-
Data Analysis:
-
Calculate the percentage increase in [³⁵S]GTPγS binding over basal levels for each condition.
-
For agonist mode, plot the stimulation percentage against the log concentration of (S)-(-)-HA-966.
-
For antagonist mode, plot the inhibition of the agonist-stimulated response against the log concentration of (S)-(-)-HA-966.
-
Expected Results & Troubleshooting:
| Experimental Mode | Compound | Expected Result (% Stimulation) | Interpretation |
| Agonist | Baclofen (Control) | Dose-dependent increase | Functional GABA-B receptor agonist |
| Agonist | (S)-(-)-HA-966 | No increase above basal | Not a GABA-B receptor agonist |
| Antagonist | Baclofen + Antagonist (Control) | Dose-dependent decrease | Functional GABA-B receptor antagonist |
| Antagonist | Baclofen + (S)-(-)-HA-966 | No decrease in baclofen response | Not a GABA-B receptor antagonist |
If unexpected results are obtained, verify the activity of the control compounds and the integrity of the membrane preparation, as G-protein coupling can degrade with improper storage.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. HA-966 - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
potential degradation of (S)-(-)-HA 966 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the degradation of (S)-(-)-HA 966 in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, primarily:
-
pH: The molecule contains a lactam (a cyclic amide) and a hydroxylamine (B1172632) group, both of which can be susceptible to pH-dependent hydrolysis.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[1][2]
-
Light Exposure: Similar to other cyclic hydroxamic acids, this compound may be sensitive to photodegradation, especially upon exposure to UV light.[3][4]
-
Oxidizing Agents: The presence of oxidizing agents in the solution can potentially lead to the degradation of the hydroxylamine moiety.[5]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure the longevity and stability of your this compound solutions, the following storage conditions are recommended based on supplier information and general best practices:
-
Short-term storage (up to 1 month): Store at -20°C.
-
Long-term storage (up to 6 months): For maximum stability, store at -80°C.
-
Protection from light: Always store solutions in amber or light-blocking containers to prevent photodegradation.
-
Inert atmosphere: For extended storage, consider purging the vial headspace with an inert gas like argon or nitrogen to minimize oxidation.
Q3: I am observing a loss of activity of this compound in my cell-based assay. What could be the cause?
A3: A loss of activity in a cell-based assay could be due to several factors:
-
Degradation in Assay Medium: The pH and composition of your cell culture medium, along with the incubation temperature (typically 37°C), can contribute to the degradation of the compound over the course of the experiment.
-
Adsorption to Labware: Small molecules can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in your assay.
-
Precipitation: If the concentration of this compound exceeds its solubility in the assay buffer, it may precipitate out of solution.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products of this compound have not been extensively reported in the literature, based on its chemical structure (a cyclic hydroxamic acid), potential degradation pathways may include:
-
Hydrolysis: Cleavage of the lactam ring to form an amino acid derivative.
-
Rearrangement: Cyclic hydroxamic acids can undergo rearrangement reactions.[6]
-
Oxidation: The hydroxylamine group could be oxidized.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in experiments.
| Potential Cause | Troubleshooting Steps |
| Degradation of stock solution | 1. Prepare a fresh stock solution of this compound. 2. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 3. Verify the concentration of the stock solution using a suitable analytical method like HPLC-UV. |
| Degradation in working solution | 1. Prepare working solutions fresh before each experiment. 2. Minimize the time the working solution is kept at room temperature or in the incubator. 3. If possible, conduct a preliminary stability test of this compound in your experimental buffer under assay conditions (see Experimental Protocols). |
| Precipitation of the compound | 1. Visually inspect the solution for any precipitate. 2. Determine the solubility of this compound in your specific buffer. 3. If solubility is an issue, consider adjusting the pH of the buffer or adding a small percentage of a co-solvent (ensure co-solvent compatibility with your experimental system). |
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
| Potential Cause | Troubleshooting Steps |
| Forced degradation | 1. Review the sample preparation and handling procedures to identify any potential stress conditions (e.g., exposure to high temperature, extreme pH, or light). 2. Compare the chromatogram of a freshly prepared sample with the one showing unknown peaks. |
| Contamination | 1. Ensure all solvents and reagents are of high purity. 2. Clean the analytical instrument and column thoroughly. 3. Analyze a blank sample (solvent only) to check for system contamination. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound based on general knowledge of similar chemical structures. Note: This data is for illustrative purposes and should be confirmed experimentally.
Table 1: Hypothetical Degradation Profile of this compound in Aqueous Solution (pH 7.4) after 24 hours.
| Condition | Temperature (°C) | Remaining this compound (%) |
| Dark | 4 | >99 |
| Dark | 25 (Room Temp) | ~95 |
| Dark | 37 | ~85 |
| Ambient Light | 25 (Room Temp) | ~90 |
| UV Light (254 nm) | 25 (Room Temp) | <50 |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer under experimental conditions.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent for stock solution)
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubators or water baths
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in the aqueous buffer to the final working concentration.
-
Time Zero Sample: Immediately after preparation, take an aliquot of the working solution, centrifuge to remove any potential precipitate, and analyze the supernatant by HPLC or LC-MS. This will serve as the t=0 reference.
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C in the dark).
-
Time Point Analysis: At various time points (e.g., 1, 4, 8, 24 hours), take aliquots, centrifuge, and analyze by HPLC or LC-MS.
-
Data Analysis: Quantify the peak area of the parent this compound compound at each time point relative to the t=0 sample. Plot the percentage of the remaining compound against time.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound.
Procedure:
-
Prepare Solutions: Prepare separate solutions of this compound in water, 0.1 M HCl, and 0.1 M NaOH.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the acidic solution at 60°C.
-
Base Hydrolysis: Incubate the basic solution at 60°C.
-
Oxidative Degradation: Add a small amount of 3% H₂O₂ to the aqueous solution and keep it at room temperature.
-
Photolytic Degradation: Expose the aqueous solution to a calibrated light source (including UV and visible light) in a photostability chamber.
-
Thermal Degradation: Incubate the aqueous solution at 60°C in the dark.
-
-
Sample Analysis: At various time points, take aliquots from each condition, neutralize if necessary, and analyze by LC-MS to identify the parent compound and any new peaks corresponding to degradation products.[7]
Visualizations
References
- 1. Thermal decomposition of amorphous beta-lactam antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of heat treatments on stability of β-lactams in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secure Verification [cer.ihtm.bg.ac.rs]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
best practices for handling and storing (S)-(-)-HA 966
This technical support center provides best practices for handling and storing (S)-(-)-HA 966, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary pharmacological effects?
This compound is the (S)-enantiomer of the compound HA 966. Its primary pharmacological effects are potent sedative, muscle relaxant, and ataxic (movement-inhibiting) actions.[1][2][3] Unlike its (R)-(+)-enantiomer, it is a weak antagonist at the glycine (B1666218) modulatory site of the NMDA receptor.[1][2] Its sedative effects are thought to be mediated through the disruption of striatal dopaminergic mechanisms.[1][3]
Q2: What are the recommended storage conditions for this compound powder?
For long-term storage, this compound in its solid form should be stored at room temperature.[3] It is crucial to keep the container tightly sealed and protected from heat, light, and humidity to ensure its stability.
Q3: How should I prepare solutions of this compound?
This compound is soluble in water up to 100 mM. For in vivo studies, it can be dissolved in sterile saline. For in vitro experiments, it can be dissolved in appropriate aqueous buffers. If using dimethyl sulfoxide (B87167) (DMSO) as a solvent, it is important to note that many organic compounds have high solubility in DMSO. For aqueous buffers, it is sometimes recommended to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer of choice.
Q4: What is the stability of this compound solutions?
While specific stability studies for this compound solutions are not extensively documented in the provided search results, general best practices for similar compounds suggest that aqueous solutions should be prepared fresh on the day of the experiment. If storage is necessary, it is recommended to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. For solutions prepared in DMSO, long-term storage at -20°C is generally acceptable.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Receptor Binding Affinity
| Receptor Site | Ligand | Preparation | IC50 (µM) |
| Glycine site of NMDA receptor | [3H]glycine | Rat cerebral cortex synaptic membranes | 339[1][2] |
Table 2: In Vivo Efficacy (Anticonvulsant Activity)
| Animal Model | Administration Route | Effect | ED50 (mg/kg) |
| Mice | Intravenous (i.v.) | Prevention of tonic extensor seizures from low-intensity electroshock | 8.8[4] |
Experimental Protocols
Protocol 1: Assessment of Sedative Effects in Mice (Open-Field Test)
This protocol outlines a method to evaluate the sedative effects of this compound by measuring locomotor activity in an open-field test.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Open-field apparatus (a square arena with walls, often equipped with automated tracking software)
-
Male C57BL/6 mice (8-12 weeks old)
-
Syringes and needles for administration
Procedure:
-
Acclimation: Acclimate the mice to the experimental room for at least 1 hour before testing. Handle the mice for several days prior to the experiment to reduce stress.
-
Solution Preparation: Prepare a solution of this compound in the vehicle at the desired concentration. Ensure the solution is fully dissolved.
-
Administration: Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection. A typical dose range to explore for sedative effects could be 10-40 mg/kg.
-
Observation Period: Place the mouse in the center of the open-field arena immediately after injection.
-
Data Collection: Record the locomotor activity of the mouse for a set period, typically 30-60 minutes. Parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (number of times the mouse stands on its hind legs)
-
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated group and the vehicle-treated control group. A significant decrease in locomotor activity indicates a sedative effect.
Protocol 2: Electrophysiological Recording in Brain Slices
This protocol provides a general framework for studying the effects of this compound on neuronal activity using whole-cell patch-clamp recordings in acute brain slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
Internal solution for the patch pipette
-
Vibratome for slicing brain tissue
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Animal for brain slice preparation (e.g., rat or mouse)
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., striatum) using a vibratome in ice-cold, oxygenated aCSF.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Obtain a whole-cell patch-clamp recording from a neuron in the target region.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, or evoked synaptic currents).
-
-
Drug Application:
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., water or aCSF).
-
Dilute the stock solution to the final desired concentration in the perfusion aCSF.
-
Bath-apply the this compound-containing aCSF to the brain slice.
-
-
Data Acquisition and Analysis:
-
Record the changes in neuronal activity during and after the application of this compound.
-
Analyze the effects of the compound on parameters such as membrane potential, firing frequency, and synaptic currents.
-
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in behavioral experiments.
-
Possible Cause: Animal stress.
-
Solution: Ensure proper acclimation of animals to the housing and experimental rooms. Handle animals for several days before the experiment to minimize stress-induced variability.
-
-
Possible Cause: Incorrect drug concentration or administration.
-
Solution: Double-check all calculations for drug dilutions. Ensure the compound is fully dissolved before administration. Use a consistent and accurate administration technique (e.g., i.p. injection).
-
-
Possible Cause: Circadian rhythm effects.
-
Solution: Conduct behavioral experiments at the same time of day for all animals to minimize variations due to circadian rhythms.
-
Issue 2: Difficulty in dissolving this compound powder.
-
Possible Cause: Use of an inappropriate solvent.
-
Solution: this compound is reported to be soluble in water. If you encounter solubility issues, ensure you are using high-purity water. Gentle warming or vortexing may aid dissolution. For preparing concentrated stock solutions for subsequent dilution in aqueous media, DMSO can be used.
-
-
Possible Cause: Compound has degraded due to improper storage.
-
Solution: Always store the solid compound in a tightly sealed container, protected from light and moisture. If you suspect degradation, it is best to use a fresh batch of the compound.
-
Issue 3: No observable effect in electrophysiology experiments.
-
Possible Cause: Incorrect drug concentration.
-
Solution: Verify the final concentration of this compound in the perfusion solution. It may be necessary to perform a dose-response curve to determine the optimal concentration for your specific experiment.
-
-
Possible Cause: The target neurons are not sensitive to the compound's mechanism of action.
-
Possible Cause: Washout of the drug is incomplete.
-
Solution: Ensure a sufficient washout period with drug-free aCSF to allow for the reversal of any effects.
-
Visualizations
Signaling Pathway of this compound in the Striatum
Caption: Proposed mechanism of this compound action on striatal dopamine signaling.
Experimental Workflow for In Vivo Sedation Study
Caption: Workflow for assessing the sedative effects of this compound in mice.
Logical Relationship of this compound Effects
Caption: The relationship between this compound and its observed physiological effects.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-(-)-HA-966 | CAS 111821-58-0 | HA966 | Tocris Bioscience [tocris.com]
- 4. Different stereoselectivity of the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) for neuroprotective and anticonvulsant actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Floor & Ceiling Effects
Welcome to the technical support center for behavioral assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate floor and ceiling effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are floor and ceiling effects in behavioral assays?
A floor effect occurs when a significant portion of subjects in an experiment scores at or near the lowest possible score on a measurement scale.[1][2][3] This suggests the task was too difficult for the population, preventing differentiation between individuals at the lower end of the performance spectrum.[2][3] Conversely, a ceiling effect happens when a substantial number of subjects achieve the maximum or near-maximum score, indicating the task was too easy to distinguish between high-performing individuals.[2][4][5][6] Both effects limit a test's ability to discriminate between subjects at the extremes of ability.[4]
Q2: Why are these effects problematic for my research?
Floor and ceiling effects can severely compromise the validity and reliability of your experimental data.[5][7] Key consequences include:
-
Reduced Variability: Data becomes compressed at one end of the scale, which reduces variance.[4][5] This makes it difficult to detect true differences between experimental groups.
-
Underestimated Effect Sizes: The constrained variance can lead to an underestimation of the true effect of an intervention or treatment.[4]
-
Biased Parameter Estimates: Statistical models, such as regression, may yield biased estimates when data is clustered at the extremes.[4][8]
-
Increased Type II Errors (False Negatives): You may incorrectly conclude that an intervention has no effect because the measurement tool was not sensitive enough to detect changes in performance.[3][4]
-
Masked Treatment Effects: In drug development, a ceiling effect might mask the benefits of a new drug in high-performing subjects, while a floor effect could obscure a drug's efficacy in a severely impaired population.[4][9]
Q3: How can I detect if my assay is subject to a floor or ceiling effect?
You can use several statistical and visual methods to detect these effects. The simplest approach is to examine the score distribution.
Statistical Indicators for Detection
| Indicator | Threshold for Concern | Description |
|---|---|---|
| Percentage at Extremes | >15% of subjects at min/max score[4][10] | A direct measure of score clustering. Some sources indicate >30% is a severe effect.[4] |
| Skewness & Kurtosis | Absolute skewness > 1.0[4] | A ceiling effect results in a negative skew (tail to the left), while a floor effect causes a positive skew (tail to the right). |
| Visual Inspection | Obvious clustering in histograms or box plots | Plotting the frequency distribution of your data provides a clear visual indication of clustering at the scale's limits.[1] |
Q4: What are the common causes of floor and ceiling effects?
These effects typically stem from a mismatch between the task difficulty and the ability of the subject population.
-
Poor Instrument Design: The measurement scale may lack sensitivity. For example, a memory test with too few items is likely to produce a ceiling effect in a healthy population.[6]
-
Inappropriate Task Difficulty: The primary cause is a task that is either too easy (ceiling) or too difficult (floor) for the subjects being tested.[2][3]
-
Subject Population: A homogenous sample of very high-ability subjects can lead to a ceiling effect, while a sample of low-ability or severely impaired subjects can result in a floor effect.[9]
-
Learning Over Time: In longitudinal studies, subjects may improve with practice, leading to a ceiling effect in later trials if the task difficulty is not adjusted.[4]
Troubleshooting Guides & Methodologies
This section provides actionable steps to mitigate floor and ceiling effects, both during the experimental design phase and during data analysis.
Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and addressing potential floor or ceiling effects in your data.
Caption: Troubleshooting workflow for floor and ceiling effects.
Experimental Design & Protocol Adjustments (Proactive Mitigation)
The most effective way to manage floor and ceiling effects is to prevent them during the experimental design phase.
Proactive Experimental Design Workflow
Caption: Workflow for designing experiments to avoid floor/ceiling effects.
Methodology: Conducting a Pilot Study to Adjust Task Difficulty
A pilot study is crucial for validating your behavioral assay with a small, representative sample of your subject population before launching a full-scale experiment.[3][6]
Objective: To determine if the selected task parameters are appropriate to avoid floor and ceiling effects.
Protocol:
-
Select a Representative Subgroup: Choose a small number of subjects (e.g., n=5-10 per group) that accurately reflect the characteristics (age, strain, disease model, etc.) of your full study population.
-
Administer the Behavioral Assay: Run the complete assay protocol exactly as planned for the main experiment.
-
Collect and Analyze Data:
-
Plot the distribution of scores for each group using a histogram.
-
Calculate the percentage of subjects scoring the minimum and maximum possible values.
-
Calculate skewness for the distribution.
-
-
Evaluate for Effects:
-
Ceiling Effect Indicated: If >15% of subjects achieve the maximum score and/or the data is negatively skewed, the task is likely too easy.
-
Floor Effect Indicated: If >15% of subjects achieve the minimum score and/or the data is positively skewed, the task is likely too difficult.
-
-
Modify Task Parameters:
-
To Mitigate a Ceiling Effect (Increase Difficulty):
-
Increase the number of trials or items (e.g., add more objects to a novel object recognition task).
-
Decrease the time allowed to complete the task.
-
Increase the complexity (e.g., use a more complex maze in a navigation task).
-
-
To Mitigate a Floor Effect (Decrease Difficulty):
-
Decrease the number of trials or items.
-
Increase the time allowed for completion.
-
Reduce task complexity or provide more extensive pre-training.
-
-
-
Re-Pilot (If Necessary): If significant modifications were made, repeat the pilot study with a new subgroup of subjects to confirm the adjustments have resolved the issue.
Data Analysis Strategies (Reactive Mitigation)
If you have already collected data and detected a floor or ceiling effect, you cannot truly fix the measurement limitation, but certain statistical approaches can provide more accurate estimates than standard analyses.
Comparison of Statistical Approaches
| Statistical Method | Description | When to Use | Cautions |
|---|---|---|---|
| Non-parametric Tests | Statistical tests (e.g., Mann-Whitney U, Kruskal-Wallis) that do not assume a normal distribution and instead use ranked data.[11] | When data is heavily skewed due to floor/ceiling effects and transformations are ineffective. | Can have less statistical power than parametric tests and may not be suitable for complex models. |
| Data Transformation | Applying a mathematical function (e.g., log, square root) to the data to correct for skewness.[11] | For moderately skewed data where the effect is not extreme. | May not fully correct the issue if a large percentage of data points are identical (at the floor/ceiling). Can complicate the interpretation of results.[11] |
| Censored Regression (Tobit Model) | A model specifically designed for data that is "censored" or limited at a certain value. It assumes an underlying latent normal distribution.[8][11][12][13] | When a substantial portion of the data is clustered at a floor or ceiling. It is considered a robust method for handling such data.[8][14] | Requires specialized software and a deeper understanding of the underlying statistical assumptions.[11] |
| Dichotomization | Collapsing the continuous or ordinal data into two categories (e.g., "pass/fail" or "high/low performance").[11][13] | As a last resort when other methods are not feasible. It simplifies the data for analysis with methods like logistic regression.[11] | Results in a significant loss of information and statistical power.[11] |
Logical Relationships of Causes and Consequences
The following diagram illustrates how poor experimental design can lead to floor or ceiling effects, which in turn impacts data quality and statistical outcomes.
Caption: Causal chain from experimental design flaws to statistical issues.
References
- 1. Floor and ceiling effects [matilda.fss.uu.nl]
- 2. What is the difference between ceiling and floor effect? [scribbr.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. cogn-iq.org [cogn-iq.org]
- 5. medium.com [medium.com]
- 6. What Is a Ceiling Effect? | Definition & Examples [scribbr.com]
- 7. youtube.com [youtube.com]
- 8. Investigating Ceiling Effects in Longitudinal Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Ceiling Effect, the Floor Effect, and the Importance of Active and Placebo Control Arms in Randomized Controlled Trials of an Investigational Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Floor and ceiling effects on the Montreal Cognitive Assessment in patients with Parkinson’s disease in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Outcome Variables with Floor or Ceiling Effects (Chapter 9) - Applied Longitudinal Data Analysis for Medical Science [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Sedative Potency of (S)-(-)-HA-966 and GHB
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sedative properties of (S)-(-)-HA-966 and gamma-hydroxybutyrate (GHB), focusing on their respective potencies, mechanisms of action, and the experimental frameworks used for their evaluation.
Executive Summary
(S)-(-)-HA-966 and GHB are both central nervous system (CNS) depressants with sedative effects, yet they operate through distinct pharmacological pathways. The sedative properties of HA-966 are attributed to its (S)-(-) enantiomer, which is believed to act by disrupting striatal dopaminergic systems. In contrast, GHB, a well-known sedative-hypnotic, primarily exerts its effects through agonism at GABAB receptors. While direct comparative studies on their sedative potency are limited, available preclinical data suggest that both compounds induce dose-dependent sedation. This guide synthesizes the current understanding of these two compounds to aid researchers in their ongoing investigations.
Quantitative Comparison of Sedative Potency
The following table summarizes the available quantitative data on the sedative and related CNS depressant effects of (S)-(-)-HA-966 and GHB from preclinical studies. It is important to note that the experimental endpoints and animal models may differ, precluding a direct, definitive comparison of potency.
| Compound | Animal Model | Endpoint | Route of Administration | Effective Dose / ED50 | Citation |
| (S)-(-)-HA-966 | Mouse | Anticonvulsant (Tonic Extensor Seizure) | Intravenous (i.v.) | ED50: 8.8 mg/kg | [1] |
| Mouse | Ataxia | Not Specified | >25-fold more potent than (R)-(+)-HA-966 | [2][3] | |
| GHB | Mouse | Marked Hypolocomotion | Intraperitoneal (i.p.) | 200 mg/kg | [4] |
| Mouse | Catalepsy | Intraperitoneal (i.p.) | 300 mg/kg | [4] | |
| Rat | Sedation | Not Specified | 500 mg/kg | ||
| Rat | Profound Sedation | Not Specified | 1000 mg/kg | ||
| Mouse | Ataxia and Loss of Righting Reflex | Intraperitoneal (i.p.) | 300-1780 mg/kg | [5] |
Signaling Pathways and Mechanisms of Action
The sedative effects of (S)-(-)-HA-966 and GHB are initiated by interactions with different molecular targets within the CNS.
(S)-(-)-HA-966: The precise mechanism underlying the sedative and muscle relaxant actions of (S)-(-)-HA-966 is not fully elucidated but is thought to involve the disruption of striatal dopaminergic mechanisms.[2][3] Notably, it does not exhibit affinity for the GABAB receptor, distinguishing it from GHB.[6]
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repeated administration of gamma-hydroxybutyric acid (GHB) to mice: assessment of the sedative and rewarding effects of GHB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
A Comparative Analysis of (S)-(-)-HA-966 and Baclofen on Dopaminergic Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of (S)-(-)-HA-966 and baclofen (B1667701) on dopaminergic systems, supported by experimental data. Both compounds are known to modulate the activity of dopamine (B1211576) neurons, primarily through their interaction with the GABA-B receptor system, albeit with distinct potencies and potentially different nuances in their mechanisms of action.
At a Glance: Key Differences and Similarities
| Feature | (S)-(-)-HA-966 | Baclofen |
| Primary Mechanism | Low-affinity GABA-B receptor agonist | High-affinity GABA-B receptor agonist |
| Effect on Dopamine Neuron Firing | Inhibition | Dose-dependent bidirectional effect: low doses can disinhibit (increase firing), while high doses inhibit firing. |
| Effect on Striatal Dopamine Levels | Increases dopamine and its metabolites (DOPAC and HVA).[1] | Dose-dependently increases dopamine and its metabolites (DOPAC and HVA).[1] |
| Potency at GABA-B Receptor (Electrophysiology) | Significantly less potent than baclofen. | High potency. |
| Other Mechanisms | May affect the storage of newly formed dopamine.[1] | Primarily acts via GABA-B receptor agonism. |
Quantitative Data Comparison
The following tables summarize quantitative data from various studies to facilitate a direct comparison of the effects of (S)-(-)-HA-966 and baclofen on the dopaminergic system.
Table 1: Electrophysiological Effects on Dopamine Neuron Firing
This table presents the half-maximal effective concentration (EC50) for the inhibition of dopamine neuron firing in the substantia nigra, as determined by in vitro electrophysiology.
| Compound | EC50 (µM) for Inhibition of Firing | Species | Preparation | Reference |
| (S)-(-)-HA-966 | 444.0 | Rat | Substantia nigra slices | --INVALID-LINK-- |
| (±)-Baclofen | 0.54 | Rat | Substantia nigra slices | --INVALID-LINK-- |
Note: The significantly higher EC50 value for (S)-(-)-HA-966 indicates its much lower potency in inhibiting dopamine neuron firing compared to baclofen.
Table 2: Effects on Striatal Dopamine and Metabolites
This table summarizes the qualitative and dose-dependent effects of systemic administration of (S)-(-)-HA-966 and baclofen on the levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) in the striatum.
| Compound | Dose | Effect on Striatal DA | Effect on Striatal DOPAC & HVA | Species | Reference |
| (S)-(-)-HA-966 | 100 mg/kg | Rapid elevation | Increased after a latency period | Rat | --INVALID-LINK-- |
| Baclofen | >10 mg/kg i.p. | Dose-dependent increase | Dose-dependent increase | Rat | --INVALID-LINK-- |
Signaling Pathways and Mechanisms of Action
Baclofen's Bidirectional Effect on Dopamine Neurons
Baclofen exhibits a dose-dependent bidirectional regulation of dopamine neuron activity. This is attributed to the differential sensitivity of GABA-B receptors on GABAergic interneurons versus dopaminergic neurons in the ventral tegmental area (VTA).[2]
-
Low Doses of Baclofen: At low concentrations, baclofen preferentially activates the high-affinity GABA-B receptors on GABAergic interneurons. This inhibits the interneurons, leading to a disinhibition of dopamine neurons and a subsequent increase in dopamine release.[2]
-
High Doses of Baclofen: At higher concentrations, baclofen also activates the lower-affinity GABA-B receptors directly on dopamine neurons. This leads to hyperpolarization and inhibition of the dopamine neurons, resulting in decreased dopamine release.[2]
(S)-(-)-HA-966 and Baclofen: GABA-B Receptor-Mediated Inhibition of Dopamine Neurons
Both (S)-(-)-HA-966 and baclofen, at sufficient concentrations, inhibit dopamine neuron firing through the activation of GABA-B receptors. This activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.
Experimental Protocols
In Vitro Electrophysiology (Substantia Nigra Slices)
This protocol is a generalized summary based on methodologies used to assess the effects of compounds on the firing rate of dopamine neurons in brain slices.
-
Animal Preparation: Male Sprague-Dawley rats are decapitated, and their brains are rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Slice Preparation: Coronal or horizontal slices (typically 300-400 µm thick) containing the substantia nigra or VTA are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a constant temperature (e.g., 32-34°C). Extracellular single-unit recordings are obtained from spontaneously active dopamine neurons using glass microelectrodes filled with a saline solution.
-
Drug Application: (S)-(-)-HA-966 or baclofen is bath-applied at various concentrations to determine their effects on the firing rate of the neurons. A stable baseline firing rate is established before drug application.
-
Data Analysis: The change in firing rate from baseline is calculated for each concentration to generate a dose-response curve and determine the EC50 value.
In Vivo Microdialysis (Striatum)
This protocol is a generalized summary for measuring extracellular dopamine levels in the striatum of awake, freely moving rats.
-
Animal Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted above the striatum. The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the striatum.
-
Perfusion and Sampling: The probe is perfused with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: A baseline of extracellular dopamine is established, after which (S)-(-)-HA-966 or baclofen is administered systemically (e.g., intraperitoneally).
-
Sample Analysis: The concentration of dopamine and its metabolites in the dialysate samples is determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The changes in dopamine and metabolite levels are expressed as a percentage of the baseline levels.
Conclusion
Both (S)-(-)-HA-966 and baclofen exert inhibitory control over the dopaminergic system, primarily through the activation of GABA-B receptors. The key distinction lies in their potency, with baclofen being a significantly more potent agonist. This difference in potency likely underlies the more complex, bidirectional effects observed with baclofen, which are dependent on the differential sensitivity of GABA-B receptors on distinct neuronal populations within the VTA.
(S)-(-)-HA-966, while less potent, still demonstrates a clear inhibitory effect on dopamine neuron firing and an ability to modulate striatal dopamine levels, with an additional suggested mechanism of affecting dopamine storage. For researchers and drug development professionals, the choice between these two compounds would depend on the desired potency and the specific aspect of the dopaminergic system being targeted. The nuanced, dose-dependent effects of baclofen may offer a more dynamic range of modulation, while the straightforward inhibitory action of (S)-(-)-HA-966 at higher doses could be advantageous in situations where a consistent reduction in dopaminergic activity is desired. Further head-to-head comparative studies, particularly using in vivo microdialysis, would be beneficial to fully elucidate the relative in vivo effects of these two compounds on dopamine release.
References
Validating the Sedative and Dopaminergic Effects of (S)-(-)-HA 966: A Comparative Analysis with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of (S)-(-)-HA 966 with established positive controls, focusing on its sedative properties and its impact on the dopaminergic system. The information presented is supported by experimental data to aid in the validation and understanding of this compound's unique profile.
This compound is the levorotatory enantiomer of HA-966, recognized for its potent sedative, ataxic, and muscle relaxant effects.[1][2] It is often described as a gamma-butyrolactone (B3396035) (GBL)-like sedative.[1][3] While its complete mechanism of action is still under investigation, it is understood to significantly modulate the striatal dopaminergic system.[1][2] This guide will compare these effects with those of gamma-hydroxybutyrate (GHB) and gamma-butyrolactone (GBL), two well-characterized central nervous system depressants that also influence dopamine (B1211576) neurotransmission.
Quantitative Comparison of Sedative and Ataxic Effects
The sedative and ataxic properties of this compound have been quantified in animal models, providing a basis for comparison with other compounds. The following table summarizes the available quantitative data.
| Compound | Test | Species | Route of Administration | ED50 | Potency Comparison |
| This compound | Prevention of tonic extensor seizures | Mouse | Intravenous (i.v.) | 8.8 mg/kg[4] | - |
| This compound | Ataxia (inverted screen fall-off) | Mouse | Not Specified | - | 17 times more potent than (R)-(+)-HA 966[4] |
| Racemic HA-966 | Sedative/Ataxic effect | Not Specified | Not Specified | - | (S)-(-)-enantiomer is >25-fold more potent than (R)-(+)-enantiomer[2][3] |
Impact on Striatal Dopamine
This compound is known to affect the dopaminergic system, a key aspect of its pharmacological profile. Acute administration of racemic HA-966 has been shown to cause a rapid increase in dopamine content in the striatum.[5] This effect is crucial for understanding its mechanism of action and potential therapeutic applications.
Experimental Protocols
To facilitate the replication and validation of the effects of this compound, detailed experimental methodologies for key assays are provided below.
Assessment of Sedative and Ataxic Effects in Rodents
Objective: To quantify the sedative and motor-impairing effects of this compound and positive controls.
Method 1: Locomotor Activity Measurement
-
Animal Model: Male mice (e.g., C57BL/6) are individually housed and acclimated to the testing room for at least 60 minutes before the experiment.
-
Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams to automatically record locomotor activity.
-
Procedure:
-
Administer this compound, a positive control (e.g., GHB, GBL), or vehicle to different groups of mice via the desired route (e.g., intraperitoneal, intravenous).
-
Immediately after administration, place each mouse in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated group. Calculate the ED50 for the reduction in locomotor activity.
Method 2: Ataxia Measurement (Inverted Screen Test)
-
Animal Model: As described above.
-
Apparatus: A square of wire mesh (e.g., 10 cm x 10 cm) with a grid size that allows for a firm grip.
-
Procedure:
-
Administer the test compound or vehicle.
-
At a predetermined time after injection, place the mouse in the center of the wire mesh screen.
-
Gently invert the screen and hold it approximately 50 cm above a padded surface.
-
Record the time it takes for the mouse to fall off the screen (latency to fall). A cutoff time (e.g., 60 seconds) is typically used.
-
-
Data Analysis: Compare the latency to fall for the drug-treated groups with the vehicle control group. The percentage of animals falling within the cutoff time can be used to determine the ED50 for ataxia.
In Vivo Microdialysis for Striatal Dopamine Measurement
Objective: To measure the extracellular levels of dopamine and its metabolites in the striatum of freely moving animals following the administration of this compound or positive controls.
-
Surgical Procedure:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish stable dopamine levels.
-
Administer this compound, a positive control, or vehicle.
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis: Express the post-administration dopamine levels as a percentage of the baseline levels and compare the effects of the different treatments over time.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound's effect on dopamine neurons and a typical experimental workflow for its validation.
Caption: Proposed mechanism of this compound on dopamine release.
Caption: Experimental workflow for validating this compound effects.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Differential effects of acute and subacute HA-966 treatment on storage and release of striatal dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Controls in (S)-(-)-HA-966 Behavioral Experiments
An objective comparison of appropriate negative controls for behavioral studies involving the sedative/hypnotic compound (S)-(-)-HA-966, supported by experimental data and detailed protocols.
(S)-(-)-HA-966 is known for its marked sedative and ataxic effects.[1][2] In contrast, its stereoisomer, (R)-(+)-HA-966, acts as a selective antagonist at the glycine (B1666218) modulatory site of the NMDA receptor and exhibits anxiolytic and anticonvulsant properties, with minimal sedative effects at comparable doses.[1][3] This stark divergence in activity makes (R)-(+)-HA-966 an ideal active negative control to differentiate the sedative properties of (S)-(-)-HA-966 from other potential central nervous system effects. A vehicle control, typically saline, is also essential to account for any behavioral changes induced by the administration procedure itself.
Comparative Pharmacological Profiles
| Feature | (S)-(-)-HA-966 | (R)-(+)-HA-966 (Negative Control) | Vehicle (Negative Control) |
| Primary Behavioral Effect | Sedation, ataxia, muscle relaxation[1] | Anxiolytic, anticonvulsant[1][3] | No intrinsic behavioral effect |
| Mechanism of Action | Potent sedative and muscle relaxant action; weakly active as an NMDA receptor antagonist[1] | Selective glycine/NMDA receptor antagonist[1] | Inert solution |
| Effect on Locomotor Activity | Dose-dependent decrease | No marked effect on spontaneous locomotor activity; may induce hyperactivity when injected into the nucleus accumbens[4] | No effect |
| Anxiolytic Activity | Devoid of anxiolytic activity[3] | Significant anxiolytic effects in models like the elevated plus maze[3] | No effect |
| Anticonvulsant Activity | Anticonvulsant action not related to a glycine antagonist mechanism[2] | Potent anticonvulsant against seizures induced by NMDA agonists[1] | No effect |
Experimental Protocols
To illustrate the use of these controls, a standard open-field test to assess locomotor activity is described below.
Objective: To determine the specific sedative effects of (S)-(-)-HA-966 compared to its non-sedative enantiomer and a vehicle control.
Animals: Male C57BL/6 mice, 8-10 weeks old, group-housed with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be habituated to the testing room for at least 1 hour before the experiment.
Materials:
-
(S)-(-)-HA-966
-
(R)-(+)-HA-966
-
Sterile saline (0.9% NaCl)
-
Open-field apparatus (e.g., a 40 cm x 40 cm x 30 cm arena) equipped with an automated activity monitoring system.
Procedure:
-
Drug Preparation: Dissolve (S)-(-)-HA-966 and (R)-(+)-HA-966 in sterile saline to the desired concentrations.
-
Animal Groups: Randomly assign mice to one of three experimental groups (n=10-12 per group):
-
Group 1: (S)-(-)-HA-966 (e.g., 10 mg/kg, intraperitoneally - i.p.)
-
Group 2: (R)-(+)-HA-966 (e.g., 10 mg/kg, i.p.) - Negative Control
-
Group 3: Vehicle (saline, equivalent volume, i.p.) - Negative Control
-
-
Administration: Administer the assigned treatment to each mouse.
-
Behavioral Testing: Immediately after injection, place each mouse in the center of the open-field arena.
-
Data Collection: Record locomotor activity (e.g., total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena) for a 30-minute session using the automated tracking system.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the means of the three groups.
Mandatory Visualizations
To further clarify the experimental design and the relationship between the compounds, the following diagrams are provided.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different stereoselectivity of the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) for neuroprotective and anticonvulsant actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective R-(+) enantiomer of HA-966 displays anxiolytic effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. R-(+)-HA-966, a glycine/NMDA receptor antagonist, selectively blocks the activation of the mesolimbic dopamine system by amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Effects of (S)-(-)-HA-966 and its Racemate, (±)-HA-966
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo pharmacological effects of the levorotatory enantiomer, (S)-(-)-HA-966, and its racemic mixture, (±)-HA-966. The distinct pharmacological profiles of the two forms of HA-966, a molecule acting on the central nervous system, necessitate a careful evaluation for targeted therapeutic development. While the racemate offers a combination of activities, the isolated (S)-(-)-enantiomer presents a more specific sedative and muscle relaxant profile. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways to aid in research and development decisions.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the in vivo and in vitro effects of (S)-(-)-HA-966, its corresponding (R)-(+)-enantiomer, and the racemic mixture (±)-HA-966.
| Parameter | (S)-(-)-HA-966 | (R)-(+)-HA-966 | (±)-HA-966 (Racemate) | Reference |
| Glycine (B1666218)/NMDA Receptor Binding (IC50, µM) | 339 | 12.5 | 17.5 | [1] |
| Glycine-potentiated NMDA Response (IC50, µM) | 708 | 13 | Not Reported | [1] |
| Anticonvulsant Effect (ED50, mg/kg, i.v.) | 8.8 | 105.9 | 13.2 | [2][3] |
| Ataxia (Inverted Screen Fall-off) | ~17x more potent than (R)-(+)-enantiomer | - | Sedative/ataxic effect mainly attributable to the (-)-enantiomer | [1][2][3] |
| Inhibition of Dopamine (B1211576) Neuron Firing (ID50, mg/kg, i.v.) | 5.7 | 57.8 | Dose-dependent inhibition | [4] |
Key Findings from Quantitative Data:
-
The (R)-(+)-enantiomer is significantly more potent in binding to the glycine site of the NMDA receptor and antagonizing NMDA-induced responses.[1]
-
The anticonvulsant and sedative/ataxic effects of racemic HA-966 are primarily attributed to the (S)-(-)-enantiomer.[1][2][3]
-
(S)-(-)-HA-966 is approximately 10-fold more potent than (R)-(+)-HA-966 in reducing the firing rate of dopamine neurons.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on descriptions from the referenced literature and standard laboratory practices.
Radioligand Binding Assay for Glycine/NMDA Receptor
Objective: To determine the binding affinity of (S)-(-)-HA-966 and (±)-HA-966 to the strychnine-insensitive glycine binding site on the NMDA receptor complex.
Materials:
-
Rat cerebral cortex synaptic membranes
-
[³H]glycine (radioligand)
-
(S)-(-)-HA-966, (±)-HA-966, and (R)-(+)-HA-966
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Synaptic membranes are prepared from rat cerebral cortex.
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]glycine and varying concentrations of the test compounds ((S)-(-)-HA-966, (±)-HA-966).
-
The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]glycine (IC50) is determined by non-linear regression analysis.
In Vivo Electrophysiology of Dopamine Neurons
Objective: To assess the effects of (S)-(-)-HA-966 and (±)-HA-966 on the firing rate of dopamine neurons in the substantia nigra.
Materials:
-
Anesthetized rats (e.g., with chloral (B1216628) hydrate)
-
Stereotaxic apparatus
-
Recording microelectrodes
-
Amplifier and data acquisition system
-
(S)-(-)-HA-966 and (±)-HA-966 for intravenous administration
Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A recording microelectrode is lowered into the substantia nigra pars compacta to record the extracellular activity of single dopamine neurons.
-
Dopamine neurons are identified based on their characteristic electrophysiological properties (e.g., slow, irregular firing rate, long-duration action potentials).
-
A stable baseline firing rate is recorded for several minutes.
-
Increasing doses of (S)-(-)-HA-966 or (±)-HA-966 are administered intravenously.
-
The firing rate of the neuron is continuously recorded to determine the dose-dependent effects of the compounds.
-
The dose that produces a 50% reduction in the firing rate (ID50) is calculated.
Assessment of Ataxia (Inverted Screen Test)
Objective: To evaluate the motor incoordination and muscle relaxant effects (ataxia) induced by (S)-(-)-HA-966 and (±)-HA-966.
Materials:
-
Mice
-
Wire mesh screen (can be inverted)
-
Timer
-
(S)-(-)-HA-966 and (±)-HA-966 for administration (e.g., intraperitoneal injection)
Procedure:
-
Mice are administered with either vehicle, (S)-(-)-HA-966, or (±)-HA-966.
-
At a predetermined time after injection, each mouse is placed individually on a wire mesh screen.
-
The screen is then inverted.
-
The latency for the mouse to fall off the screen is recorded, up to a maximum time (e.g., 60 seconds).
-
The dose at which 50% of the animals are unable to remain on the screen for the predetermined time is calculated as the ED50 for ataxia.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Interaction of HA-966 enantiomers with the NMDA receptor glycine site.
Caption: Postulated mechanism of (S)-(-)-HA-966-induced sedation via dopaminergic pathways.
Caption: Workflow for comparing the in vivo effects of (S)-(-)-HA-966 and its racemate.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different stereoselectivity of the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) for neuroprotective and anticonvulsant actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Effects of the enantiomers of (+/-)-HA-966 on dopamine neurons: an electrophysiological study of a chiral molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-(-)-HA 966: Cross-Validation of Findings in Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and behavioral effects of (S)-(-)-HA 966 across different species, with a focus on its sedative and ataxic properties. This compound is the S-enantiomer of 3-amino-1-hydroxy-2-pyrrolidinone, a compound known for its distinct effects on the central nervous system. While its counterpart, (R)-(+)-HA 966, acts as a selective antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, this compound is only weakly active at this site and is primarily recognized for its potent sedative, muscle relaxant, and anticonvulsant effects.[1][2][3][4][5][6][7] This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant pathways and workflows to facilitate a comprehensive understanding of this compound for research and drug development purposes.
Data Presentation: Quantitative Comparison of this compound and Alternatives
The following tables summarize the binding affinities and in vivo effects of this compound and its enantiomer, alongside other relevant compounds, to provide a clear comparison of their pharmacological profiles.
Table 1: Receptor Binding Affinities (IC₅₀/Kᵢ in µM)
| Compound | Receptor/Site | Species | Brain Region | IC₅₀ (µM) | Kᵢ (µM) | Reference(s) |
| This compound | Glycine/NMDA | Rat | Cerebral Cortex | 339 | - | [3][4][6] |
| Glycine/NMDA (cultured cortical neurons) | Rat | Cerebral Cortex | 708 | - | [3][4][6] | |
| (R)-(+)-HA 966 | Glycine/NMDA | Rat | Cerebral Cortex | 12.5 | 6-17 | [3][4][5][6] |
| Glycine/NMDA (cultured cortical neurons) | Rat | Cerebral Cortex | 13 | - | [3][4][6] | |
| Racemic (±)-HA 966 | Glycine/NMDA | Rat | Cerebral Cortex | 17.5 | - | [8] |
| 7-Chlorokynurenic acid (7-Cl-KYNA) | Glycine/NMDA | Rat | - | - | 0.4-1.0 | [5] |
| Kynurenic acid (KYNA) | Glycine/NMDA | Rat | - | - | 40-50 | [5] |
Table 2: In Vivo Behavioral Effects
| Compound | Effect | Species | Dose | Route | Observations | Reference(s) |
| This compound | Sedation/Ataxia | Mouse | >5 mg/kg | i.p. | Potent sedative and ataxic effects; >25-fold more potent than (R)-(+)-enantiomer. | [3][9] |
| Anticonvulsant | Mouse | 8.8 mg/kg (ED₅₀) | i.v. | Prevention of tonic extensor seizures. | [5] | |
| Inhibition of Neuronal Activity | Rat | 30 mg/kg | i.v. | Inhibited firing of substantia nigra dopamine (B1211576) neurons. | [10] | |
| (R)-(+)-HA 966 | Anxiolytic | Rodents | - | - | Significant disinhibition of suppressed behavior. | [11] |
| Anticonvulsant | Mouse | 52.6 mg/kg (ED₅₀) | i.p. | Antagonized sound-induced seizures. | [4] | |
| Motor Impairment | Rat | High doses | i.p. | Moderate motor impairment in kindled rats. | [12] | |
| Racemic (±)-HA 966 | Sedation/Ataxia | Mouse | - | - | Effects primarily attributed to the (S)-(-)-enantiomer. | [3] |
| Visual/Recognition Impairment | Rhesus Monkey | 3.2-10 mg/kg | i.m. | Dose-dependent impairment in visual test performance and recognition. | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Radioligand Binding Assay for the NMDA Receptor Glycine Site
This protocol describes a method to determine the binding affinity of compounds to the strychnine-insensitive glycine site of the NMDA receptor using [³H]glycine.
Materials:
-
Rat cerebral cortex membranes
-
[³H]glycine (specific activity ~40-60 Ci/mmol)
-
Unlabeled glycine
-
Test compounds (e.g., this compound, (R)-(+)-HA 966)
-
Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Filtration manifold and vacuum pump
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer.
-
Assay Setup: In triplicate, prepare tubes for total binding (containing [³H]glycine), non-specific binding (containing [³H]glycine and a high concentration of unlabeled glycine, e.g., 1 mM), and competitive binding (containing [³H]glycine and varying concentrations of the test compound).
-
Incubation: Add the membrane preparation to the assay tubes and incubate at 4°C for a predetermined time to reach equilibrium (e.g., 30 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competitive binding assays, determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]glycine binding) using non-linear regression analysis. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Measurement in the Rat Striatum
This protocol outlines the procedure for measuring extracellular dopamine levels in the striatum of freely moving rats following administration of this compound.[2][14][15]
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Stereotaxic frame
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Microdialysis probes (e.g., with a 2-4 mm membrane)
-
Guide cannula
-
Surgical drill and cranioplastic cement
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump and liquid swivel
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD) system
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame.[14] Surgically expose the skull and drill a small hole over the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma).[14] Implant a guide cannula and secure it with dental cement.[14] Allow the animal to recover for at least 48-72 hours.[14]
-
Microdialysis Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum.[14] Connect the probe to a syringe pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[14]
-
Baseline Sample Collection: Allow the system to stabilize for 1-2 hours to obtain a stable baseline of dopamine levels.[14] Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.[14]
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Post-Administration Sample Collection: Continue collecting dialysate samples at the same intervals for several hours to monitor changes in dopamine levels.[14]
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.[14]
-
Data Analysis: Express the dopamine levels as a percentage of the baseline and analyze the data statistically.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the probe.[14]
Assessment of Ataxia in Rodents (Paw Slip Test)
This protocol describes a simple and objective method for assessing drug-induced ataxia in rats.[16]
Materials:
-
Male Sprague-Dawley rats
-
Standard operant conditioning chamber with a grid floor (parallel metal rods spaced approximately 1.5 cm apart)
-
Test compound (e.g., this compound) and vehicle control
Procedure:
-
Drug Administration: Administer the test compound or vehicle to the rats (e.g., via intraperitoneal injection).
-
Habituation: Allow a set amount of time for the drug to take effect (e.g., 15 minutes).[16]
-
Testing: Place the rat in the operant chamber.
-
Observation: Over a 5-minute test period, an observer counts the number of times the rat's paws (front or back) slip between the metal rods of the floor.[16]
-
Data Analysis: Compare the number of paw slips between the drug-treated and control groups. A dose-dependent increase in paw slips indicates an ataxic effect.[16]
Mandatory Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound-induced sedation.
Experimental Workflow for Evaluating this compound
Caption: Workflow for preclinical evaluation of this compound.
Comparative Profile of this compound and Alternatives
Caption: Logical comparison of this compound and alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. reddit.com [reddit.com]
- 6. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative (Journal Article) | OSTI.GOV [osti.gov]
- 8. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (+-)-1-hydroxy-3-aminopyrrolidone-2 (HA-966) inhibits the activity of substantia nigra dopamine neurons through a non-N-methyl-D-aspartate receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective R-(+) enantiomer of HA-966 displays anxiolytic effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticonvulsant effects of the glycine/NMDA receptor ligands D-cycloserine and D-serine but not R-(+)-HA-966 in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. umbrellalabs.is [umbrellalabs.is]
- 14. benchchem.com [benchchem.com]
- 15. um.edu.mt [um.edu.mt]
- 16. A simple procedure for assessing ataxia in rats: effects of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-(-)-HA-966 and Other Sedatives: A Guide for Researchers
This guide provides a detailed comparative analysis of the sedative compound (S)-(-)-HA-966 against commonly used sedatives, namely the benzodiazepine (B76468) Diazepam and the non-benzodiazepine "Z-drug" Zolpidem. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, pharmacological effects, and the experimental protocols used for their evaluation.
Introduction to (S)-(-)-HA-966 and Comparator Sedatives
(S)-(-)-HA-966 is the levorotatory enantiomer of the compound HA-966. While the racemic mixture and the dextrorotatory enantiomer, (R)-(+)-HA-966, are known for their antagonist activity at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, the sedative and muscle relaxant effects are primarily attributed to the (S)-(-)-enantiomer.[1][2][3] This stereospecificity in action makes (S)-(-)-HA-966 a compound of interest for its distinct sedative properties, potentially divorced from direct NMDA receptor antagonism.
For the purpose of this comparison, we will evaluate (S)-(-)-HA-966 against two widely studied and clinically utilized sedatives:
-
Diazepam: A classic benzodiazepine that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABA-A receptor, resulting in sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.
-
Zolpidem: A non-benzodiazepine hypnotic that also acts on the GABA-A receptor but with a higher affinity for the α1 subunit, leading to a more specific sedative effect with less anxiolytic and muscle relaxant activity compared to benzodiazepines.
Mechanism of Action
The sedative effects of these compounds are mediated through different primary mechanisms, highlighting a key area of comparison.
-
(S)-(-)-HA-966: The precise mechanism underlying the sedative effects of (S)-(-)-HA-966 is not fully elucidated but is known to be distinct from the NMDA receptor glycine site antagonism of its R-(+)-enantiomer.[2][3] It is suggested that its sedative action may involve the disruption of striatal dopaminergic mechanisms, similar to gamma-butyrolactone (B3396035) (GBL), though it does not bind to the GABA-B receptor.[2][3]
-
Diazepam: As a positive allosteric modulator of the GABA-A receptor, diazepam increases the frequency of chloride channel opening in response to GABA. This influx of chloride ions leads to hyperpolarization of the neuron, reducing its excitability and resulting in widespread central nervous system depression.
-
Zolpidem: Zolpidem selectively binds to the benzodiazepine site of the GABA-A receptor, with a high affinity for receptors containing the α1 subunit. This subunit is primarily associated with sedative and hypnotic effects. This selectivity is thought to contribute to its profile as a hypnotic with a lower incidence of anxiolytic and muscle relaxant effects compared to non-selective benzodiazepines.
Comparative Efficacy: Experimental Data
Direct head-to-head preclinical studies quantitatively comparing the sedative potency of (S)-(-)-HA-966 with diazepam and zolpidem are limited in the public domain. However, by synthesizing available data, a comparative overview can be constructed.
Table 1: In Vitro Receptor Binding Affinities
| Compound | Target Site | Preparation | IC50 (µM) |
| (R)-(+)-HA-966 | Glycine site of NMDA Receptor | Rat cerebral cortex synaptic membranes | 12.5[2][3] |
| (S)-(-)-HA-966 | Glycine site of NMDA Receptor | Rat cerebral cortex synaptic membranes | 339[2][3] |
| Diazepam | Benzodiazepine site of GABA-A Receptor | - | Varies by subunit composition |
| Zolpidem | Benzodiazepine site of GABA-A Receptor (α1 selective) | - | Varies by subunit composition |
Table 2: In Vivo Sedative Effects (Locomotor Activity)
| Compound | Animal Model | Route of Administration | Dose Range | Observed Effect |
| (S)-(-)-HA-966 | Rodents | - | - | Marked sedative and muscle relaxant action observed.[2][3] Greater than 25-fold more potent in sedative/ataxic effects than (R)-(+)-HA-966.[2] |
| Diazepam | Mice | i.p. | 0.5 - 3 mg/kg | Dose-dependent decrease in locomotor activity. |
| Zolpidem | Mice | i.p. | 0.3 - 3 mg/kg | Dose-dependent decrease in locomotor activity. |
Table 3: Effects on Sleep Architecture (EEG Studies)
| Compound | Effect on Sleep Latency | Effect on NREM Sleep | Effect on REM Sleep |
| (S)-(-)-HA-966 | Data not available | Data not available | Data not available |
| Diazepam | Decreases | Increases Stage 2, Decreases Slow-Wave Sleep (SWS) | Decreases |
| Zolpidem | Decreases | Little to no effect on SWS at therapeutic doses | Generally preserved or slightly decreased |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of sedatives.
4.1. Locomotor Activity Assessment in Rodents
-
Objective: To quantify the sedative effect of a compound by measuring the reduction in spontaneous movement.
-
Apparatus: An open field arena (e.g., a square or circular enclosure) equipped with a grid of infrared beams or a video tracking system to monitor the animal's movement.
-
Procedure:
-
Acclimatize the animals (typically mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound (e.g., (S)-(-)-HA-966, diazepam, or zolpidem) or vehicle control at predetermined doses and routes of administration.
-
At a specified time post-administration (e.g., 30 minutes), place the animal individually into the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 10-30 minutes).
-
Key parameters measured include:
-
Total distance traveled: The total path length covered by the animal.
-
Horizontal activity: The number of infrared beam breaks in the horizontal plane.
-
Rearing frequency: The number of times the animal stands on its hind legs.
-
-
A statistically significant decrease in these parameters compared to the vehicle control group indicates a sedative effect.
-
-
Data Analysis: Data are typically analyzed using ANOVA followed by post-hoc tests to compare dose groups to the control group. ED50 values (the dose that produces 50% of the maximal effect) can be calculated from dose-response curves.
4.2. Electroencephalogram (EEG) Monitoring of Sleep Architecture in Rodents
-
Objective: To assess the effects of a compound on the different stages of sleep.
-
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Implant EEG recording electrodes onto the dura over specific cortical areas (e.g., frontal and parietal cortices).
-
Implant electromyography (EMG) electrodes into the nuchal muscles to monitor muscle tone.
-
Allow the animal to recover from surgery for at least one week.
-
-
Habituation and Baseline Recording:
-
Habituate the animal to the recording chamber and tethered recording setup for several days.
-
Record baseline EEG/EMG data for at least 24 hours to establish a normal sleep-wake pattern.
-
-
Drug Administration and Recording:
-
Administer the test compound or vehicle at a specific time of the light-dark cycle (e.g., at the beginning of the light/inactive phase).
-
Record EEG and EMG activity continuously for a prolonged period (e.g., 24 hours) post-administration.
-
-
Data Analysis:
-
The recorded EEG/EMG data is visually or automatically scored in epochs (e.g., 10-30 seconds) into three stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Parameters analyzed include:
-
Sleep latency: Time to the first consolidated episode of NREM sleep.
-
Total sleep time: Duration of NREM and REM sleep.
-
Sleep efficiency: Percentage of time spent asleep during the recording period.
-
Number and duration of sleep/wake bouts.
-
EEG power spectral analysis: To quantify changes in the power of different frequency bands (e.g., delta, theta, alpha, beta) within each sleep stage.
-
-
-
Signaling Pathways and Experimental Workflows
5.1. Signaling Pathways
The following diagrams illustrate the primary signaling pathways targeted by the comparator sedatives.
5.2. Experimental Workflow
The following diagram outlines a typical experimental workflow for the comparative analysis of sedative compounds.
Conclusion
(S)-(-)-HA-966 presents an intriguing profile as a sedative, with its mechanism of action appearing to be distinct from that of its enantiomer and from classical sedatives like benzodiazepines and Z-drugs. While preclinical evidence clearly indicates its sedative and muscle relaxant properties, a significant knowledge gap exists regarding its detailed effects on sleep architecture and its quantitative sedative potency in direct comparison to standard-of-care agents like diazepam and zolpidem.
Future research should focus on head-to-head comparative studies employing standardized behavioral and electrophysiological assays to precisely characterize the sedative profile of (S)-(-)-HA-966. Such studies will be crucial in determining its potential therapeutic utility and its advantages or disadvantages relative to existing sedative-hypnotics. The unique, non-GABAergic, non-NMDA-antagonistic mechanism of (S)-(-)-HA-966's sedative action warrants further investigation, as it may offer a novel avenue for the development of sedative drugs with improved side-effect profiles.
References
- 1. reddit.com [reddit.com]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Sedative Mechanism of (S)-(-)-HA-966: A Comparative Guide Using Mechanistic Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-(-)-HA-966 with alternative compounds to elucidate its mechanism of action. While direct knockout model studies on (S)-(-)-HA-966 are not available in the published literature, this guide synthesizes existing pharmacological data and draws comparisons with compounds whose mechanisms have been confirmed through such models. The evidence strongly suggests that the sedative and dopamine-modulating effects of (S)-(-)-HA-966 are not mediated by its weak interaction with the NMDA receptor, but rather through its functional activity at the GABA(B) receptor, akin to gamma-hydroxybutyrate (GHB).
Comparative Analysis of Pharmacological Activity
The distinct pharmacological profiles of the enantiomers of HA-966 are critical to understanding the mechanism of the (S)-(-) form. While (R)-(+)-HA-966 is a selective antagonist at the glycine (B1666218) modulatory site of the NMDA receptor, (S)-(-)-HA-966 is a potent sedative with gamma-butyrolactone (B3396035) (GBL)-like effects.[1][2] This sedative action is hypothesized to arise from the disruption of striatal dopaminergic systems.[1][2]
| Compound | Target | Assay | Value | Reference |
| (S)-(-)-HA-966 | NMDA Receptor Glycine Site | [3H]glycine binding (rat cerebral cortex) | IC50: 339 µM | [1] |
| Dopamine (B1211576) Neuron Firing (rat substantia nigra) | Electrophysiology | EC50: 444 µM | ||
| (R)-(+)-HA-966 | NMDA Receptor Glycine Site | [3H]glycine binding (rat cerebral cortex) | IC50: 12.5 µM | [1] |
| Baclofen (B1667701) | GABA(B) Receptor | [3H]-GABA displacement (rat brain membranes) | IC50: 0.13 µM | [3] |
| Dopamine Neuron Firing (rat substantia nigra) | Electrophysiology | EC50: 0.54 µM |
Evidence for GABA(B) Receptor-Mediated Effects
The sedative and dopamine-modulating effects of (S)-(-)-HA-966 closely resemble those of GHB, a known GABA(B) receptor agonist. Studies in GABA(B)(1) receptor knockout mice have definitively shown that the sedative, hypolocomotor, and dopamine-elevating effects of GHB are absent, confirming the critical role of this receptor in mediating its actions.
Furthermore, in vitro electrophysiology studies have demonstrated that (S)-(-)-HA-966 inhibits the firing of dopamine neurons in the substantia nigra. Crucially, this inhibition is reversed by GABA(B) receptor antagonists, providing strong functional evidence for a GABA(B) receptor-mediated mechanism.
Interestingly, there is conflicting information regarding the direct binding of (S)-(-)-HA-966 to the GABA(B) receptor. While one source suggests it has no affinity, the functional data from neuron firing experiments indicate it acts as a GABA(B) receptor agonist. This discrepancy highlights the importance of functional assays in characterizing compound activity.
Comparative Effects on Locomotor Activity
The sedative properties of (S)-(-)-HA-966, GHB, and the classic GABA(B) agonist baclofen can be quantified through locomotor activity tests. The data below is a qualitative summary from multiple studies.
| Compound | Animal Model | Effect on Locomotor Activity | Proposed Primary Mechanism |
| (S)-(-)-HA-966 | Mouse | Sedation/ataxia | GABA(B) receptor agonism |
| GHB/GBL | Mouse | Sedation/hypolocomotion | GABA(B) receptor agonism |
| Baclofen | Mouse | Sedation | GABA(B) receptor agonism |
Signaling Pathways and Experimental Workflows
To visually represent the proposed mechanisms and experimental designs, the following diagrams are provided.
Detailed Experimental Protocols
In Vivo Microdialysis for Striatal Dopamine Measurement
This protocol outlines a general procedure for measuring extracellular dopamine in the striatum of rodents.
-
Surgical Preparation:
-
Animals (e.g., male Wistar rats, 250-300g) are anesthetized (e.g., isoflurane) and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the striatum. Typical coordinates for the rat striatum relative to bregma are: AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from the dura.[4]
-
The cannula is secured with dental cement and surgical screws. A dummy cannula is inserted to maintain patency.
-
Animals are allowed to recover for 5-7 days with appropriate post-operative care.
-
-
Microdialysis Procedure:
-
On the day of the experiment, the dummy cannula is replaced with a microdialysis probe (e.g., 2-4 mm membrane, 6-20 kDa MWCO).
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump.[4]
-
The system is allowed to stabilize for 1-2 hours to achieve a stable dopamine baseline.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., acetic acid). At least 3-4 baseline samples are collected.
-
(S)-(-)-HA-966 or vehicle is administered (e.g., intraperitoneally).
-
Dialysate collection continues for several hours to monitor the drug's effect on dopamine levels.
-
-
Dopamine Quantification and Analysis:
-
Dopamine concentrations in the dialysate samples are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
A standard curve is generated with known concentrations of dopamine for accurate quantification.
-
Post-injection dopamine levels are typically expressed as a percentage change from the average baseline concentration for each animal.
-
Open-Field Locomotor Activity Test
This protocol describes a standard method for assessing spontaneous locomotor activity in mice.[5][6][7][8][9]
-
Apparatus and Environment:
-
The open-field apparatus is a square arena (e.g., 40x40 cm) with high walls, typically made of a non-reflective material.
-
The test is conducted under controlled, dim lighting conditions to minimize anxiety.
-
An automated tracking system, consisting of infrared beams or an overhead video camera with tracking software, is used to record the animal's movement.
-
-
Experimental Procedure:
-
Mice are brought into the testing room and allowed to acclimate for 30-60 minutes before the test begins.
-
Animals are administered the test compound (e.g., (S)-(-)-HA-966) or vehicle via the desired route (e.g., i.p., s.c.).
-
Immediately following injection, the mouse is placed in the center of the open-field arena.
-
Locomotor activity is recorded for a set duration, typically 30 to 60 minutes.
-
The arena is thoroughly cleaned with a disinfectant (e.g., 70% ethanol) between each trial to remove any olfactory cues.
-
-
Data Analysis:
-
The tracking software quantifies various parameters, including:
-
Total distance traveled (cm): A measure of overall locomotor activity.
-
Time spent in the center versus the periphery: An indicator of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: The number of times the animal stands on its hind legs, an exploratory behavior.
-
Movement time vs. rest time: Provides information on sedative effects.
-
-
Data are analyzed using appropriate statistical methods (e.g., ANOVA, t-tests) to compare treatment groups.
-
Conclusion
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of acute and subacute HA-966 treatment on storage and release of striatal dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Open field test for mice [protocols.io]
- 6. bio-protocol.org [bio-protocol.org]
- 7. anilocus.com [anilocus.com]
- 8. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
Unraveling the Mechanisms: A Comparative Guide to (S)-(-)-HA-966 and Classical NMDA Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the pharmacological properties of (S)-(-)-HA-966 and classical N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP), ketamine, and dizocilpine (B47880) (MK-801). By presenting key experimental data, detailed methodologies, and visual representations of the underlying molecular pathways, this document aims to offer a clear and objective resource for researchers in neuropharmacology and drug development.
At a Glance: Key Differences
While both (S)-(-)-HA-966 and classical NMDA antagonists modulate the NMDA receptor, their mechanisms of action and resulting pharmacological profiles are profoundly different. (S)-(-)-HA-966 is characterized by its sedative and muscle-relaxant properties, which are largely independent of its weak interaction with the NMDA receptor's glycine (B1666218) co-agonist site. In stark contrast, classical NMDA antagonists are potent, use-dependent channel blockers that produce dissociative anesthesia and psychotomimetic effects.
Mechanism of Action: A Tale of Two Sites
The NMDA receptor is a complex ion channel with multiple regulatory sites, providing distinct targets for pharmacological intervention. The fundamental difference between (S)-(-)-HA-966 and classical NMDA antagonists lies in their primary binding sites and the nature of their interaction with the receptor.
(S)-(-)-HA-966: A Weak Glycine Site Antagonist with a Dominant Sedative Effect
(S)-(-)-HA-966 is the levorotatory enantiomer of HA-966. Its interaction with the NMDA receptor is characterized by weak antagonism at the strychnine-insensitive glycine co-agonist site on the GluN1 subunit.[1][2][3] This interaction is significantly less potent than that of its counterpart, the (R)-(+)-enantiomer, which is a selective and more potent glycine site antagonist.[1][2][3]
Crucially, the prominent sedative, ataxic, and muscle relaxant effects of (S)-(-)-HA-966 are not primarily mediated by its weak glycine site antagonism.[1][3] Research suggests that these effects are linked to a "gamma-butyrolactone-like" profile, involving the disruption of striatal dopaminergic mechanisms.[1][3][4] Specifically, (S)-(-)-HA-966 has been shown to inhibit the firing of dopamine (B1211576) neurons in the substantia nigra.[5] While the precise molecular target for this sedative action remains to be fully elucidated, it is known to be distinct from the GABA-B receptor agonism that mediates the effects of GHB.
Classical NMDA Antagonists: Potent Channel Blockers
Classical NMDA antagonists like PCP, ketamine, and MK-801 are non-competitive antagonists that act as open-channel blockers.[6] This means they bind to a site within the ion channel pore of the NMDA receptor, often referred to as the "PCP site," thereby physically obstructing the flow of cations (Ca²⁺, Na⁺, K⁺).[6]
Their mechanism is "use-dependent," requiring the channel to be opened by the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) before the antagonist can enter and block the pore. This property leads to a state of dissociative anesthesia, characterized by analgesia, amnesia, and a feeling of detachment from the environment. At sub-anesthetic doses, these compounds can produce psychotomimetic effects that are considered a valuable experimental model for schizophrenia.
Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding affinities of (S)-(-)-HA-966 and classical NMDA antagonists at their respective primary binding sites on the NMDA receptor.
| Compound | Primary Target Site | Radioligand | Preparation | Ki (nM) | IC50 (µM) | Reference |
| (S)-(-)-HA-966 | Glycine Site (GluN1) | [³H]glycine | Rat cerebral cortex synaptic membranes | - | 339 | [1][2] |
| Phencyclidine (PCP) | PCP Site (Channel Pore) | [³H]MK-801 | Rat brain | 59 | - | [6] |
| (S)-(+)-Ketamine | PCP Site (Channel Pore) | [³H]MK-801 | Rat brain | 300 | - | [7] |
| (R)-(-)-Ketamine | PCP Site (Channel Pore) | [³H]MK-801 | Rat brain | 1400 | - | [7] |
| Dizocilpine (MK-801) | PCP Site (Channel Pore) | [³H]MK-801 | Rat brain | 5.7 | - | [8] |
In Vivo Effects: A Clear Divergence
The distinct molecular mechanisms of (S)-(-)-HA-966 and classical NMDA antagonists translate into markedly different behavioral effects in animal models.
| Compound | Primary In Vivo Effect | Species | ED50 | Reference |
| (S)-(-)-HA-966 | Anticonvulsant (Tonic Extension) | Mouse | 8.8 mg/kg (i.v.) | [9] |
| Dizocilpine (MK-801) | Hyperlocomotion | Mouse | ~0.15 mg/kg | [10] |
| Dizocilpine (MK-801) | Stereotypy | Mouse | >0.3 mg/kg | [11] |
| Ketamine | Locomotor Activity | Rat | 20-40 mg/kg | [12] |
(Note: ED50 values can vary depending on the specific experimental conditions and the behavioral endpoint being measured.)
Signaling Pathways
The differential binding sites of (S)-(-)-HA-966 and classical NMDA antagonists lead to distinct consequences for downstream intracellular signaling.
NMDA Receptor Activation and Blockade
Caption: NMDA receptor signaling and points of antagonism.
Classical NMDA antagonists directly block the ion channel, preventing calcium influx and subsequent downstream signaling cascades, which are crucial for synaptic plasticity. (S)-(-)-HA-966, on the other hand, has a very weak effect at the glycine site and does not significantly inhibit NMDA receptor function at concentrations where its sedative effects are observed.
Proposed Sedative Mechanism of (S)-(-)-HA-966
Caption: Proposed pathway for the sedative effects of (S)-(-)-HA-966.
The sedative effects of (S)-(-)-HA-966 are thought to arise from its ability to inhibit the firing of dopaminergic neurons in the substantia nigra, leading to reduced dopamine release in the striatum. The exact molecular target mediating this effect is still under investigation but is distinct from the NMDA receptor's glycine site.
Experimental Protocols
Radioligand Binding Assay for the NMDA Receptor PCP Site
This protocol is a generalized method for determining the binding affinity of classical NMDA antagonists.
1. Membrane Preparation:
-
Rat cerebral cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
The pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in a small volume of buffer, and protein concentration is determined.
2. Binding Assay:
-
The assay is performed in a 96-well plate with a final volume of 150 µL.
-
Each well contains:
-
25 µL of assay buffer (for total binding) or a high concentration of a known PCP site ligand (e.g., 10 µM PCP for non-specific binding) or the test compound at various concentrations.
-
100 µL of the diluted membrane preparation (0.2-0.5 mg/mL protein).
-
25 µL of [³H]MK-801 (final concentration ~1-5 nM).
-
-
The plate is incubated at room temperature for 60 minutes.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat (pre-soaked in 0.5% polyethylenimine) using a cell harvester.
-
The filters are washed three times with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.
-
The Ki value (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
This protocol is used to assess the behavioral effects of (S)-(-)-HA-966 and classical NMDA antagonists in rodents.
Caption: Workflow for the open field behavioral test.
Conclusion
(S)-(-)-HA-966 and classical NMDA antagonists represent two distinct classes of compounds that, while both interacting with the NMDA receptor system, do so at different sites and with profoundly different functional consequences. Classical antagonists like PCP, ketamine, and MK-801 are potent, use-dependent channel blockers that induce dissociative and psychotomimetic states, making them valuable tools for modeling psychosis. In contrast, (S)-(-)-HA-966 is a weak glycine site antagonist whose primary pharmacological effects are sedative and muscle-relaxant, mediated through a separate mechanism involving the inhibition of dopaminergic neurotransmission. A clear understanding of these differences is paramount for the rational design and development of novel therapeutics targeting the glutamatergic system for a variety of neurological and psychiatric disorders.
References
- 1. pnas.org [pnas.org]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rotarod-Test for Mice [protocols.io]
- 5. biomed-easy.com [biomed-easy.com]
- 6. Phencyclidine - Wikipedia [en.wikipedia.org]
- 7. albany.edu [albany.edu]
- 8. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of monoamine depletion on the ketamine-induced locomotor activity of preweanling, adolescent, and adult rats: sex and age differences - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Disruption of Striatal Dopamine by (S)-(-)-HA 966: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the effects of (S)-(-)-HA 966 on striatal dopamine (B1211576) with alternative modulators. This guide provides supporting experimental data, detailed protocols, and visual representations of the underlying neurobiological pathways.
This compound, a compound known for its sedative and ataxic properties, has been suggested to exert its effects through the disruption of striatal dopamine systems.[1][2] This guide provides a comparative analysis of this compound's impact on striatal dopamine levels alongside two other well-characterized dopamine modulators: the typical antipsychotic haloperidol (B65202) and the sedative agent gamma-butyrolactone (B3396035) (GBL). The data presented is derived from in vivo microdialysis studies in rats, a standard preclinical technique for measuring extracellular neurotransmitter levels in the brain.
Quantitative Comparison of Striatal Dopamine Modulation
The following table summarizes the quantitative effects of racemic HA-966, gamma-butyrolactone (GBL), and haloperidol on striatal dopamine levels as measured by in vivo microdialysis. It is important to note that while the sedative effects of HA-966 are attributed to the (S)-(-)-enantiomer, the available quantitative data on dopamine elevation is for the racemic mixture.[2][3]
| Compound | Dose | Route of Administration | Peak Effect on Striatal Dopamine | Reference |
| Racemic HA-966 | 100 mg/kg | - | Rapid Elevation | [3] |
| Gamma-Butyrolactone (GBL) | High Doses | Systemic | Strong Increase | [4] |
| Haloperidol | 1 mg/kg | Intraperitoneal (i.p.) | Time-dependent Increase | [5] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experimental techniques are provided below.
In Vivo Microdialysis for Striatal Dopamine Measurement
This protocol outlines the standard procedure for measuring extracellular dopamine in the striatum of freely moving rats.
1. Animal Preparation and Surgery:
-
Subjects: Adult male rats (e.g., Wistar or Sprague-Dawley) are housed under standard laboratory conditions with ad libitum access to food and water.
-
Anesthesia: Animals are anesthetized with an appropriate agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting the striatum. Typical coordinates relative to bregma are: Anteroposterior (AP): +1.0 mm; Mediolateral (ML): ±3.0 mm; Dorsoventral (DV): -3.5 mm from the skull surface. The cannula is secured with dental cement.
-
Recovery: Animals are allowed to recover for at least 48-72 hours post-surgery.
2. Microdialysis Procedure:
-
Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane length) is inserted through the guide cannula into the striatum.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min) using a microinfusion pump.
-
Stabilization: The system is allowed to stabilize for 1-2 hours to obtain a baseline level of dopamine.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Drug Administration: After establishing a stable baseline, the test compound (this compound, GBL, or haloperidol) is administered via the appropriate route (e.g., intraperitoneal injection).
-
Post-Administration Sampling: Dialysate collection continues for a predetermined period to monitor the drug's effect on dopamine levels.
3. Dopamine Analysis by HPLC-ECD:
-
Sample Preparation: Collected dialysate samples are typically injected directly into the High-Performance Liquid Chromatography (HPLC) system.
-
Chromatographic Separation: Dopamine is separated from other components in the dialysate using a reverse-phase C18 column.
-
Electrochemical Detection (ECD): An electrochemical detector is used to quantify the concentration of dopamine in the samples.
-
Data Analysis: Dopamine levels in each sample are calculated based on a standard curve generated from solutions of known dopamine concentrations. The results are often expressed as a percentage of the baseline dopamine level.
Signaling Pathways and Mechanisms of Action
The disruption of striatal dopamine by this compound is believed to be linked to its activity at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. The following diagrams illustrate the proposed signaling pathway and the experimental workflow for its investigation.
Caption: Modulation of Dopamine Release by NMDA Receptor Activity.
This diagram illustrates how glutamatergic inputs, through the activation of NMDA receptors on striatal neurons, can modulate dopamine release. This compound is shown to antagonize the glycine site, thereby interfering with this modulatory pathway.
Caption: In Vivo Microdialysis Experimental Workflow.
This flowchart outlines the key steps involved in conducting an in vivo microdialysis experiment to assess the effects of pharmacological agents on striatal dopamine levels.
Comparison with Alternatives
-
This compound vs. Gamma-Butyrolactone (GBL): Both this compound and GBL are known to induce sedative effects and are associated with an increase in striatal dopamine.[3][6] The proposed mechanism for both involves a disruption of normal dopaminergic neurotransmission. However, the precise signaling pathways may differ. The effect of GBL on dopamine release is dose-dependent, with higher doses causing a significant increase.[4] A direct quantitative comparison of the potency and efficacy of this compound and GBL in elevating striatal dopamine requires further investigation.
-
This compound vs. Haloperidol: Haloperidol, a D2 dopamine receptor antagonist, increases extracellular dopamine levels by blocking presynaptic autoreceptors that normally inhibit dopamine release.[5] This mechanism is distinct from the proposed action of this compound at the NMDA receptor. While both compounds lead to an increase in striatal dopamine, the upstream signaling events are fundamentally different. This distinction is crucial for understanding their overall pharmacological profiles and potential therapeutic applications.
Conclusion
The available evidence suggests that this compound disrupts striatal dopamine, likely through its interaction with the glycine site of the NMDA receptor. This action results in an elevation of extracellular dopamine levels, a characteristic shared with other centrally active agents like GBL and, through a different mechanism, haloperidol. The provided data and protocols offer a framework for researchers to further investigate and validate the precise mechanisms and quantitative effects of this compound on dopaminergic neurotransmission. Further studies focusing specifically on the (S)-(-)-enantiomer are warranted to provide a more definitive quantitative comparison with other dopamine modulators.
References
- 1. Haloperidol given chronically decreases basal dopamine in the prefrontal cortex more than the striatum or nucleus accumbens as simultaneously measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of acute and subacute HA-966 treatment on storage and release of striatal dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extracellular events induced by gamma-hydroxybutyrate in striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repeated haloperidol administration changes basal release of striatal dopamine and subsequent response to haloperidol challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopaminergic neurons: reversal of effects elicited by gamma-butyrolactone by stimulation of the nigro-neostriatal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticonvulsant Properties of HA-966 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of the (R)-(+)-HA-966 and (S)-(-)-HA-966 enantiomers. The information presented is collated from preclinical studies and is intended to inform further research and development in the field of anticonvulsant therapeutics. This document outlines the distinct pharmacological profiles of each enantiomer, supported by quantitative experimental data, detailed methodologies for key assays, and visual representations of their proposed mechanisms of action and experimental workflows.
Executive Summary
HA-966 is a psychoactive compound with a chiral center, leading to two enantiomers with markedly different pharmacological activities. The (R)-(+)-enantiomer primarily exhibits its anticonvulsant effects through antagonism at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. In contrast, the (S)-(-)-enantiomer's central nervous system effects, including sedation and some anticonvulsant activity, are attributed to its influence on striatal dopaminergic pathways, independent of the NMDA receptor. This guide elucidates these differences through a detailed examination of their performance in various preclinical models.
Data Presentation: Comparative Anticonvulsant and Receptor Binding Data
The following tables summarize the quantitative data on the anticonvulsant efficacy and receptor binding affinities of the HA-966 enantiomers.
Table 1: In Vivo Anticonvulsant Activity
| Enantiomer | Seizure Model | Animal Model | Administration Route | ED₅₀ | Reference(s) |
| (R)-(+)-HA-966 | Sound-Induced Seizures | Mice (DBA/2) | Intraperitoneal (i.p.) | 52.6 mg/kg | [1][2] |
| NMDLA-Induced Seizures | Mice | Intravenous (i.v.) | 900 mg/kg | [1] | |
| Low-Intensity Electroshock | Mice | Intravenous (i.v.) | 105.9 mg/kg | ||
| (S)-(-)-HA-966 | Low-Intensity Electroshock | Mice | Intravenous (i.v.) | 8.8 mg/kg |
Table 2: In Vitro Receptor Binding and Functional Antagonism
| Enantiomer | Assay | Preparation | IC₅₀ | Reference(s) |
| (R)-(+)-HA-966 | Strychnine-Insensitive [³H]glycine Binding | Rat Cerebral Cortex Synaptic Membranes | 12.5 µM | [1] |
| Glycine-Potentiated NMDA Response | Cultured Cortical Neurons | 13 µM | [1] | |
| (S)-(-)-HA-966 | Strychnine-Insensitive [³H]glycine Binding | Rat Cerebral Cortex Synaptic Membranes | 339 µM | [1] |
| Glycine-Potentiated NMDA Response | Cultured Cortical Neurons | 708 µM | [1] |
Table 3: Sedative/Ataxic Effects
| Enantiomer | Test | Potency Comparison | Reference(s) |
| (S)-(-)-HA-966 | Rotarod Performance | >25-fold more potent than (+)-enantiomer | [1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vivo Anticonvulsant Models
This model is used to evaluate the efficacy of a compound against reflex seizures.[4][5][6][7][8]
-
Animals: Male DBA/2 mice, typically between 21 and 28 days of age, are used due to their genetic susceptibility to sound-induced seizures.[4][6]
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
Mice are pre-treated with the test compound (e.g., (+)-HA-966) or vehicle via the specified administrative route (e.g., intraperitoneal injection).
-
After a designated pre-treatment time, individual mice are placed in an acoustic chamber.
-
A high-intensity acoustic stimulus (e.g., 110-120 dB bell or siren) is presented for a fixed duration (e.g., 60 seconds) or until the onset of tonic-clonic seizures.[6][7]
-
Animals are observed for a characteristic seizure sequence: wild running, followed by clonic seizures, tonic seizures, and potentially respiratory arrest.[6][7]
-
-
Endpoint: The primary endpoint is the prevention of the tonic seizure phase. The dose of the compound that protects 50% of the animals from the tonic seizure is calculated as the ED₅₀.
This model assesses a compound's ability to antagonize seizures induced by direct activation of NMDA receptors.[9]
-
Animals: Male albino mice are commonly used.
-
Procedure:
-
The test compound or vehicle is administered to the animals.
-
A solution of NMDLA is infused intravenously at a constant rate.[9]
-
The infusion continues until the onset of clonic and subsequently tonic seizures.
-
-
Endpoint: The dose of NMDLA required to induce seizures is recorded. An effective anticonvulsant will increase the threshold dose of NMDLA needed to elicit a seizure. The ED₅₀ is the dose of the test compound that produces a predetermined increase in the seizure threshold.
In Vitro Assays
This radioligand binding assay determines the affinity of a compound for the glycine modulatory site on the NMDA receptor.[1][10][11][12]
-
Preparation: Synaptic plasma membranes are prepared from the cerebral cortex of rats.
-
Procedure:
-
The membranes are incubated with a fixed concentration of [³H]glycine (a radiolabeled ligand) in a buffer solution.
-
Varying concentrations of the test compound (e.g., HA-966 enantiomers) are added to compete with [³H]glycine for binding to the receptor sites.
-
The incubation is carried out at a controlled temperature and for a duration sufficient to reach binding equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity trapped on the filters, representing bound [³H]glycine, is quantified using liquid scintillation counting.
-
-
Endpoint: The concentration of the test compound that inhibits 50% of the specific binding of [³H]glycine is determined as the IC₅₀ value.
This assay measures the functional antagonism of NMDA receptor activity.[1][13][14][15][16][17]
-
Preparation: Primary cultures of cortical neurons are prepared from rodent embryos.
-
Procedure:
-
Whole-cell patch-clamp recordings are performed on cultured neurons.
-
The neurons are held at a negative membrane potential (e.g., -60 mV) to relieve the magnesium block of the NMDA receptor channel.
-
NMDA is applied to the neuron in the presence of a low concentration of glycine to elicit a baseline current response.
-
The potentiation of the NMDA-induced current by a higher concentration of glycine is measured.
-
The ability of the test compound to inhibit this glycine-potentiated current is assessed by co-applying it with glycine and NMDA.
-
-
Endpoint: The concentration of the test compound that reduces the glycine-potentiated NMDA response by 50% is determined as the IC₅₀.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for in vivo anticonvulsant testing.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of anticonvulsant drugs in DBA/2 mice with sound-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 7. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A slow intravenous infusion of N-methyl-DL-aspartate as a seizure model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization and regional distribution of strychnine-insensitive [3H]glycine binding sites in rat brain by quantitative receptor autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glycine Potentiates AMPA Receptor Function through Metabotropic Activation of GluN2A-Containing NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycine potentiates the NMDA response in cultured mouse brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Equilibrium and kinetic study of glycine action on the N-methyl-D-aspartate receptor in cultured mouse brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuropharmacology [personal.utdallas.edu]
A Comparative Analysis of HA-966 Enantiomers: Pharmacology, Receptor Interaction, and Functional Outcomes
Introduction: The compound (±)-3-amino-1-hydroxy-pyrrolidin-2-one, known as HA-966, is a racemic mixture with a notable history in neuroscience research for its effects on the central nervous system, including neuroprotective, anticonvulsant, anxiolytic, and sedative properties.[1][2] A critical aspect of its pharmacology, however, lies in the distinct and divergent activities of its constituent stereoisomers: (R)-(+)-HA-966 and (S)-(-)-HA-966.[1][3] This guide provides a detailed comparison of these enantiomers, presenting experimental data on their receptor affinities, functional potencies, and underlying mechanisms of action for researchers in drug development and pharmacology.
Stereoselective Pharmacology of HA-966
The racemic mixture of HA-966 presents a complex pharmacological profile because its enantiomers possess fundamentally different primary targets and effects.[3] The (R)-(+)-enantiomer is principally an antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, while the (S)-(-)-enantiomer is responsible for the sedative and ataxic effects through a mechanism distinct from NMDA receptor antagonism.[1][4][5] This stereoselectivity is a crucial consideration in experimental design and interpretation.
Quantitative Comparison of HA-966 Enantiomers
Experimental data from radioligand binding assays, electrophysiological recordings, and in vivo animal models quantitatively demonstrate the distinct profiles of the HA-966 enantiomers. The (R)-(+)-enantiomer shows significantly higher affinity for the NMDA receptor's glycine site, whereas the (S)-(-)-enantiomer is substantially more potent in producing sedative and certain anticonvulsant effects.
| Parameter | (R)-(+)-HA-966 | (S)-(-)-HA-966 | Primary Target / Effect | Reference |
| IC₅₀: [³H]glycine binding | 12.5 µM | 339 µM | NMDA Receptor Glycine Site | [4][6] |
| IC₅₀: NMDA response inhibition | 13 µM | 708 µM | NMDA Receptor Function | [4][7] |
| ED₅₀: NMDLA-induced seizures | 900 mg/kg (i.v.) | Weakly active | Anticonvulsant (NMDA) | [4][8] |
| ED₅₀: Electroshock seizures | 105.9 mg/kg (i.v.) | 8.8 mg/kg (i.v.) | Anticonvulsant (Non-NMDA) | [5] |
| Relative Potency: Ataxia | 1x | >17x | Sedative/Motor Effects | [5] |
(R)-(+)-HA-966: A Glycine Site NMDA Receptor Antagonist
The primary mechanism of action for (R)-(+)-HA-966 is its interaction with the glycine co-agonist site on the NMDA receptor.[4][9] Glycine binding is a prerequisite for the channel opening by the primary agonist, glutamate. By acting as an antagonist at this site, (R)-(+)-HA-966 reduces NMDA receptor activation.[4][10] This accounts for its observed neuroprotective effects against NMDA-induced brain injury and its efficacy in models of seizures mediated by NMDA receptor hyperactivation.[2][5] Studies also indicate that it behaves as a low-efficacy partial agonist, as even high concentrations do not fully inhibit NMDA responses.[4][7]
(S)-(-)-HA-966: A GBL-like Sedative
In stark contrast to its R-enantiomer, (S)-(-)-HA-966 has very weak activity at the NMDA receptor.[4][6] Its prominent pharmacological effects are marked sedation, muscle relaxation, and ataxia.[2][4] This profile has led to its description as a "γ-butyrolactone (GBL)-like" agent.[1][8] While its precise molecular target remains a subject of investigation, its effects are not mediated by the GABA-B receptor, a common target for similar sedatives.[1] The anticonvulsant properties of (S)-(-)-HA-966 observed in the electroshock seizure model suggest a mechanism unrelated to glycine antagonism, further highlighting its distinct mode of action.[5]
Experimental Protocols: Receptor Binding Assay
The differentiation of enantiomer activity at the NMDA receptor's glycine site is commonly determined using a competitive radioligand binding assay. The following is a representative protocol.
-
Tissue Preparation: Rat cerebral cortices are homogenized in a buffered solution (e.g., 50 mM Tris-acetate, pH 7.4) and centrifuged to pellet the synaptic membranes. The pellet is washed multiple times to remove endogenous ligands.
-
Assay Incubation: A specific concentration of a radiolabeled glycine site ligand (e.g., [³H]glycine) is incubated with the prepared synaptic membranes.
-
Competition: The incubation occurs in the presence of varying concentrations of the unlabeled competitor drugs—(R)-(+)-HA-966 or (S)-(-)-HA-966. Non-specific binding is determined in the presence of a saturating concentration of unlabeled glycine.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to calculate the concentration of the competitor that inhibits 50% of the specific radioligand binding (the IC₅₀ value).
References
- 1. HA-966 - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. umbrellalabs.is [umbrellalabs.is]
- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different stereoselectivity of the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) for neuroprotective and anticonvulsant actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective enhancement by (R)-HA-966 of the binding of [3H]CPP to the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Sedative Effects of (S)-(-)-HA 966
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sedative and motor-impairing effects of (S)-(-)-HA 966, an atypical sedative, with its enantiomer, (R)-(+)-HA 966, and the classical benzodiazepine (B76468), diazepam. This document summarizes key quantitative data, outlines detailed experimental methodologies for the cited findings, and visualizes critical pathways and workflows to offer a clear, objective overview for research and development purposes.
Executive Summary
This compound exhibits potent sedative and muscle relaxant properties, which are distinct from the pharmacological profile of its enantiomer, (R)-(+)-HA 966. While (R)-(+)-HA 966 acts as a selective antagonist at the glycine (B1666218) site of the NMDA receptor and is responsible for the anticonvulsant effects of the racemic mixture, the sedative and ataxic effects are primarily attributed to the (S)-(-) enantiomer[1][2][3]. The mechanism of action for the sedative effects of this compound is believed to involve the disruption of striatal dopaminergic mechanisms[1][2][3]. This guide will delve into the quantitative comparisons of these effects, the statistical methodologies employed for their analysis, and the underlying biological pathways.
Data Presentation: Quantitative Comparison of Effects
The following tables summarize the in vitro and in vivo data for this compound and its comparators.
In Vitro Receptor Binding and Functional Antagonism
| Compound | Assay | Preparation | IC50 (µM) | Reference(s) |
| This compound | [³H]glycine binding | Rat cerebral cortex synaptic membranes | 339 | [1][2] |
| (R)-(+)-HA 966 | [³H]glycine binding | Rat cerebral cortex synaptic membranes | 12.5 | [1][2] |
| This compound | Glycine-potentiated NMDA response | Cultured cortical neurons | 708 | [2] |
| (R)-(+)-HA 966 | Glycine-potentiated NMDA response | Cultured cortical neurons | 13 | [2] |
IC50: The half maximal inhibitory concentration.
In Vivo Anticonvulsant and Ataxic Effects
| Compound | Test | Species | ED50 (mg/kg) | Reference(s) |
| This compound | Ataxia (inverted screen fall-off) | Mice | More potent than (R)-enantiomer | [4] |
| (R)-(+)-HA 966 | Ataxia (inverted screen fall-off) | Mice | 17-fold less potent than (S)-enantiomer | [4] |
| This compound | Anticonvulsant (electroshock) | Mice | 8.8 | [4] |
| (R)-(+)-HA 966 | Anticonvulsant (electroshock) | Mice | 105.9 | [4] |
| Diazepam | Motor Impairment (rotarod) | Mice | ~1-3 | [5][6] |
ED50: The median effective dose.
Statistical Methodologies
A robust statistical analysis is paramount for the reliable comparison of pharmacological effects.
-
IC50 and ED50 Determination: These values are typically determined by non-linear regression analysis of dose-response curves. Statistical significance between the potencies of different compounds can be assessed by comparing the 95% confidence intervals of their respective IC50 or ED50 values. A lack of overlap in the confidence intervals suggests a statistically significant difference.
-
Rotarod Test Analysis: Data from the rotarod test, which measures the latency to fall from a rotating rod, is often analyzed using parametric statistical tests. For comparing two groups (e.g., this compound vs. vehicle control), an independent samples t-test is appropriate. For multiple groups (e.g., this compound, diazepam, and vehicle control), a one-way Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Tukey's or Dunnett's test) is used to identify significant differences between the groups.
Experimental Protocols
Radioligand Binding Assay: [³H]glycine Binding
This assay measures the binding affinity of a compound to the glycine binding site of the NMDA receptor.
-
Preparation of Synaptic Membranes: Rat cerebral cortices are homogenized in a buffered solution and centrifuged to isolate the synaptic membranes.
-
Incubation: The membranes are incubated with a fixed concentration of [³H]glycine and varying concentrations of the test compound (e.g., this compound).
-
Separation and Quantification: The reaction is terminated by rapid filtration, and the amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]glycine (IC50) is calculated using non-linear regression.
In Vivo Assessment of Motor Coordination: Rotarod Test
This test is used to evaluate the effect of a substance on motor coordination and balance in rodents.
-
Acclimation: Mice are acclimated to the testing room and the rotarod apparatus before the experiment.
-
Baseline Measurement: The latency to fall from the rotating rod is measured for each mouse before drug administration.
-
Drug Administration: Mice are administered the test compound (e.g., this compound or diazepam) or a vehicle control, typically via intraperitoneal injection.
-
Post-treatment Measurement: At a specified time after drug administration, the latency to fall is measured again. The rod can be set to a constant speed or to accelerate over time.
-
Data Analysis: The change in latency to fall from baseline is calculated for each mouse. Statistical analysis (t-test or ANOVA) is then used to compare the effects of the different treatments.
Mandatory Visualizations
Experimental Workflow: Rotarod Test for Sedative Effect Comparison
Caption: Workflow for comparing the sedative effects of this compound and diazepam using the rotarod test.
Signaling Pathway: Proposed Mechanism of this compound Sedative Action
Caption: Proposed mechanism of this compound-induced sedation via disruption of striatal dopamine storage.
Conclusion
This compound is a potent sedative and muscle relaxant with a distinct pharmacological profile from its (R)-(+)-enantiomer. While the (R)-(+)-enantiomer's effects are mediated by the glycine site of the NMDA receptor, the sedative effects of the (S)-(-)-enantiomer are linked to the disruption of the striatal dopaminergic system. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and comparison of this compound with other sedative agents. Further head-to-head comparative studies with standard sedatives like diazepam are warranted to fully elucidate its relative potency and therapeutic potential.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Different stereoselectivity of the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) for neuroprotective and anticonvulsant actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of benzodiazepine (BZ) receptor agonists in two rodent activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
peer-reviewed studies validating (S)-(-)-HA 966's mode of action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-(-)-HA 966, a compound known for its sedative and muscle relaxant properties, with other relevant alternatives. The information presented is based on peer-reviewed studies and includes quantitative data, detailed experimental protocols, and visualizations to facilitate a clear understanding of its pharmacological profile.
Executive Summary
This compound is the (S)-enantiomer of the compound HA-966. While the racemic mixture and the (R)-(+)-enantiomer exhibit notable activity as antagonists at the glycine (B1666218) modulatory site of the NMDA receptor, the (S)-(-)-enantiomer is significantly less potent in this regard.[1][2] Instead, the primary pharmacological effects of this compound are characterized by sedation, muscle relaxation, and ataxia.[1][2][3] Its mode of action is thought to involve the disruption of striatal dopaminergic mechanisms, drawing functional parallels to gamma-butyrolactone (B3396035) (GBL) and gamma-hydroxybutyrate (GHB).[1][2][3] This guide compares this compound with its own (R)-(+)-enantiomer, as well as with GHB (and its prodrug GBL) and diazepam, a classic benzodiazepine (B76468) sedative and muscle relaxant.
Data Presentation: Comparative Pharmacology
The following tables summarize the available quantitative data from peer-reviewed studies. It is important to note that direct comparative studies for all compounds across all assays are limited; therefore, comparisons should be made with caution, considering potential variations in experimental conditions between studies.
Table 1: In Vitro Receptor Binding and Functional Assays
| Compound | Target/Assay | Preparation | IC50 (µM) | Reference |
| This compound | [3H]glycine binding (strychnine-insensitive) | Rat cerebral cortex synaptic membranes | 339 | [1][2] |
| Inhibition of glycine-potentiated NMDA response | Cultured rat cortical neurons | 708 | [2][4] | |
| (R)-(+)-HA 966 | [3H]glycine binding (strychnine-insensitive) | Rat cerebral cortex synaptic membranes | 12.5 | [1][2] |
| Inhibition of glycine-potentiated NMDA response | Cultured rat cortical neurons | 13 | [2][4] |
Table 2: In Vivo Behavioral Assays - Sedative and Muscle Relaxant Effects
| Compound | Test | Species | Route of Admin. | ED50 / TD50 (mg/kg) | Observed Effect | Reference |
| This compound | Ataxia (Inverted Screen) | Mouse | i.v. | More than 17-fold more potent than (R)-(+)-enantiomer | Ataxia | |
| (R)-(+)-HA 966 | Ataxia (Inverted Screen) | Mouse | i.v. | - | Weak ataxic effects | |
| Diazepam | Rotarod | Mouse | i.p. | 0.1 - 3.0 | Impaired performance | [5] |
| 1,4-Butanediol (B3395766) (GHB prodrug) | Loss of Righting Reflex | Mouse | i.p. | TD50: 585 | Loss of righting reflex | [6] |
| Rotarod | Mouse | i.p. | TD50: 163 | Impaired performance | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay: [3H]glycine Binding
-
Objective: To determine the binding affinity of this compound and its enantiomer to the strychnine-insensitive glycine binding site on the NMDA receptor complex.
-
Tissue Preparation: Synaptic plasma membranes are prepared from the cerebral cortex of male Sprague-Dawley rats. The tissue is homogenized in a buffered sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptic membrane fraction.
-
Assay Procedure:
-
The membrane preparation is incubated with [3H]glycine (typically 20-40 nM) in a buffered solution (e.g., 50 mM Tris-acetate, pH 7.4).
-
Varying concentrations of the test compounds (this compound or (R)-(+)-HA 966) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled glycine (e.g., 1 mM).
-
The incubation is carried out at 4°C for a specified time (e.g., 10 minutes) and then terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]glycine binding (IC50) is calculated using non-linear regression analysis.
In Vivo Behavioral Assay: Rotarod Test
-
Objective: To assess the effect of test compounds on motor coordination and balance, indicative of muscle relaxant or sedative effects.
-
Apparatus: A rotating rod (rotarod) apparatus with adjustable speed.
-
Procedure:
-
Mice are pre-trained on the rotarod at a constant speed (e.g., 10-20 rpm) for a set duration (e.g., 2-5 minutes) until they can consistently remain on the rod for the entire period.
-
On the test day, animals are administered the test compound (e.g., this compound, diazepam) or vehicle via the desired route (e.g., intraperitoneal injection).
-
At a specified time post-administration (e.g., 30 minutes), each mouse is placed on the rotating rod.
-
The latency to fall from the rod is recorded. A cut-off time is typically set (e.g., 5 minutes).
-
-
Data Analysis: The mean latency to fall for each treatment group is calculated. The dose that causes 50% of the animals to fall from the rotarod (TD50) or the dose that produces a 50% reduction in performance time can be determined.
In Vivo Neurochemical Assay: Striatal Dopamine (B1211576) Release via Microdialysis
-
Objective: To measure the effect of this compound on extracellular dopamine levels in the striatum of freely moving animals.
-
Surgical Procedure:
-
Rats or mice are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted into the striatum at specific coordinates.
-
The cannula is secured with dental cement, and the animals are allowed to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the striatum.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
After a stable baseline of dopamine is established, the test compound is administered (systemically or through the probe via reverse dialysis).
-
Dialysate collection continues to monitor changes in dopamine concentration.
-
-
Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Dopamine levels are expressed as a percentage of the baseline concentration.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound leading to sedation.
Experimental Workflow: In Vivo Behavioral Assessment
Caption: Workflow for in vivo sedative/muscle relaxant assessment.
Logical Relationship: Enantiomers of HA-966
Caption: Pharmacological divergence of HA-966 enantiomers.
References
- 1. Effect of gamma-hydroxybutyrate on central dopamine release in vivo. A microdialysis study in awake and anesthetized animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Diazepam potentiates the effect of neuroleptics on behavioural activity as well as dopamine and norepinephrine turnover: Do benzodiazepines have antipsychotic potency? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Pretreatment of CD-1 mice with 4-methylpyrazole blocks toxicity from the gamma-hydroxybutyrate precursor, 1,4-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of (S)-(-)-HA-966 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research findings on (S)-(-)-HA-966, focusing on its pharmacological profile and behavioral effects. The information is intended to support independent replication and further investigation of this compound. Data is presented in structured tables, with detailed experimental protocols for key assays.
At a Glance: The Dual Personality of HA-966 Enantiomers
(S)-(-)-HA-966 and its mirror image, (R)-(+)-HA-966, exhibit markedly different pharmacological activities. While the (R)-(+)-enantiomer acts as a selective antagonist at the glycine (B1666218) modulatory site of the NMDA receptor, the (S)-(-)-enantiomer is a potent sedative and ataxic agent, often described as having gamma-butyrolactone (B3396035) (GBL)-like effects.[1] This guide will focus on the independent replication of research related to the (S)-(-)-enantiomer.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on (S)-(-)-HA-966 and its enantiomer for comparative purposes.
In Vitro Receptor Binding and Functional Antagonism
| Compound | Assay Type | Preparation | Ligand | IC50 (µM) | Reference(s) |
| (S)-(-)-HA-966 | Radioligand Binding | Rat Cerebral Cortex Synaptic Membranes | [3H]glycine | 339 | [1] |
| (R)-(+)-HA-966 | Radioligand Binding | Rat Cerebral Cortex Synaptic Membranes | [3H]glycine | 12.5 | [1] |
| (±)-HA-966 | Radioligand Binding | Rat Cerebral Cortex Synaptic Plasma Membranes | [3H]glycine | 17.5 | [2] |
| (S)-(-)-HA-966 | Electrophysiology | Cultured Cortical Neurons | Glycine-potentiated NMDA response | 708 | [1] |
| (R)-(+)-HA-966 | Electrophysiology | Cultured Cortical Neurons | Glycine-potentiated NMDA response | 13 | [1] |
In Vivo Behavioral Effects
| Compound | Assay Type | Species | Effect | ED50 (mg/kg) | Route | Reference(s) |
| (R)-(+)-HA-966 | Sound-induced seizures | Mice | Anticonvulsant | 52.6 | i.p. | [1] |
| (R)-(+)-HA-966 | NMDLA-induced seizures | Mice | Anticonvulsant | 900 | i.v. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication.
Radioligand Binding Assay for the Glycine Site of the NMDA Receptor
Objective: To determine the binding affinity of (S)-(-)-HA-966 for the strychnine-insensitive glycine binding site on the NMDA receptor complex.
Materials:
-
Rat cerebral cortex synaptic membranes
-
[3H]glycine (specific activity ~40-60 Ci/mmol)
-
Unlabeled glycine
-
(S)-(-)-HA-966
-
Assay Buffer (e.g., 50 mM Tris-acetate, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
-
Filtration manifold and vacuum pump
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer. Centrifuge the homogenate at a low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at a higher speed to pellet the crude synaptosomal membrane fraction (P2). Wash the pellet by resuspension in fresh buffer and recentrifugation.
-
Binding Assay: Incubate the prepared membranes with a fixed concentration of [3H]glycine and varying concentrations of the test compound, (S)-(-)-HA-966.
-
Incubation: Conduct incubations at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with an appropriate scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of (S)-(-)-HA-966 that inhibits 50% of the specific binding of [3H]glycine (IC50 value). Specific binding is calculated as the difference between total binding (in the absence of a competitor) and non-specific binding (in the presence of a saturating concentration of unlabeled glycine).
Electrophysiology in Rat Cortical Slices
Objective: To assess the functional antagonist activity of (S)-(-)-HA-966 on NMDA receptor-mediated responses.
Materials:
-
Adult rats
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
Recording chamber for brain slices
-
Glass microelectrodes
-
Patch-clamp amplifier and data acquisition system
-
NMDA and glycine
-
(S)-(-)-HA-966
Procedure:
-
Slice Preparation: Anesthetize the rat and rapidly dissect the brain. Prepare coronal or sagittal slices (300-400 µm thick) of the cerebral cortex using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a controlled temperature (e.g., 30-32°C).
-
Whole-Cell Patch-Clamp: Obtain whole-cell patch-clamp recordings from pyramidal neurons in the cortical slice.
-
Drug Application: Apply NMDA and glycine to the slice to evoke NMDA receptor-mediated currents.
-
Antagonist Application: Co-apply (S)-(-)-HA-966 with NMDA and glycine to determine its effect on the NMDA-evoked currents.
-
Data Analysis: Measure the amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of (S)-(-)-HA-966 to calculate the IC50 value for the inhibition of the glycine-potentiated NMDA response.
Behavioral Assessment of Sedation and Ataxia in Rodents
Objective: To evaluate the sedative and ataxic effects of (S)-(-)-HA-966 in vivo.
Materials:
-
Mice or rats
-
Open field arena
-
Rotarod apparatus
-
(S)-(-)-HA-966
-
Vehicle control (e.g., saline)
Procedure:
-
Animal Acclimation: Acclimate the animals to the testing room and equipment for a sufficient period before the experiment to reduce stress-induced variability.
-
Drug Administration: Administer (S)-(-)-HA-966 or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Open Field Test (for general locomotor activity and sedation):
-
Place the animal in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 10-30 minutes). A significant decrease in activity compared to the control group is indicative of sedation.
-
-
Rotarod Test (for motor coordination and ataxia):
-
Place the animal on the rotating rod of the rotarod apparatus.
-
Measure the latency to fall from the rod as the speed of rotation gradually increases. A shorter latency to fall compared to the control group indicates motor incoordination or ataxia.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the effects of (S)-(-)-HA-966 on locomotor activity and motor coordination.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of (S)-(-)-HA-966 and a typical experimental workflow for its behavioral assessment.
Caption: Proposed mechanism of action of (S)-(-)-HA-966.
Caption: Workflow for behavioral assessment of (S)-(-)-HA-966.
Comparison with Alternatives
The sedative and ataxic effects of (S)-(-)-HA-966 are often compared to those of gamma-butyrolactone (GBL) and its metabolite, gamma-hydroxybutyrate (GHB). Research suggests that, similar to GHB, the effects of (S)-(-)-HA-966 may be mediated by a disruption of striatal dopaminergic mechanisms.[1] Acute administration of racemic HA-966 has been shown to cause a rapid increase in dopamine content in the striatum of rats.[3] This effect on the dopamine system is a key area for comparative studies with GBL and GHB to fully understand the mechanism of action of (S)-(-)-HA-966. Further independent research directly comparing the locomotor and sedative profiles of these compounds is warranted to establish a clearer performance benchmark.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of acute and subacute HA-966 treatment on storage and release of striatal dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (S)-(-)-HA 966: A Guide for Laboratory Professionals
The proper disposal of (S)-(-)-HA 966, a glycine/NMDA receptor antagonist used in research, is crucial for maintaining laboratory safety and environmental compliance. Although a specific Safety Data Sheet (SDS) for this compound is not always readily available, guidance from safety protocols for similar research chemicals and general hazardous waste management principles provides a clear framework for its safe disposal.[1] This guide outlines the necessary steps and precautions for researchers, scientists, and drug development professionals.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure. Recommended PPE includes:
-
Eye Protection: Chemical safety goggles or appropriate protective eyeglasses.[1]
-
Hand Protection: Compatible, chemical-resistant gloves.[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as chemical waste. The following procedure is based on best practices for handling solid, low-hazard chemical waste in a laboratory setting.
-
Waste Characterization: Treat this compound as a hazardous chemical waste. Do not dispose of it down the sink or in regular trash.[2][3][4]
-
Containment:
-
Waste Collection:
-
Place the waste this compound into a designated, compatible, and sealable waste container.[1][5][6] Plastic containers are often preferred.[3]
-
Do not mix this compound with other chemical wastes unless their compatibility is confirmed.[1][2] It is best practice to leave chemicals in their original containers if possible.
-
Ensure the container is kept closed except when adding waste.[2][3]
-
-
Labeling:
-
Storage:
-
Final Disposal:
Disposal of Empty Containers
Thoroughly empty any containers that held this compound. The first rinse of the container should be collected and disposed of as hazardous waste.[2] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2] After thorough rinsing and air-drying, deface the original label and dispose of the container as instructed by your institution's safety protocols.[8]
Quantitative Data Summary
Currently, specific quantitative data for the disposal of this compound, such as concentration limits for various disposal methods, is not publicly available. The guiding principle is to treat it as a chemical waste to be disposed of via a certified hazardous waste handler.
| Data Point | Value | Source |
| Recommended pH for Solvents | >5 and <9 | Ohio State University EHS[5] |
| Maximum Storage in SAA | 55 gallons (hazardous), 1 quart (acutely toxic) | University of Pennsylvania EHRS[3] |
| Container Fill Level | No more than 80% capacity for liquids | University of Southern California EHS[6] |
| Storage Time Limit | Dispose within 6-9 months from first accumulation date (recommended) | University of Southern California EHS[6] |
Experimental Protocols
Specific experimental protocols for the neutralization or degradation of this compound for disposal are not detailed in available safety literature. The standard and required procedure is collection and disposal by a certified hazardous waste management service, which will use established methods like incineration.[9][10]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 5. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 6. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 7. beaufort.tricare.mil [beaufort.tricare.mil]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. sbnsoftware.com [sbnsoftware.com]
Essential Safety and Operational Guide for Handling (S)-(-)-HA 966
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of (S)-(-)-HA 966. Given the absence of a comprehensive Safety Data Sheet (SDS) in the public domain, these guidelines are based on general laboratory safety principles for handling solid chemical compounds with known biological activity and an incomplete toxicological profile. A conservative approach is strongly advised to minimize exposure.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a compound with known sedative and muscle relaxant properties.[1][2][3][4] Therefore, preventing accidental inhalation of dust and skin contact is paramount. The following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Required Equipment | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from airborne particles and potential splashes. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Disposable nitrile gloves should be changed immediately if contamination is suspected. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to ensure safety and maintain the integrity of the experiment.
Preparation
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spatulas, weighing paper, and waste containers, are within easy reach inside the containment area.
-
Pre-label Containers: All vials and containers for the prepared solutions should be clearly and accurately labeled with the chemical name, concentration, date, and your initials.
Handling
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Careful Dispensing: When weighing and transferring the solid compound, use a spatula to gently handle the material to minimize the creation of dust.[5] Avoid any actions that could cause the powder to become airborne.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Cap the container and mix by inversion or with a vortex mixer. If sonication is required, ensure the container is properly sealed.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Solid Waste: Unused or expired this compound, as well as any grossly contaminated items such as weighing paper or disposable spatulas, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any needles or syringes used to handle solutions of this compound must be disposed of in a designated sharps container.
-
Contaminated PPE: Used gloves, disposable lab coats, and respirators should be placed in a sealed bag and disposed of as hazardous waste.
Disposal Procedure
-
Containment: All waste containers should be kept closed when not in use and stored in a designated satellite accumulation area.
-
Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Institutional Guidelines: Follow your institution's specific procedures for the final disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance on pickup and disposal.
Contingency Plan: Spills and Exposure
Accidents can happen, and a clear plan of action is essential.
Spill Cleanup
-
Evacuate and Notify: If a significant amount of solid is spilled, calmly alert others in the immediate vicinity and evacuate the area. If the spill is large or in a poorly ventilated space, contact your institution's EHS department immediately.
-
Containment: For a small, manageable spill, prevent the powder from spreading. This can be done by gently covering it with an absorbent material.
-
Cleanup:
-
Wear appropriate PPE, including a respirator.
-
Gently sweep the solid material and absorbent into a dustpan and place it in a labeled hazardous waste container.[5]
-
Clean the spill area with a damp cloth. The cloth should also be disposed of as hazardous waste.
-
Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.
-
Exposure Response
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station. Hold the eyelids open to ensure thorough rinsing.
-
Inhalation: Move to an area with fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention. Provide the medical personnel with the name of the chemical.
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision-making processes for handling and disposal.
Caption: A logical workflow for the safe handling and disposal of this compound.
Caption: A decision tree for responding to a spill of this compound.
References
- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HA-966 - Wikipedia [en.wikipedia.org]
- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative (Journal Article) | OSTI.GOV [osti.gov]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
